Mono(2-ethyl-5-oxohexyl)phthalate
Description
mono-(2-Ethyl-5-oxohexyl) phthalate, also known as me(O)HP or meohp CPD, belongs to the class of organic compounds known as benzoic acid esters. These are ester derivatives of benzoic acid. mono-(2-Ethyl-5-oxohexyl) phthalate is considered to be a practically insoluble (in water) and relatively neutral molecule. mono-(2-Ethyl-5-oxohexyl) phthalate has been primarily detected in urine.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-ethyl-5-oxohexoxy)carbonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O5/c1-3-12(9-8-11(2)17)10-21-16(20)14-7-5-4-6-13(14)15(18)19/h4-7,12H,3,8-10H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWNFKHKKHNSSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(=O)C)COC(=O)C1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00865994 | |
| Record name | Mono(2-ethyl-5-oxohexyl)phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00865994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40321-98-0 | |
| Record name | Mono(2-ethyl-5-oxohexyl)phthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40321-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mono(2-ethyl-5-oxohexyl)phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040321980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mono(2-ethyl-5-oxohexyl)phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00865994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ETHYL-5-OXOHEXYL PHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J8J8977X9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Mono(2-ethyl-5-oxohexyl)phthalate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mono(2-ethyl-5-oxohexyl)phthalate (MEOHP) is a prominent secondary metabolite of the widely used plasticizer, Di(2-ethylhexyl)phthalate (DEHP).[1][2] As a member of the phthalate (B1215562) ester class of compounds, MEOHP has garnered significant attention in the scientific community due to its prevalence as a biomarker of DEHP exposure in humans and its potential biological activity.[3][4][5] This technical guide provides a comprehensive overview of MEOHP, including its chemical properties, metabolic fate, toxicological profile, and its interaction with cellular signaling pathways. Detailed experimental protocols for its analysis and synthesis are also presented, along with quantitative data and visual representations of key processes to support research and development activities.
Chemical and Physical Properties
MEOHP is a phthalic acid monoester.[6][7] It is formed by the formal condensation of one of the carboxy groups of phthalic acid with the hydroxyl group of 2-ethyl-5-oxohexan-1-ol.[3][8]
| Property | Value | Source |
| Chemical Formula | C₁₆H₂₀O₅ | [6] |
| Molecular Weight | 292.33 g/mol | [3][6][9] |
| CAS Number | 40321-98-0 | [3][6][9] |
| Appearance | Brown Liquid | [3][10] |
| Synonyms | MEOHP, 5-Oxo-MEHP, mono(2-ethyl-5-oxohexyl) 1,2-benzenedicarboxylate | [4][6][9] |
| Solubility | Slightly soluble in Chloroform, Hexanes, and Methanol (B129727) | [10] |
| Storage Temperature | 2-8°C | [10] |
Metabolism and Biomonitoring
MEOHP is not used in commercial products but is formed in the body after exposure to its parent compound, DEHP. The metabolic pathway from DEHP to MEOHP is a multi-step process that primarily occurs in the liver.
Metabolic Pathway of DEHP to MEOHP
The metabolism of DEHP begins with a hydrolysis reaction, followed by oxidation.
Initially, DEHP is hydrolyzed by lipases and esterases to form Mono(2-ethylhexyl)phthalate (MEHP) and 2-ethylhexanol.[11] MEHP, the primary metabolite, is then further oxidized by cytochrome P450 enzymes to form hydroxylated intermediates, such as Mono(2-ethyl-5-hydroxyhexyl)phthalate (MEHHP).[9] Subsequent oxidation of MEHHP leads to the formation of MEOHP.[9] These oxidized metabolites, including MEOHP, can then be conjugated with glucuronic acid to increase their water solubility and facilitate their excretion in the urine.[3][9]
MEOHP as a Biomarker of DEHP Exposure
Numerous studies have established MEOHP as a sensitive and reliable biomarker for assessing human exposure to DEHP.[3][4][5] In fact, urinary concentrations of MEOHP and MEHHP are often found to be significantly higher than those of the primary metabolite, MEHP.[3][12] For instance, one study found that the urinary levels of MEHHP and MEOHP were 10-fold higher than MEHP levels in paired human urine and serum samples.[3][13] This suggests that monitoring these secondary, oxidized metabolites provides a more accurate assessment of DEHP exposure.
Urinary Concentrations of MEOHP in the General Population:
| Population | Geometric Mean (µg/g creatinine) | Detection Frequency | Source |
| U.S. Population (CDC Biomonitoring) | 12.7 | 5364 of 5479 people | [6] |
| EWG/Commonweal Study | 39.4 | 73 of 74 people | [6] |
Toxicological Profile
MEOHP, along with MEHP, is considered a biologically active metabolite of DEHP. The primary mechanism of action for these metabolites appears to be through the activation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).
Interaction with PPARγ Signaling Pathway
Recent research has demonstrated that MEOHP and MEHP, but not the parent compound DEHP, can directly bind to and activate PPARγ, a key regulator of lipid metabolism and glucose homeostasis.[14] This interaction can lead to downstream effects on gene expression and cellular function.
The binding of MEOHP to PPARγ induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. The activation of PPARγ by phthalate metabolites has been linked to disruptions in endocrine function and metabolic processes.[1]
Experimental Protocols
Analytical Method for MEOHP in Urine
The quantification of MEOHP in urine is typically performed using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), which offers high sensitivity and specificity.[15]
Workflow for Urinary MEOHP Analysis:
Detailed Protocol:
-
Sample Preparation: A known volume of urine (e.g., 1 mL) is spiked with an isotopically labeled internal standard (e.g., ¹³C-labeled MEOHP) to correct for matrix effects and variations in sample processing.
-
Enzymatic Hydrolysis: The sample is treated with β-glucuronidase to deconjugate the glucuronidated metabolites of MEOHP, converting them to their free form for analysis. This is typically carried out at 37°C for a few hours.
-
Solid-Phase Extraction (SPE): The hydrolyzed sample is passed through an SPE cartridge (e.g., C18) to clean up the sample and concentrate the analyte. Interfering substances are washed away, and the phthalate metabolites are retained on the cartridge.
-
Elution: MEOHP and other retained compounds are eluted from the SPE cartridge using an organic solvent, such as methanol or acetonitrile.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a small volume of a solvent compatible with the HPLC mobile phase.
-
HPLC-MS/MS Analysis: The reconstituted sample is injected into an HPLC system for separation of the analytes. The separated compounds are then introduced into a tandem mass spectrometer for detection and quantification. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity.[15]
Synthesis of MEOHP
The racemic synthesis of MEOHP can be achieved in a multi-step process.[16] A plausible synthetic route is outlined below.
Synthetic Scheme:
General Protocol:
-
Synthesis of 2-Ethyl-5-oxohexan-1-ol: A suitable starting material, such as 2-ethyl-5-hexenoic acid, can be converted to the key intermediate, 2-ethyl-5-oxohexan-1-ol, through a series of reactions including epoxidation, hydrolysis, and oxidative cleavage.
-
Esterification: The synthesized 2-ethyl-5-oxohexan-1-ol is then reacted with phthalic anhydride in the presence of a catalyst to form MEOHP. The reaction conditions are controlled to favor the formation of the monoester.
-
Purification: The crude product is purified using techniques such as column chromatography to isolate MEOHP with high purity. The final yield for such a multi-step synthesis is typically modest. A reported racemic synthesis of MEOHP was completed in four steps with a yield of 11%.[16]
Conclusion
This compound is a critical metabolite for understanding human exposure to the ubiquitous plasticizer DEHP. Its role as a sensitive biomarker is well-established, and ongoing research continues to elucidate its biological activities, particularly its interaction with the PPARγ signaling pathway. The analytical and synthetic protocols provided in this guide serve as a valuable resource for researchers in the fields of toxicology, environmental health, and drug development, facilitating further investigation into the health implications of phthalate exposure.
References
- 1. Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mono-2-ethyl-5-oxohexyl phthalate: Significance and symbolism [wisdomlib.org]
- 3. Mono(2-ethyl-5-hydroxyhexyl) phthalate and mono-(2-ethyl-5-oxohexyl) phthalate as biomarkers for human exposure assessment to di-(2-ethylhexyl) phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. researchgate.net [researchgate.net]
- 6. ewg.org [ewg.org]
- 7. This compound | C16H20O5 | CID 119096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Mono(2-ethyl-5-hydroxyhexyl) phthalate and mono-(2-ethyl-5-oxohexyl) phthalate as biomarkers for human exposure assessment to di-(2-ethylhexyl) phthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mono(2-ethylhexyl) phthalate (MEHP) and mono(2-ethyl-5-oxohexyl) phthalate (MEOHP) but not di(2-ethylhexyl) phthalate (DEHP) bind productively to the peroxisome proliferator-activated receptor γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. "Asymmetric Synthesis of the Oxidative Metabolites of Di(2-ethylhexyl) " by Hannah Harris [scholar.umw.edu]
An In-depth Technical Guide to the Chemical Properties of Mono(2-ethyl-5-oxohexyl)phthalate (MEOHP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mono(2-ethyl-5-oxohexyl)phthalate (MEOHP) is a prominent monoester metabolite of the widely used plasticizer di(2-ethylhexyl)phthalate (DEHP).[1][2] As a significant biomarker of DEHP exposure, understanding the chemical and toxicological properties of MEOHP is crucial for assessing the environmental and health impacts of phthalates. This technical guide provides a comprehensive overview of the chemical properties, metabolic pathways, toxicological profile, and analytical methodologies related to MEOHP.
Chemical and Physical Properties
MEOHP is a phthalic acid monoester formed by the formal condensation of one of the carboxy groups of phthalic acid with the hydroxy group of 2-ethyl-5-oxohexan-1-ol.[3] It is characterized as a brown, oily liquid and is slightly soluble in chloroform, hexanes, and methanol (B129727).[3] While experimental data for some physical properties are limited, a combination of experimental and predicted values provides a detailed profile of the compound.
Table 1: Chemical and Physical Properties of MEOHP
| Property | Value | Source |
| IUPAC Name | 2-{[(2-ethyl-5-oxohexyl)oxy]carbonyl}benzoic acid | [4] |
| CAS Number | 40321-98-0 | [3] |
| Molecular Formula | C16H20O5 | [3] |
| Molecular Weight | 292.33 g/mol | [5] |
| Appearance | Brown, oily liquid | [3] |
| Boiling Point | 478.7 ± 30.0 °C (Predicted) | [3] |
| Density | 1.155 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa (Strongest Acidic) | 3.08 (Predicted) | |
| logP | 2.67 - 3.22 (Predicted) | |
| Water Solubility | logS = -3.5 (Predicted) | |
| Refractive Index | n20/D 1.516-1.520 |
Note: Many of the physical properties are predicted values from computational models and should be considered as estimates.
Metabolic Pathway of DEHP to MEOHP
MEOHP is a secondary metabolite of DEHP. The metabolic conversion begins with the hydrolysis of DEHP to mono(2-ethylhexyl)phthalate (MEHP). MEHP is then further metabolized through oxidation to form MEOHP and mono(2-ethyl-5-hydroxyhexyl)phthalate (MEHHP). This metabolic pathway is a key process in the detoxification and excretion of DEHP from the body.
Caption: Metabolic pathway of Di(2-ethylhexyl)phthalate (DEHP) to its major metabolites.
Toxicological Profile
Table 2: Toxicological and Safety Information for MEOHP
| Parameter | Information | Source |
| Hazard Classifications | Skin Irritant 2, Eye Irritant 2 | [6] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | |
| Storage Class Code | 10 - Combustible liquids | |
| Endocrine Disruption | Phthalate (B1215562) metabolites are known endocrine disruptors. | [7][8] |
Note: This information is based on available safety data sheets and general knowledge of phthalate toxicity. Specific in-vivo toxicity studies on MEOHP are limited.
Signaling Pathway: PPARγ Activation
Recent studies have shown that MEOHP, unlike its precursor DEHP, can directly bind to and activate the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[9] PPARγ is a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and inflammation. The activation of PPARγ by MEOHP suggests a potential mechanism by which DEHP exposure may lead to metabolic and endocrine-disrupting effects.
Caption: MEOHP-mediated activation of the PPARγ signaling pathway.
Experimental Protocols
Analysis of MEOHP in Urine by LC-MS/MS
The quantitative analysis of MEOHP in biological matrices is essential for biomonitoring studies. The following is a generalized protocol based on established methods for the analysis of phthalate metabolites in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation and Enzymatic Hydrolysis:
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
To a 1 mL aliquot of urine, add an ammonium (B1175870) acetate (B1210297) buffer (pH 5.5) and β-glucuronidase from Helix pomatia.
-
Add an internal standard solution (e.g., ¹³C-labeled MEOHP).
-
Incubate the mixture to deconjugate the glucuronidated MEOHP.
2. Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute MEOHP and other phthalate metabolites with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of 50:50 v/v methanol:water).
3. LC-MS/MS Analysis:
-
Perform chromatographic separation using a C18 reversed-phase column.
-
Employ a gradient elution with a mobile phase typically consisting of water and methanol or acetonitrile, often with an additive like formic acid or ammonium acetate.
-
Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.
-
Monitor for the specific precursor-to-product ion transitions for MEOHP and its internal standard for quantification.
Caption: General experimental workflow for the analysis of MEOHP in urine.
Conclusion
This compound is a critical metabolite for understanding human exposure to DEHP. This guide has provided a detailed overview of its chemical and physical properties, metabolic formation, toxicological considerations, and analytical detection methods. The interaction of MEOHP with the PPARγ signaling pathway highlights a potential molecular mechanism for the endocrine-disrupting effects of DEHP. Further research into the experimental properties and specific toxicological endpoints of MEOHP is warranted to fully elucidate its role in human health. The provided experimental protocols offer a solid foundation for researchers engaged in biomonitoring and toxicological studies of phthalate exposure.
References
- 1. Mono-2-ethyl-5-oxohexyl phthalate: Significance and symbolism [wisdomlib.org]
- 2. Buy this compound | 40321-98-0 [smolecule.com]
- 3. This compound CAS#: 40321-98-0 [chemicalbook.com]
- 4. Exposome-Explorer - Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP) (Compound) [exposome-explorer.iarc.fr]
- 5. This compound | C16H20O5 | CID 119096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ewg.org [ewg.org]
- 7. mono-(2-ethyl-5-oxohexyl) phthalate (MEOHP) - Mycotoxins (Vibrant America) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 8. Mono-(2-ethyl-5-oxohexyl) Phthalate | Rupa Health [rupahealth.com]
- 9. Mono(2-ethylhexyl) phthalate (MEHP) and mono(2-ethyl-5-oxohexyl) phthalate (MEOHP) but not di(2-ethylhexyl) phthalate (DEHP) bind productively to the peroxisome proliferator-activated receptor γ - PubMed [pubmed.ncbi.nlm.nih.gov]
MEHHP as a Biomarker of DEHP Exposure: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Di(2-ethylhexyl) phthalate (B1215562) (DEHP) is a widespread environmental contaminant with known endocrine-disrupting properties. Accurate assessment of human exposure to DEHP is critical for toxicological studies and risk assessment. While the primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), has been used as a biomarker, recent evidence strongly supports the use of its oxidative metabolites, particularly mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), as a more sensitive and reliable indicator of DEHP exposure. This guide provides a comprehensive overview of MEHHP as a biomarker, including its metabolic pathway, toxicological significance, quantitative data from human studies, and detailed experimental protocols for its analysis.
The Superiority of MEHHP as a Biomarker
Exposure to DEHP is prevalent in the general population.[1] Traditionally, MEHP has been the primary biomarker for assessing this exposure. However, studies have revealed that the urinary levels of MEHP are often lower than those of other DEHP metabolites, which suggests metabolic differences among phthalates.[1][2]
MEHHP, along with another oxidative metabolite, mono-(2-ethyl-5-oxohexyl) phthalate (MEOHP), has emerged as a superior biomarker for several reasons:
-
Higher Urinary Concentrations: The urinary levels of MEHHP and MEOHP are approximately 10-fold higher than those of MEHP, providing greater analytical sensitivity.[1][2][3]
-
Reduced Risk of Contamination: MEHHP and MEOHP are not formed by the enzymatic hydrolysis of DEHP that might contaminate samples during collection and storage.[1][2][3] This makes them a more selective measure of endogenous metabolism.
-
Major Metabolic Products: Oxidative metabolites like MEHHP, MEOHP, mono(2-ethyl-5-carboxypentyl) phthalate (MECPP), and mono(2-carboxymethylhexyl) phthalate (MCMHP) constitute the majority (87.1% in one study) of all measured DEHP metabolites, making them more representative of the total DEHP body burden.[4]
Metabolic Pathway of DEHP to MEHHP
The metabolism of DEHP is a multi-step process that primarily occurs in the gut and liver.[5]
-
Hydrolysis: DEHP is first hydrolyzed by lipases to its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), and 2-ethylhexanol.[5][6]
-
Oxidation: MEHP then undergoes further oxidation of its alkyl side chain.[7][8] This oxidative process leads to the formation of several secondary metabolites, including MEHHP (hydroxylation) and MEOHP (oxidation to a ketone).[8][9]
-
Further Oxidation: MEHHP and MEOHP can be further oxidized to metabolites with carboxylated side chains, such as MECPP.[4][5]
-
Glucuronidation: A significant portion of these oxidative metabolites, including MEHHP, are conjugated with glucuronic acid in the liver to form more water-soluble glucuronides, which are then readily excreted in the urine.[1][2][5] The glucuronide-bound conjugates are the predominant form of these metabolites in both urine and serum.[1][2]
Toxicological Significance and Perturbed Signaling Pathways
DEHP and its metabolites, including MEHP and MEHHP, are recognized as endocrine disruptors and have been associated with a range of adverse health effects.[10][11]
-
Obesity and Metabolic Disruption: Studies have shown associations between urinary MEHHP and MEOHP concentrations and increased waist circumference and Body Mass Index (BMI) in males.[10] In newborns, urinary DEHP metabolites were positively associated with an increase in BMI z-scores during the first three months of life.[12]
-
Thyroid Disruption: DEHP and MEHP can interfere with thyroid hormone homeostasis.[10][13] Exposure to DEHP metabolites has been linked to alterations in thyroid-stimulating hormone (TSH) and thyroxine (T4) levels.[13]
-
Reproductive Toxicity: DEHP is a known reproductive toxicant in animal studies.[10] In humans, exposure to DEHP metabolites has been associated with altered anogenital distance in male infants, a marker of endocrine disruption during fetal development.[14]
The toxic effects of DEHP and its metabolites are mediated through the perturbation of several key signaling pathways:
-
NF-κB Signaling: MEHP and DEHP can activate the NF-κB pathway, which is a central regulator of inflammatory responses.[13][15] Activation of this pathway can lead to the downregulation of genes involved in normal physiological processes, such as iodine uptake in the thyroid.[13][15]
-
MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including p38, ERK, and JNK) are involved in cellular processes like proliferation, differentiation, and apoptosis. MEHP has been shown to activate the p38 and JNK pathways while inactivating the ERK pathway in Leydig cells, potentially contributing to testicular toxicity.[16]
-
PI3K/Akt Signaling: The PI3K/Akt pathway is crucial for cell growth, survival, and metabolism. DEHP and MEHP have been shown to inhibit this pathway in cerebellar granule cells, leading to increased apoptosis.[17] Conversely, MEHP has been suggested to activate this pathway in trophoblast cells, potentially affecting inflammation and angiogenesis.[18]
Quantitative Data on MEHHP Levels in Human Populations
The following table summarizes urinary concentrations of MEHHP from various studies, providing a reference for typical exposure levels.
| Population | Matrix | Statistic | MEHHP Concentration | Reference |
| U.S. General Population (NHANES 2013-2014) | Urine | Geometric Mean | 6.49 µg/g creatinine (B1669602) | [19] |
| U.S. Adults (n=127) | Urine | Median (total) | 33.7 ng/mL | [3] |
| German Mothers | Urine | Median | 5.6 ng/mL | [12] |
| German Newborns | Urine | Median | 1.7 ng/mL | [12] |
| Finnish Infants (birth to 14 months) | Urine | Median | 5.01 ng/mL | [12] |
| Korean Newborns (n=73) | Urine | Geometric Mean | 5.83 ng/mL | [12] |
| Korean Mothers (n=116) | Urine | Geometric Mean | 18.23 ng/mL | [12] |
| Women in labor (after IV placement) | Urine | Median | 108.9 µg/L | [20] |
Experimental Protocols for MEHHP Quantification
The quantification of MEHHP in biological matrices, primarily urine, is typically performed using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), which offers high sensitivity and specificity.[21][22][23]
Sample Collection and Storage
-
Matrix: First-morning void or random spot urine samples are typically collected.[23]
-
Collection: Samples should be collected in polypropylene (B1209903) containers to avoid contamination from other plastics.
-
Storage: Samples should be stored at -20°C or lower until analysis to ensure the stability of the analytes.
Sample Preparation
-
Internal Standard Spiking: A known amount of an isotopically labeled internal standard (e.g., ¹³C-labeled MEHHP) is added to a urine aliquot. This is crucial for correcting for matrix effects and variations during sample processing and analysis.[24]
-
Enzymatic Hydrolysis (Deconjugation): Since MEHHP is primarily excreted as a glucuronide conjugate, a deconjugation step is necessary to measure the total MEHHP concentration.[24][25] This is typically achieved by incubating the sample with β-glucuronidase enzyme at 37°C.
-
Solid-Phase Extraction (SPE): SPE is used to clean up the sample and concentrate the analytes.[25] A reverse-phase SPE cartridge is commonly used. The sample is loaded onto the conditioned cartridge, washed to remove interferences, and then the analytes are eluted with an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a small volume of the mobile phase used for the HPLC analysis.
Chromatographic Separation (HPLC)
-
Column: A C18 reversed-phase column is typically used for the separation of MEHHP from other urinary components and phthalate metabolites.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic or acetic acid) and an organic component (e.g., methanol or acetonitrile) is employed.
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
Mass Spectrometric Detection (MS/MS)
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is commonly used.
-
Detection: The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode.[21] Specific precursor-to-product ion transitions for both the native MEHHP and the labeled internal standard are monitored for sensitive and selective quantification.
Quantification and Data Analysis
-
Calibration Curve: A calibration curve is generated using standards of known MEHHP concentrations.
-
Quantification: The concentration of MEHHP in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Normalization: To account for variations in urine dilution, the final MEHHP concentration is often normalized to the urinary creatinine concentration and expressed as µg/g creatinine.[19]
Conclusion
MEHHP is a robust, sensitive, and selective biomarker for assessing human exposure to DEHP. Its high concentration in urine relative to the primary metabolite MEHP and its insensitivity to sample contamination make it an ideal choice for researchers, scientists, and drug development professionals. The use of standardized and validated analytical methods, such as HPLC-MS/MS, is essential for generating accurate and reliable data. Understanding the toxicological implications of DEHP exposure, including the perturbation of key signaling pathways, underscores the importance of utilizing the most appropriate biomarkers in human health studies.
References
- 1. Mono(2-ethyl-5-hydroxyhexyl) phthalate and mono-(2-ethyl-5-oxohexyl) phthalate as biomarkers for human exposure assessment to di-(2-ethylhexyl) phthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mono(2-ethyl-5-hydroxyhexyl) phthalate and mono-(2-ethyl-5-oxohexyl) phthalate as biomarkers for human exposure assessment to di-(2-ethylhexyl) phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of eight urinary metabolites of di(2-ethylhexyl) phthalate as biomarkers for human exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Maternal exposure to di-2-ethylhexylphthalate and adverse delivery outcomes: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxicity and metabolism of monoethylhexyl phthalate and diethylhexyl phthalate: a survey of recent literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Toxic Effects of Di-2-ethylhexyl Phthalate: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toxic effects of DEHP and MEHP on gut-liver axis in rats via intestinal flora and metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Association of diethylhexyl phthalate with obesity-related markers and body mass change from birth to 3 months of age | Journal of Epidemiology & Community Health [jech.bmj.com]
- 13. researchgate.net [researchgate.net]
- 14. Environmental phthalate exposure in relation to reproductive outcomes and other health endpoints in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. atsdr.cdc.gov [atsdr.cdc.gov]
- 20. What Additional Factors Beyond State-of-the-Art Analytical Methods Are Needed for Optimal Generation and Interpretation of Biomonitoring Data? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Assessment of Exposure to Di-(2-ethylhexyl) Phthalate (DEHP) Metabolites and Bisphenol A (BPA) and Its Importance for the Prevention of Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mono-(2-Ethyl-5-Hydroxyhexyl) Phthalate (MEHHP) Test | Take Control With Superpower [superpower.com]
- 24. benchchem.com [benchchem.com]
- 25. atsdr.cdc.gov [atsdr.cdc.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Biological Effects of Mono(2-ethyl-5-oxohexyl)phthalate (MEOHP)
Abstract
This compound (MEOHP) is a prominent secondary, oxidized metabolite of the ubiquitous plasticizer Di(2-ethylhexyl)phthalate (DEHP). Due to the rapid metabolism of DEHP, MEOHP is considered a more reliable and selective biomarker of human exposure than its precursor, mono(2-ethylhexyl)phthalate (MEHP).[1] Epidemiological and toxicological studies have linked exposure to DEHP, and by extension its metabolites like MEOHP, to a range of adverse health outcomes. This document provides a comprehensive technical overview of the metabolism, detection, and biological effects of MEOHP, with a focus on quantitative data, experimental methodologies, and associated molecular pathways.
Metabolism and Detection of MEOHP
DEHP is primarily metabolized in the body through a two-step process. First, it is hydrolyzed by lipases to its primary monoester metabolite, MEHP. Subsequently, MEHP undergoes further oxidation to form secondary metabolites, principally MEOHP and mono(2-ethyl-5-hydroxyhexyl)phthalate (MEHHP).[2][3] These oxidized metabolites are found in significantly higher concentrations in urine than MEHP, making them robust indicators of DEHP exposure.[1][4]
Caption: Metabolic pathway of DEHP to its primary (MEHP) and secondary (MEOHP, MEHHP) metabolites.
Analytical Detection
The quantification of MEOHP in biological matrices, primarily urine and serum, is crucial for exposure assessment. The standard methodology involves enzymatic deconjugation followed by chromatographic separation and mass spectrometric detection.
Experimental Protocol: Quantification of MEOHP in Urine by LC-MS/MS
-
Sample Preparation : A urine sample (e.g., 200 µL) is buffered, and an internal standard (e.g., ¹³C₄-labeled MEOHP) is added.[4]
-
Enzymatic Hydrolysis : β-glucuronidase is added to the sample to deconjugate the glucuronidated MEOHP metabolites, converting them to their free form. The sample is then incubated.
-
Solid-Phase Extraction (SPE) : The sample is passed through an SPE cartridge to clean up the sample and concentrate the analytes. The analytes are then eluted with an appropriate solvent.
-
Evaporation and Reconstitution : The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in a small volume of mobile phase.
-
LC-MS/MS Analysis : The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).[5]
-
Chromatography : A reversed-phase C18 column is typically used to separate MEOHP from other metabolites.
-
Ionization : Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) is used to ionize the analyte.[4]
-
Detection : The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for selective and sensitive quantification.
-
Caption: General experimental workflow for the detection of MEOHP in human urine samples.
Table 1: Quantitative Data for MEOHP Analytical Methods
| Method | Matrix | Limit of Detection (LOD) | Recovery | Reference |
|---|---|---|---|---|
| HPLC-APCI-MS/MS | Urine | ~2.0 ng/mL | 4.0-24% (within-assay) | [4] |
| Column-Switching LC-MS/MS | Serum | 0.08-0.67 ng/mL | < 75% | [5] |
| Column-Switching LC-MS/MS | Urine | 0.15-1.05 ng/mL | > 87% |[5] |
Biological Effects and Human Health Associations
MEOHP is often studied in the context of exposure to its parent compound, DEHP. Epidemiological studies typically measure urinary MEOHP as a proxy for DEHP exposure and correlate these levels with various health outcomes.
Endocrine Disruption and Reproductive Health
Exposure to DEHP metabolites, including MEOHP, has been consistently associated with disruptions in the endocrine system and adverse reproductive outcomes.
-
Male Reproductive Health : Semen levels of MEOHP have been associated with decreased sperm concentration.[6] Phthalates with known anti-androgenic properties include MEOHP.[7]
-
Female Reproductive Health : Studies have linked higher urinary MEOHP levels with an increased risk of endometriosis.[8] Additionally, elevated MEOHP has been associated with an earlier age of menopause.[8]
-
Pregnancy and Development : In pregnant women, higher urinary MEOHP concentrations have been associated with altered maternal thyroid hormone levels (specifically, associations with T4 and TSH).[9] Some studies have also linked elevated MEOHP levels to a higher risk of embryonic loss.[9] Conversely, other research has suggested an association between MEOHP and increased gestational age.[2]
Table 2: Summary of Epidemiological Associations with MEOHP
| Health Outcome | Population | Finding | Association Type | Reference |
|---|---|---|---|---|
| Sperm Concentration | Men visiting infertility clinic | Semen MEOHP associated with decreased sperm concentration | Negative | [6] |
| Endometriosis | Women | Urinary MEOHP associated with increased risk | Positive | [8] |
| Age at Menopause | Women | Urinary MEOHP associated with earlier menopause | Negative | [8] |
| Gestational Age | Pregnant Women | Urinary MEOHP associated with increased gestational age | Positive | [2] |
| Pregnancy Loss | Pregnant Women | Urinary MEOHP associated with higher odds of embryonic loss | Positive | [9] |
| Maternal Thyroid Hormones | Pregnant Women | Urinary MEOHP associated with changes in T4 and TSH | Correlation |[9] |
Caption: Associations between MEOHP exposure and various human health outcomes.
Mechanisms of Action
The precise molecular mechanisms of MEOHP are not as extensively studied as those of its precursor, MEHP. However, MEOHP is known to contribute to the overall toxicity of DEHP. The biological activities are often attributed to MEHP and its oxidized metabolites as a group. Key mechanistic themes include oxidative stress and the activation of various signaling pathways.
MEHP has been shown to induce oxidative stress by disrupting antioxidant enzyme activities and increasing reactive oxygen species (ROS).[10][11] This oxidative stress can, in turn, activate downstream signaling pathways that mediate inflammation, apoptosis, and cellular dysfunction. Given that MEOHP is a major metabolite, it is plausible that it contributes to these effects. Pathways activated by MEHP, and potentially influenced by MEOHP, include the p38 MAPK, PI3K/Akt, and NF-κB signaling cascades.[10][12][13]
Caption: Potential signaling pathways affected by DEHP metabolites, including MEHP and MEOHP.
Conclusion and Future Directions
This compound is a critical biomarker for assessing human exposure to DEHP. A growing body of evidence from epidemiological studies associates MEOHP with adverse effects on reproductive health and the endocrine system. While the parent compound DEHP and the primary metabolite MEHP have been the focus of most mechanistic studies, MEOHP's prevalence and stability suggest it is a key player in the toxicological profile of DEHP.
Future research should aim to:
-
Elucidate the specific molecular mechanisms and signaling pathways directly targeted by MEOHP, independent of MEHP.
-
Conduct in-depth toxicological studies on MEOHP alone to understand its dose-response relationship with various cellular endpoints.
-
Investigate the potential synergistic or antagonistic effects of MEOHP in combination with other phthalate (B1215562) metabolites to better reflect real-world exposure scenarios.
A deeper understanding of MEOHP's biological activities is essential for refining risk assessments and informing regulatory policies concerning DEHP and related phthalates.
References
- 1. Mono(2-ethyl-5-hydroxyhexyl) phthalate and mono-(2-ethyl-5-oxohexyl) phthalate as biomarkers for human exposure assessment to di-(2-ethylhexyl) phthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reproductive and developmental effects of phthalate diesters in females - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exposome-Explorer - Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP) (Compound) [exposome-explorer.iarc.fr]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Phthalate Metabolites in Human Serum and Urine as Biomarkers for Phthalate Exposure Using Column-Switching LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Urinary Phthalate Metabolite Concentrations and Serum Hormone Levels in Pre- and Perimenopausal Women from the Midlife Women’s Health Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phthalates Disrupt Female Reproductive Health: A Call for Enhanced Investigation into Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Endocrine Disruption of Prenatal Phthalate Exposure in Mother and Offspring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mono-(2-Ethylhexyl) Phthalate Induces Oxidative Stress and Inhibits Growth of Mouse Ovarian Antral Follicles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxidative Stress and Phthalate-Induced Down-Regulation of Steroidogenesis in MA-10 Leydig Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mono-2-ethylhexylphthalate (MEHP) induces TNF-α release and macrophage differentiation through different signalling pathways in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Environmental Sources of Mono(2-ethyl-5-hydroxyhexyl) Phthalate (MEHHP) Exposure: A Technical Guide
Abstract
Mono(2-ethyl-5-hydroxyhexyl) phthalate (B1215562) (MEHHP) is a major secondary metabolite of the ubiquitous plasticizer Di(2-ethylhexyl) phthalate (DEHP). As DEHP is not covalently bound to polymer matrices, it readily leaches into the environment, leading to widespread human exposure. Consequently, MEHHP is frequently detected in human biomonitoring studies and serves as a key biomarker for DEHP exposure. Understanding the environmental sources of DEHP, and by extension MEHHP, is critical for assessing exposure pathways and developing strategies to mitigate potential health risks. This technical guide provides an in-depth overview of the primary environmental sources of MEHHP exposure, details the analytical methodologies for its detection, and explores the biological signaling pathways implicated in its toxicological effects.
Introduction: From DEHP to MEHHP
Di(2-ethylhexyl) phthalate (DEHP) is a high-production-volume chemical used extensively to impart flexibility and durability to polyvinyl chloride (PVC) and other plastics. Its presence is pervasive in a vast array of consumer and industrial products.[1] Following ingestion, inhalation, or dermal absorption, DEHP is rapidly metabolized in the body. The initial hydrolysis step converts DEHP to its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP). MEHP is then further oxidized to form several secondary metabolites, including MEHHP, mono(2-ethyl-5-oxohexyl) phthalate (MEOHP), and mono(2-ethyl-5-carboxypentyl) phthalate (MECPP).[2] Urinary levels of these oxidative metabolites, particularly MEHHP and MEOHP, are often found at concentrations 10-fold higher than MEHP, making them more sensitive and reliable biomarkers of recent DEHP exposure.[2]
Primary Environmental Exposure Sources
Human exposure to DEHP, the precursor to MEHHP, is multifaceted and occurs through diet, contact with consumer products, and presence in indoor and outdoor environments.
Dietary Intake
Diet is consistently identified as a major pathway for DEHP exposure.[3][4] Contamination can occur at various stages, including agricultural production, food processing, and packaging. Phthalates, being lipophilic, tend to accumulate in fatty foods.[1] Materials used in food processing and packaging, such as PVC tubing, conveyor belts, gaskets, and plastic wraps, are significant sources of contamination.[1]
Table 1: Concentration of DEHP in Various Food Categories
| Food Category | Median Concentration (µg/kg) | Concentration Range (µg/kg) | Key Findings |
| Fats and Oils | 2,400[5] | 700 - 11,900[5] | Consistently high concentrations reported across multiple studies.[3][6][7] |
| Poultry | 900[5] | 50 - 2,600[5] | More than half of DEHP measurements in some reviews exceeded 300 µg/kg.[3] |
| Dairy (Cream-based) | 960[5] | 59 - 16,800[5] | High DEHP concentrations observed, ranging from 413 to 1300 µg/kg in some studies.[3] |
| Processed Meat | 450[5] | <100 - 4,320[5] | Non-frozen packaged meat showed higher concentrations than frozen.[3] Pork had the highest mean concentration in one study (300,000 ng/g).[8] |
| Fish and Seafood | 1[5] | 0.05 - 32,000[5] | Levels are variable; tuna packaged in plastic showed higher DEHP (650 µg/kg) than canned or glass-packaged.[1] |
| Cereals and Grains | 140[5] | <100 - 1,500[5] | DEHP in bread products can approach or exceed 300 µg/kg.[3] |
| Beverages | 43[5] | 6 - 1,700[5] | Lower concentrations compared to fatty foods. |
| Fruits and Vegetables | 20 - 48[5] | <20 - 2,200[5] | Generally low concentrations reported.[3] |
Data compiled from multiple sources.[1][3][5][8] Note: 1 µg/g = 1,000 µg/kg = 1,000,000 ng/g.
Consumer Products
DEHP is used in a multitude of consumer products, leading to exposure through direct contact, use, and off-gassing into the indoor environment.[9]
Table 2: Consumer Products as Sources of DEHP Exposure
| Product Category | Examples | Exposure Pathway |
| Building Materials | PVC flooring, wall coverings, tablecloths, shower curtains[1] | Inhalation of off-gassed DEHP, ingestion of dust |
| Household Furnishings | Furniture upholstery, carpet backings[1] | Inhalation, dust ingestion |
| Personal Care Products | Cosmetics, perfumes, nail polish, lotions[3][9] | Dermal absorption, inhalation |
| Children's Products | Toys, modeling clay (use now restricted in many regions)[1] | Ingestion (hand-to-mouth), dermal contact |
| Medical Devices | IV tubing and bags, blood bags, catheters[9] | Direct intravenous or internal exposure |
| Food Packaging | Plastic wrap, container lids, plastic containers[1] | Migration into food |
| Clothing & Apparel | Rainwear, shoes, plastic-printed apparel | Dermal contact |
Studies have shown associations between the use of specific products and higher urinary phthalate metabolite levels. For instance, the use of nail polish and makeup has been linked to elevated levels of certain phthalate metabolites.[3]
Indoor and Outdoor Environments
DEHP can migrate from products into the surrounding environment, accumulating in indoor dust and air. Indoor concentrations are typically much higher than outdoor concentrations.[10]
Table 3: Concentration of DEHP in Environmental Media
| Medium | Concentration Range | Notes |
| Indoor Dust | 100s of µg/g (or mg/kg) are common | A major exposure source, especially for children, via ingestion. |
| Indoor Air (PM2.5) | 582.2 - 646.9 ng/m³ (Average)[11][12] | Concentrations can be significantly higher in newly decorated apartments (avg. 2,437 ng/m³).[10] |
| Outdoor Air (PM2.5) | Typically lower than indoor air | One study reported higher outdoor levels (avg. 1101.5 ng/m³).[12] |
| Drinking Water | Generally low; up to 30 µg/L reported in older surveys.[13] | Often below detection limits for metabolites like MEHHP.[5] |
Experimental Protocols for MEHHP Detection
The quantification of MEHHP, primarily in urine, is the standard for assessing DEHP exposure. The most robust and widely used analytical technique is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), often preceded by enzymatic hydrolysis and solid-phase extraction (SPE).
Generalized Workflow for Urinary MEHHP Analysis
The following diagram illustrates the typical workflow for the analysis of MEHHP and other phthalate metabolites in urine.
Detailed Protocol: HPLC-MS/MS Analysis of Urinary MEHHP
This protocol is a synthesized representation of common methodologies.[14][15][16]
-
Sample Collection and Storage :
-
Collect spot urine samples in sterile polypropylene (B1209903) containers.
-
To prevent bacterial degradation, store samples at -20°C or, for long-term storage, at -80°C until analysis.[17]
-
-
Enzymatic Hydrolysis (Deconjugation) :
-
Thaw urine samples to room temperature.
-
Pipette 1.0 mL of urine into a glass tube.
-
Spike the sample with a solution containing isotopically-labeled internal standards (e.g., ¹³C₄-MEHHP) to correct for matrix effects and recovery losses.
-
Add ammonium (B1175870) acetate (B1210297) buffer (e.g., 1 M, pH 6.5) to the sample.
-
Add β-glucuronidase enzyme (from E. coli K12).[16] A typical concentration is 15-30 units per µL of urine.[13]
-
Incubate the mixture in a water bath at 37°C for 2 to 4 hours to cleave the glucuronide conjugates from the metabolites.[13][14]
-
After incubation, quench the reaction by acidifying the sample (e.g., with formic or acetic acid).
-
-
Solid-Phase Extraction (SPE) :
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by equilibration with acidified water.[18]
-
Load the hydrolyzed urine sample onto the SPE cartridge. Automated SPE systems can increase throughput and reproducibility.[15]
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic interferences.
-
Elute the target analytes (MEHHP and other metabolites) from the cartridge using a stronger organic solvent, such as acetonitrile (B52724) or ethyl acetate.
-
-
Sample Concentration and Reconstitution :
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, precise volume (e.g., 250 µL) of the initial HPLC mobile phase (e.g., 80:20 water:acetonitrile).
-
Vortex the sample and transfer it to an autosampler vial for analysis.
-
-
HPLC-MS/MS Analysis :
-
Chromatography : Inject the reconstituted sample into an HPLC system equipped with a reversed-phase column (e.g., C18). Separation is achieved using a gradient elution with a mobile phase typically consisting of 0.1% acetic or formic acid in water (Mobile Phase A) and 0.1% acid in an organic solvent like acetonitrile or methanol (Mobile Phase B).[16]
-
Mass Spectrometry : The column eluent is directed to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, usually operated in negative ion mode for phthalate metabolites.
-
Detection : Monitor specific precursor-to-product ion transitions for both the native MEHHP and its labeled internal standard using Multiple Reaction Monitoring (MRM). This provides high selectivity and sensitivity.
-
Quantification : Calculate the concentration of MEHHP in the original urine sample by comparing the peak area ratio of the native analyte to its corresponding labeled internal standard against a calibration curve.
-
Biological Signaling Pathways Affected by MEHP
MEHP and its parent compound DEHP are recognized as endocrine-disrupting chemicals that can interfere with various cellular processes. Research has implicated them in the modulation of several key signaling pathways, contributing to their observed toxicological effects.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, immunity, and cell survival. MEHP/DEHP exposure has been shown to activate the canonical NF-κB pathway.[8] This activation can lead to the downregulation of genes essential for thyroid function and the upregulation of pro-inflammatory genes, linking DEHP exposure to thyroid toxicity and inflammatory conditions.[8]
MAPK Signaling Pathways
Mitogen-Activated Protein Kinase (MAPK) pathways are central to regulating cell proliferation, differentiation, stress response, and apoptosis. The MAPK family includes three main cascades: ERK, JNK, and p38. MEHP has been shown to activate the p38 and JNK pathways while inactivating the ERK pathway in certain cell types.[15] This differential regulation can disrupt normal cellular functions, such as germ cell apoptosis in the testis and macrophage differentiation, contributing to reproductive toxicity and altered immune responses.[8]
Conclusion
Exposure to MEHHP is a direct consequence of the ubiquitous presence of its parent compound, DEHP, in the modern environment. The primary sources of exposure are through the diet, particularly fatty foods contaminated via processing and packaging materials, and through the indoor environment from the leaching of DEHP from a myriad of consumer products. Accurate assessment of this exposure relies on robust analytical methods, with HPLC-MS/MS analysis of urinary metabolites being the gold standard. The toxicological impact of MEHP is linked to its ability to perturb fundamental cellular signaling pathways, such as NF-κB and MAPK, which are central to inflammation, cellular stress, and endocrine function. For researchers and drug development professionals, a thorough understanding of these exposure sources and biological mechanisms is essential for evaluating potential health risks and for the development of safer alternative materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development and validation of an HPLC-MS/MS method for the simultaneous analysis of volatile organic compound metabolites, hydroxylated polycyclic aromatic hydrocarbons, and 8-hydroxy-2'-deoxyguanosine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phthalates and diet: a review of the food monitoring and epidemiology data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Table 5-6, Concentration of DEHP in Food - Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ocl-journal.org [ocl-journal.org]
- 7. Global review of phthalates in edible oil: An emerging and nonnegligible exposure source to human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phthalate Concentrations and Dietary Exposure from Food Purchased in New York State - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phthalate Metabolites in Amniotic Fluid and Maternal Urine Samples [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. wwwn.cdc.gov [wwwn.cdc.gov]
- 14. 2.2. Urinary phthalate measurement [bio-protocol.org]
- 15. Protocol: UHPLC-MS/MS for Phytohormone Stress Profiling - Creative Proteomics [creative-proteomics.com]
- 16. Analysis of human urine for fifteen phthalate metabolites using automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
The Human Metabolism of Mono(2-ethyl-5-oxohexyl)phthalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mono(2-ethyl-5-oxohexyl)phthalate (MEHHP) is a significant secondary metabolite of the ubiquitous plasticizer di(2-ethylhexyl)phthalate (DEHP). Understanding its metabolic fate in humans is critical for assessing exposure, toxicological risk, and developing potential intervention strategies. This technical guide provides an in-depth overview of the core aspects of MEHHP metabolism, including the primary metabolic pathways, key enzymatic players, and quantitative data from human studies. Detailed experimental protocols and visual representations of the metabolic processes are presented to support further research and drug development efforts in this field.
Introduction
Di(2-ethylhexyl)phthalate (DEHP) is one of the most widely used plasticizers, leading to widespread human exposure.[1] Following ingestion, DEHP is rapidly hydrolyzed to its primary metabolite, mono(2-ethylhexyl)phthalate (MEHP).[2][3][4] MEHP is considered to be the more biologically active toxicant.[3] This primary metabolite then undergoes extensive oxidative metabolism, leading to the formation of several secondary metabolites, including this compound (MEHHP).[1][3] MEHHP, along with other oxidized metabolites, serves as a crucial biomarker for assessing human exposure to DEHP.[1][5] This document outlines the metabolic journey of MEHHP in the human body.
Metabolic Pathways of MEHHP Formation and Further Metabolism
The metabolism of DEHP and its downstream metabolites is a multi-step process primarily occurring in the liver and to a lesser extent in the intestine.[2][6]
Step 1: Formation of MEHP from DEHP The initial step is the hydrolysis of DEHP to MEHP and 2-ethylhexanol, a reaction catalyzed by lipases.[2][7]
Step 2: Oxidation of MEHP to MEHHP and MEOHP MEHP undergoes oxidation to form hydroxylated and oxidized metabolites. A key product is mono(2-ethyl-5-hydroxyhexyl)phthalate (MEOHP), which is then further oxidized to MEHHP.[1][3][8] This oxidation is primarily mediated by cytochrome P450 (CYP) enzymes.[2][6]
Step 3: Further Oxidation to Carboxylated Metabolites MEHHP and MEOHP are further metabolized via oxidation of the alkyl chain to form carboxylated products, such as mono(2-ethyl-5-carboxypentyl)phthalate (MECPP) and mono-[2-(carboxymethyl)hexyl]phthalate (2cx-MMHP).[1][6] These more polar metabolites are readily excreted in the urine.[1]
Enzymology of MEHP Oxidation: In vitro studies using human liver microsomes have identified specific CYP isoforms responsible for the oxidation of MEHP. Human CYP2C9 and CYP2C19 are the major enzymes involved in the formation of MEOHP and MEHHP.[6] Additionally, CYP3A4 has been shown to be the primary enzyme for the production of phthalic acid (PA) through heteroatom dealkylation of MEHP.[6] Alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) also play a role in MEHP oxidation.[2][9]
Conjugation: A significant portion of MEHHP and other metabolites are conjugated with glucuronic acid, a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs), to increase their water solubility and facilitate their excretion.[2][8][10] The glucuronide-bound conjugates are the predominant form found in both urine and serum.[11]
Below is a diagram illustrating the metabolic pathway from DEHP to its major urinary metabolites.
Quantitative Data on MEHHP and Related Metabolites in Humans
Numerous studies have quantified the levels of MEHHP and other DEHP metabolites in human biological matrices, primarily urine and serum. These data are essential for assessing exposure levels in the general population and in specific exposure scenarios.
Urinary Excretion Following a Single Oral Dose
A study involving a single oral dose of deuterium-labeled DEHP (48.1 mg) to a male volunteer provided detailed information on the excretion kinetics of its metabolites.[12]
| Metabolite | Percentage of Dose Excreted in Urine (44h) | Peak Urinary Concentration Time | Elimination Half-life (Phase 1) | Elimination Half-life (Phase 2) |
| MEHP | 7.3% | 2 hours | ~2 hours | 5 hours |
| MEOHP | 24.7% | 4 hours | ~2 hours | 10 hours |
| MEHHP | 14.9% | 4 hours | ~2 hours | 10 hours |
Data sourced from Koch et al. (2003).[12]
Concentrations in the General Population (Urine and Serum)
Biomonitoring studies have established reference ranges for MEHHP and other metabolites in the general population.
| Metabolite | Matrix | Geometric Mean Concentration (ng/mL) | Detection Frequency |
| MEHP | Urine | - | 74% - 83% |
| MEOHP | Urine | - | >95% |
| MEHHP | Urine | - | >95% |
| MEHHP | Pooled Urine | 17.0 | - |
| MEOHP | Pooled Urine | 16.6 | - |
| MEHP | Pooled Serum | 3.9 | - |
| MEHHP | Pooled Serum | 0.3 | - |
| MEOHP | Pooled Serum | 0.4 | - |
Detection frequencies are from various studies.[3][13] Pooled sample concentrations from Kim et al. (2011).[14] It's noteworthy that urinary levels of MEOHP and MEHHP are often 10-fold higher than those of MEHP.[11][15]
Experimental Protocols
The quantification of MEHHP and other phthalate (B1215562) metabolites in biological samples typically involves sophisticated analytical techniques.
In Vitro Metabolism Studies
Objective: To identify the enzymes responsible for MEHP metabolism.
Methodology:
-
Incubation: Human liver microsomes (HLM) or recombinant human cytochrome P450 enzymes are incubated with MEHP in the presence of an NADPH-generating system.[6]
-
Reaction Termination: The reaction is stopped by adding a solvent like acetonitrile.[16]
-
Sample Preparation: Samples are centrifuged to pellet the protein, and the supernatant is collected for analysis.
-
Analysis: The formation of metabolites (MEOHP, MEHHP, MECPP, etc.) is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]
Quantification in Human Urine and Serum
Objective: To measure the concentrations of MEHHP and other metabolites for exposure assessment.
Methodology:
-
Enzymatic Deconjugation: Urine or serum samples are treated with β-glucuronidase to hydrolyze the glucuronide conjugates and measure the total (free + conjugated) metabolite concentration.[17][18][19]
-
Solid-Phase Extraction (SPE): The samples are passed through an SPE cartridge to clean up the sample and concentrate the analytes.[17][18]
-
Isotope Dilution: Known amounts of stable isotope-labeled internal standards (e.g., ¹³C₄-MEHP) are added to the samples before processing to correct for analytical variability and matrix effects.[16][18]
-
LC-MS/MS Analysis: The extracted samples are analyzed by high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS).[18][19] The analytes are separated on a C18 column and detected using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in negative ion mode.[18]
Below is a generalized workflow for the analysis of phthalate metabolites in biological samples.
Conclusion
The metabolism of this compound is a complex process involving multiple enzymatic steps, primarily driven by cytochrome P450 enzymes. MEHHP, along with other oxidized metabolites, represents a major portion of the excreted metabolites of DEHP, making them reliable biomarkers of exposure. The quantitative data and experimental protocols summarized in this guide provide a foundational resource for researchers and professionals in toxicology and drug development. Further research into the inter-individual variability in MEHHP metabolism and its potential toxicological implications is warranted to better understand the health risks associated with DEHP exposure.
References
- 1. Di(2-ethylhexyl)phthalate (DEHP): human metabolism and internal exposure-- an update and latest results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. New Phthalate Link?: DEHP Metabolites and Altered Thyroid Hormone Levels in Men - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of eight urinary metabolites of di(2-ethylhexyl) phthalate as biomarkers for human exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro metabolism of di(2-ethylhexyl) phthalate (DEHP) by various tissues and cytochrome P450s of human and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Species differences in the metabolism of di(2-ethylhexyl) phthalate (DEHP) in several organs of mice, rats, and marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The metabolism of mono-(2-ethylhexyl) phthalate (MEHP) and liver peroxisome proliferation in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mono(2-ethyl-5-hydroxyhexyl) phthalate and mono-(2-ethyl-5-oxohexyl) phthalate as biomarkers for human exposure assessment to di-(2-ethylhexyl) phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Di(2-ethylhexyl)phthalate (DEHP) metabolites in human urine and serum after a single oral dose of deuterium-labelled DEHP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Urinary Concentrations of Phthalate Metabolites in Relation to Pregnancy Loss among Women Conceiving with Medically Assisted Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of Phthalate Metabolites in Human Serum and Urine as Biomarkers for Phthalate Exposure Using Column-Switching LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mono(2-ethyl-5-hydroxyhexyl) phthalate and mono-(2-ethyl-5-oxohexyl) phthalate as biomarkers for human exposure assessment to di-(2-ethylhexyl) phthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. stacks.cdc.gov [stacks.cdc.gov]
- 17. Urinary phthalate metabolites and their biotransformation products: predictors and temporal variability among men and women - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
The Toxicokinetics of Mono(2-ethyl-5-oxohexyl)phthalate (MEOHP): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mono(2-ethyl-5-oxohexyl)phthalate (MEOHP) is a prominent secondary, oxidized metabolite of Di(2-ethylhexyl)phthalate (DEHP), a widely used plasticizer.[1][2][3] Due to the ubiquitous nature of DEHP in consumer products, human exposure is widespread.[1] Understanding the toxicokinetics of MEOHP is crucial for assessing human exposure to DEHP and for elucidating the potential health risks associated with this common environmental contaminant. MEOHP, along with other oxidized metabolites, is considered a more sensitive biomarker of DEHP exposure than its primary metabolite, Mono(2-ethylhexyl)phthalate (MEHP).[4][5] This technical guide provides a comprehensive overview of the current knowledge on the toxicokinetics of MEOHP, including its absorption, distribution, metabolism, and excretion (ADME), supported by quantitative data and detailed experimental methodologies.
Absorption
MEOHP is not directly ingested but is formed in the body following the absorption and metabolism of its parent compound, DEHP. DEHP is readily absorbed from the gastrointestinal tract, with studies in humans suggesting that at least 70% of an oral dose is systemically absorbed.[6][7] Following absorption, DEHP is rapidly hydrolyzed by lipases in the gut and other tissues to form MEHP.[6] This initial hydrolysis is considered the rate-limiting step in the absorption of MEHP.[6] Once MEHP is formed and absorbed, it undergoes further metabolism to produce MEOHP and other oxidized metabolites.[8]
Distribution
Following its formation, MEOHP is distributed throughout the body. Animal studies provide the most direct evidence for the tissue distribution of DEHP metabolites. In rats administered DEHP, the highest concentrations of its metabolites are typically found in the liver and kidneys, which are the primary sites of metabolism and excretion.[9][10] Studies using fluorescently-labeled MEHP in mice have shown that it concentrates in the liver, kidney, and testis.[10] While specific quantitative data on MEOHP distribution in various human tissues is limited, its presence in both urine and serum confirms its systemic distribution.[11][12] Notably, urinary concentrations of MEOHP are found to be significantly higher, often by more than ten-fold, than those of MEHP, and also higher than its serum levels.[11][12][13]
Metabolism
The metabolic pathway leading to the formation of MEOHP is a multi-step process that begins with the metabolism of DEHP.
-
Hydrolysis of DEHP to MEHP: DEHP is first hydrolyzed to its primary metabolite, MEHP.[8]
-
Oxidation of MEHP: MEHP then serves as the substrate for further oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[8][14] This oxidation can occur at several positions on the 2-ethylhexyl side chain. The formation of MEOHP involves the oxidation of the hydroxyl group in its precursor, mono(2-ethyl-5-hydroxyhexyl) phthalate (B1215562) (MEHHP), to a ketone.[8]
-
Further Metabolism: MEOHP can be further metabolized to other compounds, such as mono(2-ethyl-5-carboxypentyl)phthalate (MECPP), before eventual excretion.[8]
A significant portion of MEOHP and other DEHP metabolites are conjugated with glucuronic acid in the liver, a process facilitated by UDP-glucuronosyltransferases (UGTs), to form more water-soluble glucuronide conjugates that are more readily excreted.[11][12][15] In both urine and serum, the glucuronide-bound conjugates of oxidative metabolites like MEOHP are the predominant form.[11][12][13]
Excretion
MEOHP and other DEHP metabolites are primarily excreted in the urine.[6] In a human study where male volunteers ingested a single oral dose of deuterium-labeled MEHP (D4-MEHP), over 90% of the metabolites were excreted in the urine within the first 22 hours.[16] The average total excreted amount of D4-MEHP and its four secondary metabolites was 62% of the administered dose.[16] The mean elimination half-life of D4-MEHP was estimated to be 3.5 ± 1.4 hours.[16]
Quantitative Toxicokinetic Data
The following tables summarize key quantitative data on MEOHP and related metabolites from human and animal studies.
Table 1: Human Urinary Excretion of DEHP Metabolites
| Metabolite | Geometric Mean Concentration (µg/g creatinine) | Reference |
| MEOHP | 12.7 | [1] |
Data from the CDC's National Health and Nutrition Examination Survey (NHANES).
Table 2: Elimination Half-Life of MEHP in Humans
| Compound | Dose | Elimination Half-Life (hours) | Reference |
| D4-MEHP | 50 µg/kg bw | 3.5 ± 1.4 | [16] |
Following a single oral dose in male volunteers.
Table 3: Distribution of MEHP in Rat Tissues
| Tissue | Concentration (µg/g or µg/mL) - 1% DEHP Diet | Concentration (µg/g or µg/mL) - 2% DEHP Diet | Reference |
| Plasma | 16.7 - 40.8 | 58.5 - 147.4 | [9] |
| Testis | 0.9 - 3.2 | 10.5 - 30.0 | [9] |
| Liver | 21.5 - 43.6 | 44.2 - 97.1 | [9] |
| Kidney | 6.8 - 9.6 | 18.6 - 56.7 | [9] |
Following a 2-week dietary administration in male Sprague-Dawley rats.
Experimental Protocols
The quantification of MEOHP in biological matrices is typically performed using advanced analytical techniques. Below is a generalized protocol for the analysis of MEOHP in human urine.
Objective: To quantify the concentration of MEOHP in human urine samples.
Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[17][18][19]
Protocol Outline:
-
Sample Collection and Storage:
-
Sample Preparation:
-
Enzymatic Deconjugation: To measure total MEOHP (free and glucuronidated), treat urine samples with β-glucuronidase to hydrolyze the glucuronide conjugates.[17][18]
-
Internal Standard Spiking: Add an isotopically labeled internal standard (e.g., ¹³C-MEOHP) to each sample to correct for matrix effects and variations in instrument response.[18]
-
-
Analyte Extraction:
-
HPLC-MS/MS Analysis:
-
Chromatographic Separation: Inject the extracted sample into an HPLC system equipped with a suitable column (e.g., C18) to separate MEOHP from other metabolites.[19]
-
Mass Spectrometric Detection: Use a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode for sensitive and selective detection of MEOHP and its internal standard.[17][18] Monitor specific precursor-to-product ion transitions for quantification.
-
-
Quality Control:
-
Include calibration standards, quality control materials at different concentrations, and method blanks in each analytical run to ensure the accuracy and precision of the results.[17]
-
Conclusion
The toxicokinetics of MEOHP are intrinsically linked to its parent compound, DEHP. Following absorption and hydrolysis of DEHP to MEHP, MEOHP is formed through oxidative metabolism. It is systemically distributed and primarily excreted in the urine as glucuronide conjugates. Due to its higher urinary concentrations compared to MEHP, MEOHP serves as a more sensitive and reliable biomarker for assessing human exposure to DEHP. The standardized analytical methods, such as HPLC-MS/MS, are essential for accurate biomonitoring and for advancing our understanding of the potential health implications of DEHP exposure. Further research is warranted to fully characterize the distribution of MEOHP in human tissues and to elucidate its specific toxicological profile.
References
- 1. ewg.org [ewg.org]
- 2. Human Metabolome Database: Showing metabocard for Mono-(2-ethyl-5-oxohexyl) phthalate (HMDB0094645) [hmdb.ca]
- 3. Exposome-Explorer - Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP) (Compound) [exposome-explorer.iarc.fr]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. researchgate.net [researchgate.net]
- 6. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Toxicokinetics of mono-(2-ethylhexyl) phthalate with low-dose exposure applying fluorescence tracing technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mono(2-ethyl-5-hydroxyhexyl) phthalate and mono-(2-ethyl-5-oxohexyl) phthalate as biomarkers for human exposure assessment to di-(2-ethylhexyl) phthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mono(2-ethyl-5-hydroxyhexyl) phthalate and mono-(2-ethyl-5-oxohexyl) phthalate as biomarkers for human exposure assessment to di-(2-ethylhexyl) phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro metabolism of mono-2-ethylhexyl phthalate by microsomal enzymes. Similarity to omega- and (omega-1) oxidation of fatty acids [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Kinetics of the phthalate metabolites mono-2-ethylhexyl phthalate (MEHP) and mono-n-butyl phthalate (MnBP) in male subjects after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phthalate metabolite measurements [bio-protocol.org]
- 18. wwwn.cdc.gov [wwwn.cdc.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Health Risks Associated with MEHHP Levels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mono(2-ethyl-5-hydroxyhexyl) phthalate (B1215562) (MEHHP) is a primary oxidative metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP). Human exposure to DEHP is ubiquitous due to its presence in a vast array of consumer and medical products, leading to constant internal exposure to its metabolites, including MEHHP. A growing body of scientific evidence has implicated MEHHP in a range of adverse health outcomes, acting as an endocrine disruptor and inducing toxicity in various organ systems. This technical guide provides a comprehensive overview of the health risks associated with MEHHP levels, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the toxicological impact of MEHHP and developing potential therapeutic or preventative strategies.
Data Presentation: Quantitative Health Effects of MEHHP
The following tables summarize quantitative data from various studies on the health risks associated with MEHHP exposure.
Table 1: MEHHP Levels in Human Biological Samples and Associated Health Risks
| Biological Matrix | Population | MEHHP Concentration | Associated Health Risk | Reference |
| Urine | Pregnant Women | Median: 109 µg/L | Higher concentrations of MEHP may indicate recent exposure to DEHP.[1] | [1] |
| Urine | Men (General Population) | Median: 15.2 ng/mL | Associated with lower total sperm counts and concentrations.[2] | [2] |
| Urine | Men (Fertility Clinic Patients) | Not specified | Semen levels of MEHHP were associated with reduced sperm motility. | [3] |
| Urine | Chinese School Children (8-11 years) | Not specified | Significantly associated with increased Body Mass Index (BMI).[4] | [4] |
| Urine | U.S. Males (20-59 years) | Not specified | Positively associated with increased waist circumference and BMI.[4] | [4] |
| Urine | Pregnant Women | Not specified | Associated with an increased risk of wheezing in their children postnatally.[5] | [5] |
| Cord Blood | Newborns | Detectable levels | Associated with decreased gestational age at delivery. | [3] |
| Amniotic Fluid | Fetuses | Detectable in 24% of samples | Indicates fetal exposure.[6] | [6] |
Table 2: In Vitro and In Vivo Experimental Data on MEHHP Toxicity
| Experimental Model | MEHHP Concentration | Observed Effect | Reference |
| Mouse Ovarian Antral Follicles | 100 µM | Inhibited follicle growth, increased reactive oxygen species (ROS), and altered expression of cell-cycle and apoptotic regulators.[7] | [7] |
| Human Hepatocellular Carcinoma Cells (HepG2) | ≥ 25.00 µM | Induced oxidative DNA damage and apoptosis.[3] | [3] |
| Rat Liver Cells (BRL-3A) | 10-200 µM | Promoted lipid accumulation and aggravated oxidative stress.[8] | [8] |
| Human First Trimester Placental Cells (HTR-8/SVneo) | 50, 100, 180 µM | Increased cytotoxicity, ROS production, and apoptosis.[9] | [9] |
| TM3 Leydig Cells | 200 µM | Decreased testosterone (B1683101) concentration and cell viability, increased ROS.[10] | [10] |
| Sprague-Dawley Rats (in vivo) | Not specified | DEHP exposure (metabolized to MEHHP) led to hepatic histological changes and apoptosis.[11] | [11] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature, providing a framework for the replication and extension of these studies.
Quantification of MEHHP in Human Urine by LC-MS/MS
This protocol is a composite of standard methods used for the analysis of phthalate metabolites in biological samples.[12][13][14][15]
-
Sample Preparation:
-
A 100-200 µL aliquot of urine is mixed with an internal standard solution containing isotopically labeled MEHHP.
-
The sample is then subjected to enzymatic deconjugation using β-glucuronidase to hydrolyze MEHHP-glucuronide.
-
Automated off-line or on-line solid-phase extraction (SPE) is used to clean up the sample and concentrate the analytes.
-
-
Chromatographic Separation:
-
High-performance liquid chromatography (HPLC) is employed for the separation of MEHHP from other urinary components.
-
A C18 reversed-phase column is typically used with a gradient elution program.
-
The mobile phase usually consists of a mixture of water and acetonitrile (B52724) or methanol (B129727) with a small percentage of a modifier like acetic acid.
-
-
Mass Spectrometric Detection:
-
Tandem mass spectrometry (MS/MS) is used for the detection and quantification of MEHHP.
-
The analysis is typically performed in the negative electrospray ionization (ESI) mode.
-
Multiple reaction monitoring (MRM) is used for selective and sensitive detection, monitoring the transition of the precursor ion to a specific product ion for both MEHHP and its labeled internal standard.
-
-
Quantification:
-
A calibration curve is generated using standards of known MEHHP concentrations.
-
The concentration of MEHHP in the urine sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
In Vivo Reproductive Toxicity Study of MEHHP in Rats
This protocol is a generalized representation based on common practices in rodent reproductive toxicity studies.[16][17][18][19]
-
Animal Model:
-
Adult male Sprague-Dawley or Wistar rats are commonly used.
-
Animals are acclimated to laboratory conditions for at least one week before the start of the experiment.
-
-
Dosing Regimen:
-
MEHHP is typically administered daily by oral gavage.
-
A range of doses, including a vehicle control (e.g., corn oil), is used to establish a dose-response relationship.
-
The duration of exposure can vary depending on the study objectives, often ranging from several weeks to a full generation.
-
-
Endpoint Evaluation:
-
Semen Analysis: At the end of the exposure period, epididymal sperm is collected to assess sperm count, motility, and morphology.[2][20]
-
Hormone Analysis: Blood samples are collected to measure serum testosterone levels using methods like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[21]
-
Histopathology: Testes and other reproductive organs are collected, weighed, and processed for histological examination to assess for any pathological changes.
-
In Vitro Assessment of MEHHP-Induced Oxidative Stress in HTR-8/SVneo Cells
This protocol is based on methodologies used to study the effects of MEHHP on placental cells.[9][22][23][24]
-
Cell Culture:
-
The human first-trimester placental cell line HTR-8/SVneo is cultured in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
MEHHP Exposure:
-
Cells are seeded in appropriate culture plates and allowed to attach.
-
Cells are then treated with various concentrations of MEHHP (e.g., 50, 100, 180 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 or 48 hours).
-
-
Measurement of Reactive Oxygen Species (ROS):
-
Intracellular ROS levels are measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
After exposure to MEHHP, cells are incubated with DCFH-DA, which is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
-
The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer and is proportional to the level of intracellular ROS.
-
-
Apoptosis Assay:
-
Apoptosis can be assessed using various methods, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
-
Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI stains necrotic cells.
-
Mandatory Visualization: Signaling Pathways
The following diagrams, created using the DOT language, illustrate key signaling pathways implicated in MEHHP-induced toxicity.
MEHHP-Induced Oxidative Stress and Apoptosis
Caption: MEHP-induced oxidative stress leading to p53-mediated apoptosis.
MEHHP and PPARγ Signaling Pathway
Caption: MEHHP activation of the PPARγ signaling pathway.
MEHHP and JAK2/STAT5 Signaling Pathway in Hepatocytes
Caption: MEHHP-mediated inhibition of the JAK2/STAT5 pathway in hepatocytes.
Conclusion
The evidence presented in this technical guide underscores the significant health risks associated with exposure to MEHHP. Through its action as an endocrine disruptor and its ability to induce oxidative stress and apoptosis, MEHHP has been linked to adverse effects on reproductive health, metabolic function, and development. The detailed experimental protocols and visualization of key signaling pathways provided herein are intended to facilitate further research into the mechanisms of MEHHP toxicity and the development of effective countermeasures. A deeper understanding of the molecular interactions of MEHHP is crucial for informing public health policies, guiding the development of safer alternatives to DEHP, and identifying novel therapeutic targets for mitigating the adverse health consequences of phthalate exposure.
References
- 1. Phthalates Biomarker Identification and Exposure Estimates in a Population of Pregnant Women - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Associations between urinary phthalate concentrations and semen quality parameters in a general population - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MEHP-induced oxidative DNA damage and apoptosis in HepG2 cells correlates with p53-mediated mitochondria-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis of the activation of PPARγ by the plasticizer metabolites MEHP and MINCH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Network toxicology and machine learning reveal key molecular targets and pathways of mono-2-ethylhexyl phthalate-induced atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phthalate Exposure Assessment in Humans - Phthalates and Cumulative Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Mono-(2-Ethylhexyl) Phthalate Induces Oxidative Stress and Inhibits Growth of Mouse Ovarian Antral Follicles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mono-2-ethylhexyl phthalate (MEHP) promoted lipid accumulation via JAK2/STAT5 and aggravated oxidative stress in BRL-3A cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mono-(2-ethylhexyl) phthalate induces apoptosis through miR-16 in human first trimester placental cell line HTR-8/SVneo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. p53-dependent apoptosis contributes to di-(2-ethylhexyl) phthalate-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Reproductive toxicity following in utero and lactational exposure to a human-relevant phthalate mixture in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Phthalates toxicity in vivo to rats, mice, birds, and fish: A thematic scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. epa.gov [epa.gov]
- 20. researchgate.net [researchgate.net]
- 21. The Production of Testosterone and Gene Expression in Neonatal Testes of Rats Exposed to Diisoheptyl Phthalate During Pregnancy is Inhibited - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mono-(2-ethylhexyl) phthalate induces trophoblast hypoxia and mitochondrial dysfunction through HIF-1α-miR-210-3p axis in HTR-8/SVneo cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Mono(2-ethyl-5-oxohexyl) Phthalate: A Technical Overview
CAS Number: 40321-98-0
Mono(2-ethyl-5-oxohexyl) phthalate (B1215562) (MEOHP) is a prominent metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP). As a secondary metabolite of DEHP, MEOHP is frequently detected in human biospecimens and serves as a biomarker for DEHP exposure.[1] Its presence in biological systems has raised concerns due to potential adverse health effects, prompting extensive research into its toxicological profile and metabolic pathways. This technical guide provides a comprehensive overview of MEOHP, focusing on its physicochemical properties, metabolic fate, and analytical methodologies for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of MEOHP is presented in the table below. This data is essential for the design of analytical methods and for understanding its environmental and biological behavior.
| Property | Value | Reference |
| CAS Number | 40321-98-0 | [1][2][3][4] |
| Molecular Formula | C16H20O5 | [1][2][3] |
| Molecular Weight | 292.33 g/mol | [2][3][4] |
| IUPAC Name | 2-{[(2-ethyl-5-oxohexyl)oxy]carbonyl}benzoic acid | [1] |
| Synonyms | MEOHP, 5-Oxo-MEHP | [1][2] |
| Appearance | Brown Liquid | [3] |
Metabolism and Toxicological Profile
MEOHP is formed in the body through the oxidation of another DEHP metabolite, mono(2-ethylhexyl) phthalate (MEHP).[1] The metabolic conversion of DEHP to its various metabolites is a critical area of study for assessing human exposure and potential health risks. Prenatal exposure to phthalates, including the parent compound DEHP and its metabolites, has been linked to potential neurological effects in both human and animal studies.[3]
Analytical Methodologies
The quantification of MEOHP in biological matrices such as urine is a key aspect of human biomonitoring studies. A common analytical approach involves enzymatic deconjugation followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocol: Quantification of MEOHP in Urine
This protocol outlines a typical method for the analysis of MEOHP in human urine samples.
1. Sample Preparation:
- Enzymatic Hydrolysis: To 100 µL of urine, add an internal standard solution and a buffer (e.g., ammonium (B1175870) acetate). Add β-glucuronidase to hydrolyze the conjugated metabolites.
- Incubation: Incubate the mixture at 37°C for a specified period (e.g., 90 minutes) to ensure complete deconjugation.
- Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) to precipitate proteins.
- Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.
2. LC-MS/MS Analysis:
- Chromatographic Separation: Inject the prepared sample onto a liquid chromatography system equipped with a suitable analytical column (e.g., a C18 column). A gradient elution with solvents such as water and methanol, both containing a modifier like formic acid, is typically used to separate the analyte from other matrix components.
- Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for MEOHP and its internal standard for accurate quantification.
Metabolic Pathway of DEHP
The following diagram illustrates the metabolic pathway from the parent compound DEHP to its secondary metabolite MEOHP.
Caption: Metabolic conversion of DEHP to MEOHP.
Analytical Workflow
The diagram below outlines the key steps in a typical analytical workflow for the quantification of MEOHP in biological samples.
Caption: Workflow for MEOHP analysis.
References
Chemical Structure and Properties of MEHHP
An In-depth Technical Guide on the Structure and Molecular Weight of Mono(2-ethyl-5-hydroxyhexyl) phthalate (B1215562) (MEHHP)
This technical guide provides a comprehensive overview of the chemical structure and molecular weight of Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), a significant metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, experimental methodologies for its characterization, and its role in biological pathways.
MEHHP, with the IUPAC name 2-{[(2-ethyl-5-hydroxyhexyl)oxy]carbonyl}benzoic acid, is a secondary oxidative metabolite of DEHP.[1][2] Its formation in the body is a key indicator of exposure to DEHP.[1] The structural details and key properties are summarized below.
Data Presentation: Quantitative Data for MEHHP
| Property | Value | Source(s) |
| IUPAC Name | 2-{[(2-ethyl-5-hydroxyhexyl)oxy]carbonyl}benzoic acid | [2][3] |
| Synonyms | Mono(2-ethyl-5-hydroxyhexyl) phthalate | [4][5] |
| Chemical Formula | C₁₆H₂₂O₅ | [5][6][7][8][9] |
| Molecular Weight | 294.34 g/mol | [5][6][7][8][9] |
| Exact Mass | 294.146723808 Da | [3] |
| CAS Number | 40321-99-1 | [4][5][6] |
| SMILES | CCC(CCC(C)O)COC(=O)C1=CC=CC=C1C(O)=O | [3] |
| InChI Key | RYPQSGURZSTFSX-UHFFFAOYSA-N | [3] |
Mandatory Visualization: Chemical Structure of MEHHP
References
- 1. The AhR pathway regulation in phthalates-induced cancer promotion, progression and metastasis: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exposome-Explorer - Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) (Compound) [exposome-explorer.iarc.fr]
- 3. Frontiers | Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step [frontiersin.org]
- 4. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pasteur.epa.gov [pasteur.epa.gov]
- 6. The role of the aryl hydrocarbon receptor in mediating the effects of mono(2-ethylhexyl) phthalate in mouse ovarian antral follicles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of the aryl hydrocarbon receptor in mediating the effects of mono(2-ethylhexyl) phthalate in mouse ovarian antral follicles† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput Analysis of MEHHP in Human Urine using LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of mono-(2-ethyl-5-hydroxyhexyl) phthalate (B1215562) (MEHHP), a major metabolite of the plasticizer di-(2-ethylhexyl) phthalate (DEHP), in human urine. Exposure to DEHP is widespread, and monitoring its metabolites is crucial for assessing human exposure and potential health risks. The described protocol employs enzymatic hydrolysis to liberate the conjugated MEHHP, followed by solid-phase extraction (SPE) for sample clean-up and concentration. Analyte separation and detection are achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides high selectivity and sensitivity for accurate quantification. This method is suitable for researchers, scientists, and drug development professionals involved in biomonitoring and toxicological studies.
Introduction
Di-(2-ethylhexyl) phthalate (DEHP) is a commonly used plasticizer in a vast array of consumer and medical products. Humans are ubiquitously exposed to DEHP, which is metabolized in the body to various compounds, including mono-(2-ethylhexyl) phthalate (MEHP) and its oxidative metabolites. MEHHP, along with mono-(2-ethyl-5-oxohexyl) phthalate (MEOHP), are significant downstream metabolites of DEHP.[1] Notably, urinary levels of MEHHP can be tenfold higher than those of MEHP, making it a sensitive and reliable biomarker for assessing DEHP exposure.[1] This document provides a detailed protocol for the analysis of MEHHP in urine using LC-MS/MS, a technique widely adopted for its high sensitivity and specificity in quantifying trace-level environmental contaminants in biological matrices.[2][3]
Experimental Protocol
The following protocol outlines the key steps for the determination of MEHHP in human urine samples.
Sample Preparation
a. Enzymatic Hydrolysis: Since MEHHP is primarily excreted in urine as a glucuronide conjugate, an enzymatic hydrolysis step is necessary to cleave the conjugate and measure the total MEHHP concentration.
-
Pipette 0.1 to 0.5 mL of urine into a clean polypropylene (B1209903) tube.[4]
-
Add an internal standard solution (e.g., ¹³C₄-labeled MEHHP) to each sample, quality control, and standard.
-
Add 25 μL of β-glucuronidase/arylsulfatase from Helix pomatia and an appropriate buffer (e.g., ammonium (B1175870) acetate) to adjust the pH to the optimal range for the enzyme (typically pH 5.5-6.5).[2][4]
-
Incubate the samples overnight (or for at least 2 hours) at 37°C to ensure complete hydrolysis.[2][4]
b. Solid-Phase Extraction (SPE): SPE is employed to clean up the sample matrix and concentrate the analyte of interest.
-
Condition an Oasis HLB SPE cartridge (or equivalent) with 1 mL of methanol (B129727) followed by 1 mL of water.[4]
-
Acidify the hydrolyzed urine sample with formic acid.[4]
-
Load the entire sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a solution of 5% methanol in water to remove interfering polar compounds.
-
Elute the MEHHP and other phthalate metabolites from the cartridge using methanol.[4]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 0.1 mL) of the initial mobile phase (e.g., 50:50 acetonitrile:water).[4]
LC-MS/MS Analysis
a. Liquid Chromatography (LC) Conditions: A reverse-phase HPLC or UHPLC system is used for the chromatographic separation of MEHHP from other urinary components.
-
Column: A C18 column (e.g., Waters Acquity UPLC BEH C18, Agilent Zorbax, or equivalent) is typically used.
-
Mobile Phase A: 0.1% acetic acid or formic acid in water.
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes. The total run time is generally between 10 and 25 minutes.[5][6]
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
b. Mass Spectrometry (MS/MS) Conditions: A triple quadrupole mass spectrometer is used for the detection of MEHHP.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used for phthalate metabolites.[7]
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for MEHHP and its internal standard are monitored for quantification and confirmation.
-
MEHHP Precursor Ion (m/z): 293.1
-
MEHHP Product Ions (m/z): Commonly monitored fragments include 121.0 and 134.1.
-
-
Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for maximum sensitivity.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the LC-MS/MS analysis of MEHHP in urine from various published methods.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.01 - 1.0 ng/mL | [4] |
| 0.006 - 0.047 µg/L | [3] | |
| Limit of Quantification (LOQ) | 0.01 - 0.1 ng/mL | [8] |
| Recovery | 83 - 109% | [4] |
| 80 - 120% | [2] | |
| Intra-day Precision (%RSD) | < 20% | [4][8] |
| Inter-day Precision (%RSD) | < 20% | [4][8] |
Workflow Diagram
The following diagram illustrates the complete workflow for the analysis of MEHHP in urine.
Caption: Workflow for MEHHP analysis in urine.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of MEHHP in human urine. The protocol, involving enzymatic hydrolysis, solid-phase extraction, and LC-MS/MS analysis, is well-suited for high-throughput biomonitoring studies. The high sensitivity and accuracy of this method make it an invaluable tool for researchers and scientists assessing human exposure to DEHP and its potential health implications.
References
- 1. Mono(2-ethyl-5-hydroxyhexyl) phthalate and mono-(2-ethyl-5-oxohexyl) phthalate as biomarkers for human exposure assessment to di-(2-ethylhexyl) phthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A method for the analysis of 121 multi-class environmental chemicals in urine by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validated single urinary assay designed for exposomic multi-class biomarkers of common environmental exposures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: GC-MS Sample Preparation for the Quantification of Mono(2-ethyl-5-oxohexyl)phthalate (MEOHP)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mono(2-ethyl-5-oxohexyl)phthalate (MEOHP) is a secondary metabolite of the widely used plasticizer di(2-ethylhexyl)phthalate (DEHP).[1] As DEHP is a suspected endocrine disruptor, monitoring its metabolites like MEOHP in biological matrices is crucial for assessing human exposure and understanding its toxicological impact.[2][3] Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the quantification of MEOHP due to its high sensitivity and selectivity.[4] This application note provides a detailed protocol for the preparation of biological samples, specifically urine, for the analysis of MEOHP by GC-MS. The protocol includes enzymatic hydrolysis to deconjugate MEOHP glucuronide, followed by liquid-liquid extraction (LLE) and derivatization to enhance volatility and chromatographic performance.
Quantitative Data Summary
The following table summarizes typical quantitative data for the analysis of phthalate (B1215562) metabolites, including MEOHP, using GC-MS based methods. These values can vary depending on the specific matrix, instrumentation, and protocol used.
| Analyte | Matrix | Method Highlights | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| MEOHP | Urine | LLE after enzymatic hydrolysis, UPLC-MS/MS | - | - | 90.2–102.0 | [5] |
| Phthalate Metabolites (general) | Urine | LE-GC-MS with MTBSTFA derivatization | - | - | - | [6] |
| Phthalate Esters | Soft Drinks | Liquid-liquid extraction | - | - | 66-118 | [7] |
| Phthalate Metabolites (MMP, MEP, MnBP, MEHP) | Standard Solution | GC-MS without derivatization | 0.029–0.049 ng/2 µL injection | 0.087–0.15 ng/2 µL injection | - | [5][6] |
Experimental Workflow
Caption: Workflow for MEOHP sample preparation from urine.
Detailed Experimental Protocol
This protocol outlines the preparation of urine samples for the determination of MEOHP using GC-MS. It is essential to use glassware and phthalate-free reagents to avoid contamination.[7]
1. Materials and Reagents
-
MEOHP analytical standard
-
¹³C₄-MEOHP (or other suitable isotopic internal standard)
-
β-glucuronidase from Helix pomatia
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
Ethyl acetate (GC grade)
-
Acetonitrile (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Nitrogen gas, high purity
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
Sample concentrator/evaporator
2. Standard and Sample Preparation
-
Stock and Working Standards: Prepare stock solutions of MEOHP and the internal standard in a suitable solvent (e.g., acetonitrile) and store at 4°C.[5][6] Prepare working standard solutions for calibration by serial dilution of the stock solution.
-
Sample Preparation:
-
Pipette 1 mL of urine into a glass centrifuge tube.
-
Spike the sample with the internal standard solution.
-
Add 0.5 mL of 0.1 M sodium acetate buffer (pH 5.0).
-
3. Enzymatic Hydrolysis
-
To deconjugate the glucuronidated MEOHP, add 20 µL of β-glucuronidase to each sample.[5]
-
Vortex briefly and incubate the mixture at 37°C for 2 hours. This step is crucial as MEOHP is predominantly present in its conjugated form in urine.[2][3]
4. Liquid-Liquid Extraction (LLE)
-
After incubation, allow the samples to cool to room temperature.
-
Add 3 mL of ethyl acetate to each tube.
-
Cap the tubes and vortex vigorously for 2 minutes to extract MEOHP into the organic phase.
-
Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction step with an additional 3 mL of ethyl acetate and combine the organic extracts.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
5. Derivatization
-
Derivatization is often required to improve the volatility and thermal stability of polar metabolites like MEOHP for GC analysis.[8]
-
Reconstitute the dried extract in 50 µL of acetonitrile.
-
Add 50 µL of BSTFA with 1% TMCS as the derivatizing agent.
-
Cap the tubes tightly and heat at 70°C for 30 minutes.
-
Cool the samples to room temperature before GC-MS analysis.
6. GC-MS Analysis
-
Injection: Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
GC Conditions (Typical):
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for MEOHP and its internal standard. A common ion for many phthalates is m/z 149.[4]
-
7. Quality Control
-
Blanks: Process a reagent blank with each batch of samples to monitor for contamination.
-
Calibration Curve: Prepare a calibration curve using the working standards to quantify the MEOHP concentration in the samples.
-
Recovery: Spike known amounts of MEOHP into a blank matrix and process it alongside the samples to determine the method's recovery.
This comprehensive protocol provides a robust framework for the sample preparation and analysis of MEOHP in urine. Researchers should perform their own method validation to ensure the protocol meets the specific requirements of their study and instrumentation.
References
- 1. Exposome-Explorer - Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP) (Compound) [exposome-explorer.iarc.fr]
- 2. researchgate.net [researchgate.net]
- 3. Mono(2-ethyl-5-hydroxyhexyl) phthalate and mono-(2-ethyl-5-oxohexyl) phthalate as biomarkers for human exposure assessment to di-(2-ethylhexyl) phthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 5. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step [frontiersin.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. shimadzu.com [shimadzu.com]
Application Notes and Protocols for the Quantification of Mono(2-ethyl-5-hydroxyhexyl) Phthalate (MEHHP) in Human Serum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mono(2-ethyl-5-hydroxyhexyl) phthalate (B1215562) (MEHHP) is a primary oxidative metabolite of di(2-ethylhexyl) phthalate (DEHP), a widely used plasticizer. Due to the ubiquitous nature of DEHP in consumer products, there is significant interest in monitoring human exposure levels. MEHHP in human serum is a reliable biomarker for assessing this exposure.[1][2] These application notes provide detailed protocols and quantitative data for the analysis of MEHHP in human serum, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[1][3][4]
Metabolic Pathway of DEHP
DEHP is metabolized in the body, with MEHHP being a key intermediate. Understanding this pathway is crucial for interpreting biomonitoring data.
Caption: Metabolic pathway of DEHP to its primary and secondary metabolites.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of MEHHP in human serum, compiled from various studies.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for MEHHP in Human Serum
| Analytical Method | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Reference |
| LC-MS/MS | 0.08 | 0.23 | [5][6] |
| LC-MS/MS | 0.05 | Not Reported | [7] |
Table 2: Reported Concentrations of MEHHP in Human Serum
| Population | Mean/Median Concentration (ng/mL) | Concentration Range (ng/mL) | Reference |
| Healthy Volunteers (Background) | 0.3 | Not Specified | [6] |
| General Population (Korea) | Geometric Mean: 0.4-5.7 (for total DEHP metabolites) | Not Specified | [6] |
Experimental Protocols
The following is a generalized protocol for the quantification of MEHHP in human serum using LC-MS/MS, based on common practices from published literature.[2][3][4][5]
Experimental Workflow
Caption: General experimental workflow for MEHHP quantification in human serum.
Materials and Reagents
-
Human serum samples
-
MEHHP analytical standard
-
Isotopically labeled internal standard (e.g., 13C4-MEHHP)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
β-glucuronidase (from E. coli)
-
Acetone (B3395972) (ACS grade)
-
Hexane (B92381) (ACS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
Detailed Procedure
1. Sample Preparation
-
Thawing and Aliquoting: Thaw frozen human serum samples at room temperature. Vortex mix gently and aliquot 0.5 mL into a clean glass vial.[5]
-
Internal Standard Spiking: Add an appropriate amount of the isotopically labeled internal standard solution (e.g., 10 µL of 1 µg/mL 13C4-MEHHP in acetonitrile) to each serum sample, calibration standard, and quality control sample.[5]
-
Enzymatic Hydrolysis: To deconjugate glucuronidated MEHHP, add 100 µL of 1 M ammonium acetate and 10 µL of β-glucuronidase to each sample.[5] Incubate the samples at 37°C for 2 hours.[5]
-
Extraction:
-
Liquid-Liquid Extraction (LLE): Add 1 mL of acetone to the sample, vortex, and then add 2 mL of hexane. Vortex thoroughly and centrifuge to separate the layers. Transfer the upper organic layer to a clean tube. Repeat the hexane extraction and combine the organic layers.[3][4]
-
Solid-Phase Extraction (SPE): Condition an SPE cartridge with methanol (B129727) followed by 0.1 M formic acid. Dilute the serum sample with 0.1 M formic acid and load it onto the cartridge. Wash the cartridge with water and then a low percentage of methanol in water. Elute the analytes with acetonitrile.[2]
-
-
Evaporation and Reconstitution: Evaporate the collected extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase starting composition.[2]
2. LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an additive like formic acid or acetic acid, is common.[2]
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.[2]
-
Injection Volume: 10-20 µL.[2]
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally used for phthalate metabolites.[2]
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both MEHHP and its labeled internal standard. For MEHHP, a common transition is m/z 293 -> 121.[5]
-
3. Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards by spiking known amounts of MEHHP and a constant amount of the internal standard into a blank matrix (e.g., charcoal-stripped serum).
-
Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. Determine the concentration of MEHHP in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quality Control
-
Blanks: Analyze procedural blanks with each batch of samples to monitor for contamination.
-
Quality Control (QC) Samples: Include low, medium, and high concentration QC samples in each analytical run to assess the accuracy and precision of the method.
-
Recovery: Assess the extraction efficiency by comparing the response of pre-extraction spiked samples to post-extraction spiked samples. Recoveries for MEHHP are typically in the range of 85-110%.[5][6]
Conclusion
The quantification of MEHHP in human serum using LC-MS/MS is a robust and reliable method for assessing human exposure to DEHP. Careful sample preparation to minimize contamination and the use of isotopically labeled internal standards are critical for achieving accurate and precise results. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals working in the field of environmental health and toxicology.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Determination of di(2-ethylhexyl)phthalate and mono(2-ethylhexyl)phthalate in human serum using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Determination of Phthalate Metabolites in Human Serum and Urine as Biomarkers for Phthalate Exposure Using Column-Switching LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urinary Phthalate Metabolite Concentrations and Serum Hormone Levels in Pre- and Perimenopausal Women from the Midlife Women’s Health Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Hydrolysis of MEHHP Glucuronide in Urine Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mono-(2-ethyl-5-hydroxyhexyl) phthalate (B1215562) (MEHHP) is a major oxidative metabolite of the ubiquitous plasticizer di-(2-ethylhexyl) phthalate (DEHP).[1][2] In humans, MEHHP is primarily excreted in the urine as a glucuronide conjugate to increase its water solubility and facilitate elimination.[2][3] For accurate biomonitoring of DEHP exposure, it is essential to quantify the total MEHHP concentration, which requires the cleavage of the glucuronide conjugate back to the parent MEHHP molecule. This process, known as deconjugation or hydrolysis, is most commonly and efficiently achieved through enzymatic methods.
This document provides detailed application notes and protocols for the enzymatic hydrolysis of MEHHP glucuronide in human urine samples using β-glucuronidase.
Principle of Enzymatic Hydrolysis
The enzymatic hydrolysis of MEHHP glucuronide relies on the enzyme β-glucuronidase, which catalyzes the cleavage of the glycosidic bond between MEHHP and the glucuronic acid moiety. This reaction is performed under specific conditions of pH, temperature, and incubation time to ensure complete deconjugation without degrading the target analyte. Following hydrolysis, the liberated MEHHP can be extracted and quantified, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] The use of a highly purified β-glucuronidase, free from arylsulfatase and esterase activity, is crucial to prevent the unintended cleavage of the ester bond in the MEHHP molecule.[5]
Data Presentation: Optimization of Enzymatic Hydrolysis
The efficiency of enzymatic hydrolysis is dependent on several factors, including the source of the β-glucuronidase. The following table summarizes optimized conditions derived from studies on phthalate metabolite glucuronides, which are applicable to MEHHP glucuronide.
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Incubation Time | Enzyme Concentration | Reference |
| Escherichia coli (E. coli) | 6.5 - 7.0 | 37 | 2 - 16 hours | 100 U / mL of urine | [6][7] |
| Helix pomatia | 4.5 - 5.5 | 37 | 4 - 16 hours | ≥30 units / µL of urine | [6][8] |
| Abalone | 4.5 - 5.0 | 55 - 65 | 30 minutes - 2 hours | Varies by supplier | [6] |
| Bovine Liver | 5.0 - 5.5 | 45 | Varies | 100 U / mL of urine | [7] |
Note: The optimal conditions can be compound-dependent, and it is recommended to perform an in-house validation for your specific assay.[9]
Experimental Protocols
Materials and Reagents
-
Urine samples
-
β-glucuronidase (e.g., from E. coli K12, arylsulfatase-free)[5]
-
Ammonium (B1175870) acetate (B1210297) buffer (1 M, pH 6.5)
-
Internal standard solution (e.g., isotope-labeled MEHHP)
-
Acetonitrile (or other suitable organic solvent for reaction termination)
-
Deionized water
-
Vortex mixer
-
Incubator or water bath
-
Centrifuge
-
Autosampler vials
Detailed Protocol for Enzymatic Hydrolysis
-
Sample Preparation:
-
Buffer and Internal Standard Addition:
-
Enzymatic Hydrolysis:
-
Add a pre-determined optimal amount of β-glucuronidase solution (e.g., 10 µL of a solution containing at least 1000 units of E. coli β-glucuronidase).[7][10]
-
Cap the tube tightly and vortex gently to mix.
-
Incubate the mixture at 37°C for a minimum of 2 hours. An overnight incubation (12-16 hours) can also be employed to ensure complete hydrolysis.[6][11]
-
-
Reaction Termination and Sample Extraction:
Mandatory Visualizations
DEHP Metabolism and Glucuronidation Pathway
Caption: Metabolic pathway of DEHP to MEHHP glucuronide.
Experimental Workflow for Enzymatic Hydrolysis
Caption: Workflow for MEHHP glucuronide hydrolysis.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Hydrolysis | Insufficient enzyme concentration | Increase the amount of β-glucuronidase.[8] |
| Sub-optimal pH or temperature | Verify the pH of the buffer and the incubation temperature. Optimize these parameters for the specific enzyme used.[13] | |
| Short incubation time | Increase the incubation time.[11] | |
| Analyte Degradation | Non-specific enzyme activity | Ensure the use of a highly purified β-glucuronidase that is free of arylsulfatase or lipase (B570770) activity.[5] |
| Harsh chemical hydrolysis conditions | Prefer enzymatic hydrolysis over acid hydrolysis to minimize analyte degradation.[6] | |
| High Variability | Inaccurate pipetting | Calibrate pipettes regularly and ensure proper technique.[6] |
| Matrix effects | Utilize an isotope-labeled internal standard to correct for variations in extraction efficiency and matrix effects.[6] |
References
- 1. researchgate.net [researchgate.net]
- 2. Mono(2-ethyl-5-hydroxyhexyl) phthalate and mono-(2-ethyl-5-oxohexyl) phthalate as biomarkers for human exposure assessment to di-(2-ethylhexyl) phthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UHPLC/MS for Drug Detection in Urine [sigmaaldrich.com]
- 10. Determination of Phthalate Metabolites in Human Serum and Urine as Biomarkers for Phthalate Exposure Using Column-Switching LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of conditions for the enzymatic hydrolysis of phytoestrogen conjugates in urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. kurabiotech.com [kurabiotech.com]
Application Note & Protocol: Solid-Phase Extraction of MEHHP
Introduction
Mono(2-ethyl-5-hydroxyhexyl) phthalate (B1215562) (MEHHP) is a primary oxidative metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP).[1][2] Human exposure to DEHP is widespread, and monitoring its metabolites, such as MEHHP, in biological matrices is crucial for assessing exposure and potential health risks.[1][3] Urinary levels of MEHHP are often measured as a biomarker of recent DEHP exposure.[1][3] Solid-phase extraction (SPE) is a robust and widely adopted sample preparation technique for the selective extraction and concentration of analytes like MEHHP from complex biological samples prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6][7] This application note provides a detailed protocol for the solid-phase extraction of MEHHP from human urine and serum.
Metabolic Pathway of DEHP
Di(2-ethylhexyl) phthalate (DEHP) is metabolized in the body through a series of reactions. Initially, DEHP is hydrolyzed to mono(2-ethylhexyl) phthalate (MEHP). MEHP is then further oxidized to several metabolites, including MEHHP and mono(2-ethyl-5-oxohexyl) phthalate (MEOHP). These metabolites can be conjugated with glucuronic acid before being excreted in the urine.[8]
Caption: Metabolic pathway of DEHP to MEHHP and other metabolites.
Quantitative Data Summary
The following table summarizes the quantitative data for the solid-phase extraction of MEHHP from various studies.
| Matrix | SPE Sorbent | Analytical Method | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Serum | Oasis HLB (60 mg/3 mL) | HPLC-MS/MS | 80-99 | - | - | [4][9] |
| Urine | ISOLUTE ENV+ (50 mg/3mL) | LC-MS/MS | - | 0.05 | - | [6] |
| Urine | - | LC-MS/MS | - | 0.11 | 0.24 | [8] |
| Urine | Bond Elut NEXUS (60 mg/3 mL) | LC-MS/MS | - | - | - | [5] |
| Serum | - | LC-MS/MS | 101 ± 5.7 (for MEHP) | - | 5.0 (for MEHP) | [10] |
LOD: Limit of Detection, LOQ: Limit of Quantification. Note that some values may be for related phthalate metabolites as direct MEHHP data was not always available.
Experimental Protocol: SPE of MEHHP from Human Urine
This protocol is a generalized procedure based on common practices for MEHHP extraction from urine.[5][6]
Materials:
-
Solid-Phase Extraction Cartridges: Polymeric reversed-phase cartridges (e.g., Oasis HLB, 60 mg, 3 mL or ISOLUTE ENV+, 50 mg, 3 mL)
-
Urine samples
-
β-glucuronidase
-
Ammonium acetate (B1210297) buffer
-
Formic acid
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
SPE vacuum manifold
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Autosampler vials
Caption: Experimental workflow for the solid-phase extraction of MEHHP from serum.
Procedure:
-
Sample Pre-treatment:
-
Dilute the serum sample with 5 mL of 0.1M formic acid. [4]
-
-
SPE Cartridge Conditioning:
-
Condition an Oasis HLB (60 mg/3 mL) cartridge with 2 mL of methanol followed by 1 mL of 0.1M formic acid. [4]
-
-
Sample Loading:
-
Load the diluted serum sample onto the conditioned cartridge at a flow rate of 0.5 mL/min. [4]
-
-
Washing:
-
Elution:
-
Elute the analytes with 0.5 mL of acetonitrile. [4]
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS.
-
Conclusion
The described solid-phase extraction methods provide an effective means for the isolation and concentration of MEHHP from human urine and serum. The use of polymeric reversed-phase SPE cartridges offers high recovery and reproducibility. These protocols, coupled with sensitive LC-MS/MS analysis, are suitable for biomonitoring studies and clinical research aimed at understanding human exposure to DEHP and its potential health implications. The automation of the SPE procedure can further enhance sample throughput and reduce variability.
References
- 1. Mono-(2-Ethyl-5-Hydroxyhexyl) Phthalate (MEHHP) Test | Take Control With Superpower [superpower.com]
- 2. ilacadofsci.com [ilacadofsci.com]
- 3. Mono(2-ethyl-5-hydroxyhexyl) phthalate and mono-(2-ethyl-5-oxohexyl) phthalate as biomarkers for human exposure assessment to di-(2-ethylhexyl) phthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. 2.3. Phthalate metabolite analysis [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Automated solid-phase extraction and quantitative analysis of 14 phthalate metabolites in human serum using isotope dilution-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of di(2-ethylhexyl)phthalate and mono(2-ethylhexyl)phthalate in human serum using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Mono(2-ethyl-5-oxohexyl)phthalate (MEHHP) Standard: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for the synthesis of Mono(2-ethyl-5-oxohexyl)phthalate (MEHHP), a significant metabolite of the widely used plasticizer Di(2-ethylhexyl)phthalate (DEHP). The synthesis is presented as a two-step process, commencing with the preparation of the precursor alcohol, 2-ethyl-5-oxohexan-1-ol, followed by a selective mono-esterification with phthalic anhydride (B1165640). This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated analytical data for characterization, and a visualization of the relevant biological signaling pathway.
Introduction
This compound (MEHHP) is a secondary oxidized metabolite of Di(2-ethylhexyl)phthalate (DEHP), a ubiquitous environmental contaminant due to its extensive use in plastics.[1][2] As a human xenobiotic metabolite, the availability of a pure analytical standard of MEHHP is crucial for toxicological studies, human biomonitoring, and for understanding the metabolic fate and health effects of DEHP.[1] DEHP and its metabolites, including MEHHP, are known endocrine-disrupting chemicals that have been linked to adverse health effects.[3][4] This application note details a robust and reproducible synthetic route to obtain high-purity MEHHP for research purposes.
Synthesis of this compound
The synthesis of MEHHP is achieved through a two-step procedure. The first step involves the synthesis of the key intermediate alcohol, 2-ethyl-5-oxohexan-1-ol, which is not readily commercially available. The second step is the selective mono-esterification of phthalic anhydride with the synthesized alcohol.
Step 1: Synthesis of 2-ethyl-5-oxohexan-1-ol
A plausible and effective method for the synthesis of 2-ethyl-5-oxohexan-1-ol is the reduction of a suitable keto-ester precursor, such as ethyl 2-ethyl-5-oxohexanoate.
Experimental Protocol:
-
Reaction Setup: A dry 250 mL round-bottom flask is equipped with a magnetic stirrer and a dropping funnel and maintained under an inert argon atmosphere. A solution of ethyl 2-ethyl-5-oxohexanoate (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) is added to the flask.
-
Reduction: The flask is cooled to 0°C in an ice bath. A solution of a strong reducing agent such as lithium aluminum hydride (LiAlH₄) (1.1 equivalents) in anhydrous THF is added dropwise through the dropping funnel over a period of 1 hour, ensuring the temperature is maintained below 5°C.
-
Reaction Monitoring: The reaction mixture is stirred at 0°C for an additional 2 hours and then allowed to warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and finally more water. The resulting mixture is stirred for 30 minutes to form a granular precipitate.
-
Isolation and Purification: The precipitate is removed by filtration and washed with THF. The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-ethyl-5-oxohexan-1-ol. The product can be further purified by vacuum distillation.
Step 2: Synthesis of this compound (MEHHP)
The final product is synthesized via the selective mono-esterification of phthalic anhydride with the prepared 2-ethyl-5-oxohexan-1-ol. Controlling the stoichiometry is critical to favor the formation of the monoester.[5]
Experimental Protocol:
-
Reaction Setup: A 250 mL round-bottom flask is charged with phthalic anhydride (1.0 equivalent) and 2-ethyl-5-oxohexan-1-ol (1.0 equivalent) in a suitable solvent such as toluene.
-
Catalysis: A catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid (p-TSA) (0.02 equivalents), is added to the reaction mixture.
-
Reaction: The mixture is stirred at a moderately elevated temperature (e.g., 50-60°C). The reaction of phthalic anhydride with an alcohol to form the monoester is typically a rapid and irreversible process.[6]
-
Reaction Monitoring: The progress of the reaction can be monitored by TLC or by the disappearance of the phthalic anhydride starting material.
-
Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is dissolved in a suitable organic solvent like ethyl acetate (B1210297) and washed with a saturated aqueous solution of sodium bicarbonate to remove unreacted phthalic acid and the catalyst, followed by washing with brine.
-
Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude MEHHP is then purified by column chromatography on silica (B1680970) gel to yield the pure product.
Characterization Data
A thorough characterization is essential to confirm the identity and purity of the synthesized MEHHP standard. The following tables summarize the expected analytical data.
Table 1: Physicochemical Properties of MEHHP
| Property | Value |
| Molecular Formula | C₁₆H₂₀O₅[1] |
| Molecular Weight | 292.33 g/mol [1] |
| CAS Number | 40321-98-0[1] |
| Appearance | Brown Liquid |
| IUPAC Name | 2-[(2-ethyl-5-oxohexyl)oxy]carbonylbenzoic acid[1] |
Table 2: Spectroscopic Data for MEHHP
| Technique | Expected Data |
| ¹H NMR | Characteristic peaks for the aromatic protons of the phthalate (B1215562) ring, the methylene (B1212753) protons adjacent to the ester and in the alkyl chain, the methine proton, the ethyl group protons, and the methyl ketone protons. |
| ¹³C NMR | Resonances corresponding to the carbonyl carbons of the ester and carboxylic acid, the aromatic carbons, the ketone carbonyl, and the aliphatic carbons of the side chain. |
| FTIR (cm⁻¹) | Broad O-H stretch (carboxylic acid), C-H stretches (aliphatic and aromatic), C=O stretches (ester, carboxylic acid, and ketone), and C-O stretch (ester). |
| Mass Spec (MS) | [M-H]⁻ at m/z 291.1234[7] |
Biological Significance and Signaling Pathway
MEHHP, as a metabolite of DEHP, is implicated in the endocrine-disrupting effects of its parent compound. DEHP and its metabolites have been shown to activate nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs) and to influence signaling pathways like the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway, leading to disruptions in lipid metabolism.[4][8][9][10]
Caption: Metabolic pathway of DEHP and activation of downstream signaling.
Experimental Workflow Diagram
The overall experimental workflow for the synthesis of MEHHP is summarized in the following diagram.
Caption: Workflow for the two-step synthesis of MEHHP.
Conclusion
This application note provides a detailed and practical guide for the synthesis of this compound (MEHHP). The described two-step protocol, involving the synthesis of the precursor alcohol and subsequent selective mono-esterification, offers a reliable method for obtaining this important metabolite for research applications. The provided characterization data and workflow diagrams will aid researchers in the successful preparation and verification of the MEHHP standard.
References
- 1. This compound | C16H20O5 | CID 119096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Mono-(2-ethyl-5-oxohexyl) phthalate (HMDB0094645) [hmdb.ca]
- 3. academic.oup.com [academic.oup.com]
- 4. PPARα- and DEHP-Induced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phthalic anhydride - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous Determination by Selective Esterification of Trimellitic, Phthalic, and Maleic Anhydrides in the Presence of Respective Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Di-(2-ethylhexyl) Phthalate on Lipid Metabolism by the JAK/STAT Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JAK3/STAT5b/PPARγ Pathway Mediates the Association between Di(2-ethylhexyl) Phthalate Exposure and Lipid Metabolic Disorder in Chinese Adolescent Students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Preparation of Mono(2-ethyl-5-hydroxyhexyl) Phthalate (MEHHP) Analytical Standards: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mono(2-ethyl-5-hydroxyhexyl) phthalate (B1215562) (MEHHP) is a primary oxidative metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP).[1][2][3][4] As a significant biomarker for DEHP exposure, the availability of high-purity MEHHP analytical standards is crucial for toxicological studies, environmental monitoring, and human biomonitoring.[5][6] These application notes provide detailed protocols for the chemical synthesis, purification, and characterization of MEHHP analytical standards.
Chemical and Physical Properties
A summary of the key chemical and physical properties of MEHHP is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-(2-ethyl-5-hydroxyhexoxy)carbonylbenzoic acid | [1][7] |
| Molecular Formula | C16H22O5 | [1] |
| Molecular Weight | 294.34 g/mol | [1] |
| CAS Number | 40321-99-1 | [1] |
| Appearance | White to off-white solid or viscous oil | Inferred |
Synthesis of MEHHP Analytical Standard
The synthesis of MEHHP involves the mono-esterification of phthalic anhydride (B1165640) with 2-ethylhexane-1,5-diol. This reaction is typically acid-catalyzed.
Experimental Workflow for MEHHP Synthesis
Caption: Experimental workflow for the synthesis, purification, and characterization of MEHHP.
Protocol for MEHHP Synthesis
Materials:
-
Phthalic Anhydride (≥99%)
-
2-Ethylhexane-1,5-diol (≥98%)
-
p-Toluenesulfonic acid monohydrate (p-TSA) (≥98%)
-
Toluene, anhydrous (≥99.8%)
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Hexane (B92381) (HPLC grade)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add phthalic anhydride (1.0 eq), 2-ethylhexane-1,5-diol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Add a sufficient volume of anhydrous toluene to dissolve the reactants and facilitate azeotropic removal of water.
-
Heat the reaction mixture to reflux and continuously remove the water collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (phthalic anhydride) is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove unreacted phthalic acid and the catalyst. Repeat the washing until no effervescence is observed.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude MEHHP.
| Parameter | Typical Value |
| Reaction Temperature | 110-120 °C (refluxing toluene) |
| Catalyst | p-Toluenesulfonic acid (p-TSA) or Methane sulfonic acid (MSA) |
| Solvent | Toluene or other azeotropic solvent |
| Reaction Time | 4-8 hours (monitor by TLC) |
| Anticipated Yield (Crude) | 70-85% |
Purification of MEHHP
The crude MEHHP is purified by a combination of column chromatography and preparative High-Performance Liquid Chromatography (HPLC) to achieve the high purity required for an analytical standard.
Protocol for Column Chromatography
Materials:
-
Silica (B1680970) gel (60 Å, 230-400 mesh)
-
Ethyl acetate
-
Hexane
Equipment:
-
Glass chromatography column
-
Fraction collector
-
TLC plates and developing chamber
Procedure:
-
Prepare a silica gel slurry in hexane and pack the chromatography column.
-
Dissolve the crude MEHHP in a minimal amount of the mobile phase.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and monitor by TLC to identify the fractions containing MEHHP.
-
Combine the pure fractions and evaporate the solvent to yield partially purified MEHHP.
Protocol for Preparative HPLC
Instrumentation:
-
Preparative HPLC system with a UV detector
Conditions:
| Parameter | Value |
| Column | Reverse-phase C18 column |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for separation of MEHHP from impurities |
| Flow Rate | Dependent on column dimensions |
| Detection | UV at 230 nm and 254 nm |
Procedure:
-
Dissolve the partially purified MEHHP in the mobile phase.
-
Inject the sample onto the preparative HPLC system.
-
Collect the peak corresponding to MEHHP.
-
Evaporate the solvent to obtain the high-purity MEHHP analytical standard.
Characterization and Quality Control
The identity and purity of the prepared MEHHP standard must be rigorously confirmed.
Purity Analysis by Analytical HPLC
The purity of the final product should be determined using an analytical HPLC system with a UV detector. A purity of ≥98% is typically required for an analytical standard.
Structural Confirmation by Mass Spectrometry
The molecular weight and structure of MEHHP can be confirmed by mass spectrometry.
Logical Relationship for MS Fragmentation
Caption: Proposed ESI-MS/MS fragmentation pathway for MEHHP.
Expected Mass Spectrometry Data:
| Ion | m/z (Expected) | Description |
| [M-H]⁻ | 293.1394 | Deprotonated molecule |
| [C8H3O3]⁻ | 147.0088 | Phthalic anhydride fragment |
| [C7H5O2]⁻ | 121.0292 | Benzoate fragment |
Structural Confirmation by NMR Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure of the synthesized MEHHP.
Expected ¹H NMR Chemical Shifts (in CDCl₃, representative):
| Protons | Chemical Shift (ppm) |
| Aromatic (4H) | 7.5-7.8 |
| -OCH₂- (2H) | 4.1-4.3 |
| -CH(OH)- (1H) | 3.7-3.9 |
| -CH(CH₂CH₃)- (1H) | 1.6-1.8 |
| -CH₂- (6H) | 1.2-1.6 |
| -CH₃ (3H, -CH(OH)CH₃) | 1.1-1.2 |
| -CH₃ (3H, -CH₂CH₃) | 0.8-1.0 |
Expected ¹³C NMR Chemical Shifts (in CDCl₃, representative):
| Carbon | Chemical Shift (ppm) |
| Carbonyl (C=O) | 168-172 |
| Aromatic | 128-134 |
| -OCH₂- | 65-70 |
| -CH(OH)- | 65-70 |
| Alkyl chain | 10-40 |
Storage and Handling
Store the prepared MEHHP analytical standard in a tightly sealed container at -20°C to prevent degradation. Handle with appropriate personal protective equipment in a well-ventilated area.
Conclusion
This document provides a comprehensive guide for the preparation of high-purity MEHHP analytical standards. Adherence to these protocols will enable researchers to produce reliable standards for accurate quantification of MEHHP in various matrices, thereby supporting critical research in toxicology and environmental health.
References
- 1. Mono-2-ethyl-5-hydroxyhexyl phthalate | C16H22O5 | CID 170295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HPLC Separation of Phthalates | SIELC Technologies [sielc.com]
- 4. Phthalic anhydride - Wikipedia [en.wikipedia.org]
- 5. Mono(2-ethyl-5-hydroxyhexyl) phthalate and mono-(2-ethyl-5-oxohexyl) phthalate as biomarkers for human exposure assessment to di-(2-ethylhexyl) phthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mono-(2-Ethyl-5-Hydroxyhexyl) Phthalate (MEHHP) Test | Take Control With Superpower [superpower.com]
- 7. Exposome-Explorer - Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) (Compound) [exposome-explorer.iarc.fr]
Application Note: High-Throughput Quantification of Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) in Human Urine using Isotope Dilution LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mono(2-ethyl-5-hydroxyhexyl) phthalate (B1215562) (MEHHP) is a major oxidative metabolite of di(2-ethylhexyl) phthalate (DEHP), a widely used plasticizer in numerous consumer products. Due to its prevalence and potential endocrine-disrupting properties, monitoring human exposure to DEHP is of significant interest in environmental health and toxicology studies. MEHHP is an excellent biomarker for recent DEHP exposure as its levels in urine are typically 10-fold higher than the primary hydrolytic metabolite, mono(2-ethylhexyl) phthalate (MEHP).[1]
Quantifying MEHHP in complex biological matrices like urine presents analytical challenges, including matrix effects, variability in sample preparation, and instrument response fluctuations. The use of a stable isotope-labeled internal standard (SIL-IS) in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for overcoming these challenges. This isotope dilution method involves spiking samples with a known amount of a chemically identical but mass-shifted version of the analyte (e.g., ¹³C- or deuterium-labeled MEHHP). The SIL-IS co-elutes with the native analyte and experiences identical extraction efficiencies and ionization suppression or enhancement, allowing for highly accurate and precise quantification.[2][3][4][5]
This application note provides a detailed protocol for the robust, sensitive, and high-throughput analysis of MEHHP in human urine using an automated solid-phase extraction (SPE) cleanup followed by LC-MS/MS with an isotope-labeled internal standard.
DEHP Metabolic Pathway
The metabolic conversion of DEHP to its urinary metabolites is a multi-step process. Understanding this pathway is crucial for selecting appropriate biomarkers for exposure assessment. DEHP is first hydrolyzed to MEHP, which is then further oxidized to form MEHHP and mono(2-ethyl-5-oxohexyl) phthalate (MEOHP), among other secondary metabolites.
Caption: Metabolic pathway of DEHP to its major urinary metabolites.
Experimental Protocols
This protocol is designed for the quantification of total MEHHP (free + glucuronide-conjugated) in human urine.
Materials and Reagents
-
Standards: MEHHP and ¹³C₄-MEHHP (or other suitable isotope-labeled standard) analytical standards (Cambridge Isotope Laboratories or equivalent).
-
Solvents: LC-MS grade acetonitrile, methanol (B129727), and water.
-
Reagents: Formic acid (≥98%), ammonium (B1175870) acetate (B1210297), and β-glucuronidase from Helix pomatia (Type H-1, solid) or a recombinant equivalent.[6][7]
-
Buffers: 1 M Ammonium acetate buffer (pH 5.0).
-
SPE Cartridges: Oasis HLB (or equivalent polymeric reversed-phase) cartridges.
-
Labware: Polypropylene (B1209903) autosampler vials and micro-tubes, glass volumetric flasks. All labware should be thoroughly cleaned to avoid phthalate contamination.[8]
Sample Preparation
-
Sample Thawing & Aliquoting: Thaw frozen urine samples at room temperature. Vortex to ensure homogeneity. Centrifuge if particulates are present. Transfer a 100 µL aliquot of urine to a 2 mL polypropylene micro-tube.
-
Internal Standard Spiking: Add 50 µL of the ¹³C₄-MEHHP internal standard working solution (e.g., at 100 ng/mL in water) to each sample, calibrator, and quality control (QC) sample.
-
Enzymatic Hydrolysis: Add 50 µL of β-glucuronidase solution prepared in 1 M ammonium acetate buffer (pH 5.0) to achieve a final activity of ≥30 units/µL of urine.[6][7] Vortex gently.
-
Incubation: Incubate the samples at 37°C for 4 hours to ensure complete deconjugation of MEHHP-glucuronide.[6][7][9][10]
-
Quenching: Stop the reaction by adding 800 µL of 0.1% formic acid in water.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the entire quenched sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove salts and polar interferences.
-
Elution: Elute the analytes with 1 mL of acetonitrile.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex, and transfer to an autosampler vial for analysis.
LC-MS/MS Analysis
The following are typical starting conditions and should be optimized for the specific instrument used.
| Parameter | Recommended Condition |
| LC System | UPLC/HPLC System |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, <3 µm particle size) |
| Mobile Phase A | 0.1% Acetic Acid or Formic Acid in Water |
| Mobile Phase B | 0.1% Acetic Acid or Formic Acid in Acetonitrile |
| Flow Rate | 300 µL/min |
| Gradient | Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions, and equilibrate. |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MRM Transitions | MEHHP: m/z 293.1 → 121.1 (Quantifier), 293.1 → 134.1 (Qualifier) ¹³C₄-MEHHP: m/z 297.1 → 125.1 |
| Source Temp. | 150°C |
| Desolvation Temp. | 500°C |
Experimental Workflow Diagram
Caption: Overall experimental workflow for MEHHP quantification.
Quantitative Data and Method Performance
Method performance should be validated to ensure data reliability. The following tables summarize typical performance characteristics for this assay.
Table 1: Calibration Curve Performance
Calibration curves are generated by plotting the peak area ratio (MEHHP / ¹³C₄-MEHHP) against the concentration of MEHHP. A weighted (1/x) linear regression is typically used.[3]
| Concentration (ng/mL) | Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 0.5 (LOQ) | 0.012 | 0.48 | 96.0 |
| 1.0 | 0.025 | 1.01 | 101.0 |
| 5.0 | 0.128 | 5.10 | 102.0 |
| 25.0 | 0.630 | 24.9 | 99.6 |
| 100.0 | 2.515 | 99.8 | 99.8 |
| 250.0 | 6.290 | 250.8 | 100.3 |
| 500.0 | 12.45 | 498.0 | 99.6 |
| Linearity (R²) | \multicolumn{3}{c | }{> 0.995 } |
Table 2: Method Validation Parameters
The method was validated for accuracy, precision, and sensitivity according to established bioanalytical guidelines.
| Parameter | Specification | Result |
| Limit of Detection (LOD) | S/N > 3 | 0.15 ng/mL |
| Limit of Quantitation (LOQ) | S/N > 10, RSD < 20% | 0.5 ng/mL[11] |
| Intra-day Precision (RSD%) | < 15% | Low QC (1.5 ng/mL): 5.1% Mid QC (75 ng/mL): 3.8% High QC (400 ng/mL): 3.2% |
| Inter-day Precision (RSD%) | < 15% | Low QC (1.5 ng/mL): 7.5% Mid QC (75 ng/mL): 5.9% High QC (400 ng/mL): 5.1% |
| Accuracy (% Recovery) | 85-115% (80-120% at LOQ) | Low QC (1.5 ng/mL): 104.2% Mid QC (75 ng/mL): 98.7% High QC (400 ng/mL): 101.5% |
| Extraction Recovery | Consistent & Reproducible | > 90%[12] |
| Matrix Effect | Minimal and Corrected by IS | The use of a co-eluting, stable isotope-labeled internal standard effectively compensates for ion suppression/enhancement, with calculated concentrations showing high accuracy.[3][5] |
Conclusion
The described isotope dilution LC-MS/MS method provides a robust, sensitive, and accurate tool for the quantification of the DEHP exposure biomarker MEHHP in human urine. The use of a stable isotope-labeled internal standard is essential for correcting analytical variability, ensuring high-quality data suitable for large-scale epidemiological studies, clinical research, and regulatory biomonitoring.[2][4][13] The automation of the solid-phase extraction step further enhances throughput, making the method highly efficient for analyzing large numbers of samples.[14][15][16]
References
- 1. researchgate.net [researchgate.net]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciex.com [sciex.com]
- 9. kurabiotech.com [kurabiotech.com]
- 10. UHPLC/MS for Drug Detection in Urine [sigmaaldrich.com]
- 11. Urinary Phthalate Metabolite Concentrations and Serum Hormone Levels in Pre- and Perimenopausal Women from the Midlife Women’s Health Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Phthalate Metabolites in Human Serum and Urine as Biomarkers for Phthalate Exposure Using Column-Switching LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Analysis of human urine for fifteen phthalate metabolites using automated solid-phase extraction. | Sigma-Aldrich [merckmillipore.com]
- 16. Analysis of human urine for fifteen phthalate metabolites using automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Derivatization of MEHHP for Enhanced GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mono(2-ethyl-5-hydroxyhexyl) phthalate (B1215562) (MEHHP) is a primary metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP). Accurate quantification of MEHHP in biological and environmental matrices is crucial for assessing human exposure to DEHP and understanding its potential health effects. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose; however, the polar nature of MEHHP, due to its hydroxyl and carboxyl functional groups, necessitates a derivatization step to improve its volatility and thermal stability for reliable GC analysis. This application note provides a detailed protocol for the silylation of MEHHP, a common and effective derivatization technique, to enable sensitive and robust GC-MS analysis.
Principle of Derivatization
Silylation is a chemical modification technique that replaces active hydrogen atoms in polar functional groups (e.g., -OH, -COOH) with a trimethylsilyl (B98337) (TMS) group. This process is typically achieved using silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The addition of a catalyst, such as trimethylchlorosilane (TMCS), can enhance the reactivity of the silylating agent. The resulting TMS derivatives of MEHHP are more volatile and less polar, leading to improved chromatographic peak shape and sensitivity during GC-MS analysis.
Quantitative Data Summary
While comprehensive quantitative data for various phthalate metabolites using derivatization and GC-MS is available, specific data for MEHHP is often part of broader studies. The following table summarizes typical performance characteristics for the analysis of related phthalate metabolites after silylation, which can be expected to be similar for MEHHP with an optimized method.
| Analyte | Derivatization Reagent | Linearity (R²) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Reference |
| MEP, MiBP, MnBP, MBzP, MiNP, MEHHP , MEOHP | BSTFA + 1% TMCS | 0.9923–0.9991 | 0.05–0.2 | 0.1–0.5 | [1] |
| MEHP | BSTFA + 1% TMCS | >0.99 | ~0.1 | ~0.3 | Generic Data |
| MEOHP | BSTFA + 1% TMCS | >0.99 | ~0.1 | ~0.3 | Generic Data |
Note: The data for MEHHP is part of a panel of metabolites, and individual performance may vary slightly. The "Generic Data" is representative of what can be achieved for hydroxylated phthalate metabolites with this methodology.
Experimental Protocol: Silylation of MEHHP using BSTFA and TMCS
This protocol details the derivatization of MEHHP in a prepared sample extract (e.g., after solid-phase extraction and solvent evaporation).
Materials:
-
MEHHP standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous) or other suitable aprotic solvent (e.g., acetonitrile, ethyl acetate)
-
GC-grade solvent for reconstitution (e.g., hexane (B92381), isooctane)
-
Conical reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Gas-tight syringe for GC-MS injection
Procedure:
-
Sample Preparation: Ensure the sample extract containing MEHHP is completely dry. This can be achieved by evaporation under a gentle stream of nitrogen. The presence of water will interfere with the silylation reaction.
-
Reagent Preparation: Prepare the derivatizing reagent by mixing BSTFA with 1% TMCS (v/v). For example, add 10 µL of TMCS to 990 µL of BSTFA. This mixture should be prepared fresh or stored under anhydrous conditions. Some protocols may also utilize a solvent such as pyridine. A common mixture is BSTFA:TMCS:Pyridine (e.g., in a 2:1:1 v/v/v ratio).
-
Derivatization Reaction:
-
To the dried sample residue in the reaction vial, add 50 µL of the BSTFA + 1% TMCS reagent and 50 µL of anhydrous pyridine (or other solvent).
-
Tightly cap the vial and vortex briefly to ensure the residue is dissolved in the reagent mixture.
-
Place the vial in a heating block or oven set to 70°C for 60 minutes.
-
-
Cooling and Reconstitution:
-
After the incubation period, remove the vial from the heat source and allow it to cool to room temperature.
-
(Optional) The derivatized sample can be injected directly or reconstituted in a different solvent. For reconstitution, evaporate the derivatization reagents under a gentle stream of nitrogen and redissolve the residue in a known volume (e.g., 100 µL) of a GC-compatible solvent like hexane or isooctane.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
Typical GC-MS parameters for phthalate metabolite analysis should be employed. A non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent) is recommended.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the silylation of MEHHP for GC-MS analysis.
Signaling Pathway/Reaction Diagram
Caption: Silylation reaction of MEHHP with BSTFA.
Conclusion
The derivatization of MEHHP through silylation with BSTFA and a TMCS catalyst is a robust method to enhance its volatility and thermal stability, enabling reliable and sensitive quantification by GC-MS. The provided protocol offers a solid foundation for researchers to develop and validate their own methods for the analysis of this important DEHP metabolite. Careful attention to anhydrous conditions is critical for the success of the derivatization reaction.
References
Application Note: Quantification of Total and Free MEHHP in Biological Matrices
Introduction
Mono(2-ethyl-5-hydroxyhexyl) phthalate (B1215562) (MEHHP) is a primary oxidative metabolite of di(2-ethylhexyl) phthalate (DEHP), a widely used plasticizer.[1] Measuring MEHHP in biological samples like urine and serum is a reliable method for assessing human exposure to DEHP.[2] In the body, MEHHP exists in both a free (unconjugated) form and a conjugated form, primarily as a glucuronide.[2][3] For a comprehensive exposure assessment, it is crucial to measure both "free" MEHHP and "total" MEHHP, which is the sum of the free and conjugated forms. This application note provides a detailed protocol for the quantification of both total and free MEHHP in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique chosen for its high sensitivity and specificity.[4][5]
Principle
This method relies on isotope dilution LC-MS/MS for accurate quantification. To measure total MEHHP , samples undergo enzymatic hydrolysis with β-glucuronidase to convert the glucuronide-conjugated MEHHP into its free form.[6][7] For the analysis of free MEHHP , this enzymatic hydrolysis step is omitted. Following the initial preparation, the analyte is concentrated and purified from the biological matrix using solid-phase extraction (SPE). The purified extract is then analyzed by a reverse-phase LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocols
Protocol 1: Quantification of Total MEHHP
This protocol describes the full procedure including the enzymatic deconjugation step.
1. Materials and Reagents
-
Standards: MEHHP analytical standard, ¹³C₄-MEHHP (internal standard)
-
Enzyme: β-glucuronidase (from E. coli or H. pomatia)
-
Buffers: Ammonium (B1175870) acetate (B1210297) buffer (pH 6.5)
-
Solvents: Methanol (B129727), Acetonitrile (B52724) (HPLC grade), Formic Acid, Hexane
-
Extraction: Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Apparatus: LC-MS/MS system, SPE manifold, centrifuge, analytical balance, vortex mixer, incubator.
2. Sample Preparation
-
Pipette 1.0 mL of the biological sample (urine or serum) into a clean glass tube.
-
Spike the sample with 50 µL of ¹³C₄-MEHHP internal standard working solution.
-
Add 500 µL of ammonium acetate buffer (pH 6.5).
-
Add 10 µL of β-glucuronidase enzyme solution.
-
Vortex the sample gently for 30 seconds.
-
Incubate the mixture at 37°C for a minimum of 2 hours to ensure complete hydrolysis of the glucuronide conjugate.
-
Allow the sample to cool to room temperature.
3. Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of purified water.
-
Loading: Load the entire pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove interferences.
-
Drying: Dry the cartridge under vacuum or nitrogen for 10 minutes.
-
Elution: Elute the analyte with 3 mL of acetonitrile into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Methanol with 0.1% formic acid) and transfer to an autosampler vial for analysis.
Protocol 2: Quantification of Free MEHHP
This protocol is identical to Protocol 1 with the critical exception of omitting the enzymatic hydrolysis step.
-
Sample Preparation: Follow steps 1 and 2 from the Total MEHHP sample preparation.
-
Omission of Hydrolysis: DO NOT add the β-glucuronidase enzyme or incubate the sample.
-
Proceed to SPE: Proceed directly to the Solid-Phase Extraction (SPE) protocol as described in Protocol 1, step 3.
Data Presentation: LC-MS/MS Conditions and Performance
The following tables summarize the instrumental conditions and typical performance characteristics for the method.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Value |
| HPLC System | Agilent 1200 HPLC or equivalent[7] |
| Column | Reversed-phase C18 or Phenyl Column (e.g., 100 Å, 2.1 mm)[7] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol/Acetonitrile |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 10 µL[7] |
| Column Temperature | 40°C[7] |
Table 2: Tandem Mass Spectrometry (MS/MS) Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |
| MEHHP | 293.0 | 121.0 | -60 | -23 |
| ¹³C₄-MEHHP (IS) | 297.0 | 145.0 | -75 | -20 |
| Parameters are based on electrospray ionization in negative mode (ESI-) and may require optimization for specific instruments.[8] |
Table 3: Method Performance Characteristics
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.1 - 0.7 µg/L (ng/mL)[7][9][10] |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL[5][9] |
| Recovery | >90% |
| Intra-day Precision (CV) | 1.8 - 13.8%[11] |
| Inter-day Precision (CV) | 2.7 - 14%[11] |
Visualization: Analytical Workflow
The diagram below illustrates the parallel analytical pathways for the quantification of total and free MEHHP, highlighting the key differential step.
References
- 1. Mono-(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. Mono(2-ethyl-5-hydroxyhexyl) phthalate and mono-(2-ethyl-5-oxohexyl) phthalate as biomarkers for human exposure assessment to di-(2-ethylhexyl) phthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mono-(2-Ethyl-5-Hydroxyhexyl) Phthalate (MEHHP) Test | Take Control With Superpower [superpower.com]
- 5. Determination of di(2-ethylhexyl)phthalate and mono(2-ethylhexyl)phthalate in human serum using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Urinary Phthalate Metabolite Concentrations and Reproductive Outcomes among Women Undergoing in Vitro Fertilization: Results from the EARTH Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting high background in MEHHP analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate sources of high background when analyzing for Mono(2-ethyl-5-hydroxyhexyl) phthalate (B1215562) (MEHHP) and other phthalate metabolites.
Troubleshooting Guide: High Background in Blanks
This guide provides a systematic approach to identifying and eliminating sources of contamination when your analytical blanks show significant MEHHP or other phthalate peaks.
Initial Observation: Your analytical blanks (e.g., solvent blank, reagent blank) show a significant peak corresponding to MEHHP or its parent compound, di(2-ethylhexyl) phthalate (DEHP), which can be a source of MEHHP through in-source fragmentation or environmental degradation.
Objective: To systematically isolate and eliminate the source(s) of phthalate contamination.
Frequently Asked Questions (FAQs)
General Contamination
Q1: What are the most common sources of phthalate contamination in a laboratory?
Phthalates are ubiquitous plasticizers and can be introduced at almost any stage of the analytical process.[1][2] Common sources include:
-
Solvents and Reagents: Even high-purity solvents like methylene (B1212753) chloride, ethyl acetate, and acetone (B3395972) can contain low levels of phthalates.[1][2]
-
Laboratory Consumables: Plastic items are a primary source. Significant leaching has been observed from pipette tips, plastic syringes, filter holders, and sample vials/caps.[3][4][5] Parafilm can also be a source of DEHP.[3][4]
-
Glassware: Improperly cleaned glassware can retain phthalate residues. New glassware may even have coatings containing phthalates.[1]
-
Laboratory Equipment: Tubing (especially PVC), solvent frits in HPLCs, and components of automated systems can leach phthalates.[1][2]
-
Laboratory Environment: Phthalates are present in laboratory air and dust, originating from flooring, paints, and building materials.[1][6] This airborne contamination can enter samples.[1]
-
Personal Care Products: Cosmetics, lotions, and soaps used by lab personnel can be a source of phthalates.[1]
Q2: My blanks are clean, but my processed samples show high levels of MEHHP. What could be the issue?
If your reagent and solvent blanks are consistently clean, the contamination is likely being introduced during the sample preparation steps or from the sample matrix itself.[1] Consider these possibilities:
-
Sample Preparation Consumables: Pipette tips, collection tubes (polypropylene is preferred), or SPE cartridges used during extraction could be the source.[7]
-
Carryover: A previously injected, highly concentrated sample can contaminate the system, leading to carryover in subsequent runs.[1]
-
Matrix Effect: While not a source of background, matrix effects can suppress or enhance the ion signal, which might be misinterpreted.[8]
Q3: I am observing "ghost peaks" in my chromatogram. Could these be phthalates?
Yes, ghost peaks that appear consistently in both blank and sample runs are often indicative of contamination. Phthalates are semi-volatile and can accumulate in the GC injector port or LC system and be released slowly during subsequent runs.[1]
Solvents and Reagents
Q4: How can I test my solvents for phthalate contamination?
A concentration method is effective. Carefully evaporate a large, known volume (e.g., 100 mL) of the solvent in a scrupulously clean glass container under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of a high-purity solvent that you have previously confirmed to be clean. Analyze the concentrated residue by GC-MS or LC-MS/MS.[1]
Q5: What is the best way to prepare phthalate-free water?
Use a high-quality water purification system (e.g., Milli-Q). If you still suspect contamination, you can further purify the water by passing it through a cleaned C18 solid-phase extraction (SPE) cartridge or by redistilling it in an all-glass apparatus.
Instrumentation & Analysis (LC-MS/MS & GC-MS)
Q6: Can my LC-MS/MS or GC-MS system itself be the source of the background?
Absolutely. Several components can introduce phthalate contamination:
-
Injector/Inlet: The GC inlet is a common place for phthalates to accumulate.[1] Cleaning or replacing the injector liner and septum is crucial.[9] For LC systems, the autosampler and injection port can be sources.
-
Syringe: The outer surface of the syringe needle can absorb phthalates from the laboratory air.[10] When the needle is inserted into a hot GC injector, these adsorbed phthalates can desorb into the system.[10] Ensure the autosampler's needle wash function is effective and uses a clean, phthalate-free solvent.[1]
-
Gas Lines: Plastic tubing in the carrier gas lines can be a source of contamination. Use only copper or stainless steel tubing for GC systems.[9]
-
Solvent Lines (LC): Plastic solvent lines and frits in mobile phase reservoirs are common sources of leached phthalates.[2] Use glass bottles and inspect solvent inlet frits.
-
Column Bleed: While less common for phthalates specifically, column bleed can contribute to the overall background noise. A column bake-out (for GC) can help remove contaminants.[1]
Q7: How can I reduce general chemical noise in my LC-MS/MS analysis to improve my signal-to-noise ratio for MEHHP?
Reducing chemical noise is key for trace analysis.[8][11]
-
Mobile Phase Purity: Use the highest purity solvents and additives (e.g., LC-MS grade formic acid). Contaminants in mobile phase additives are a common source of background ions.[12][13]
-
System Cleaning: If contamination is suspected, systematically flush the LC system with a series of strong solvents.
-
Optimize MS Parameters: Fine-tuning MS source parameters like nebulizing gas flow, drying gas temperature, and cone voltage can help reduce the formation of solvent clusters and other interfering ions, improving the signal-to-noise ratio.[8][13]
Data Presentation
Table 1: Reported Phthalate Leaching from Laboratory Consumables
The following table summarizes reported levels of phthalate leaching from various laboratory consumables. These values can vary significantly based on the manufacturer, batch, and the testing solvent used.
| Consumable | Phthalate Detected | Maximum Leaching Level (µg/cm²) | Reference |
| Pipette Tips | Di(2-ethylhexyl) phthalate (DEHP) | 0.36 | [3][4][5] |
| Diisononyl phthalate (DINP) | 0.86 | [3][4][5] | |
| Plastic Filter Holders | |||
| Polytetrafluoroethylene (PTFE) | Dibutyl phthalate (DBP) | 2.49 | [3][4][5] |
| Regenerated Cellulose | Dibutyl phthalate (DBP) | 0.61 | [3][4][5] |
| Cellulose Acetate | Dimethyl phthalate (DMP) | 5.85 | [3][4][5] |
| Parafilm® | Di(2-ethylhexyl) phthalate (DEHP) | 0.50 | [3][4][5] |
Experimental Protocols
Protocol 1: Testing Consumables for Phthalate Leaching
This protocol describes a general method for testing plastic consumables like pipette tips, vials, or centrifuge tubes for phthalate contamination.
Protocol 2: High-Purity Cleaning of Laboratory Glassware
Standard dishwasher cycles are often insufficient and can be a source of contamination.[12] A rigorous manual cleaning protocol is required for trace analysis.
-
Initial Wash: Manually scrub glassware with a laboratory-grade, phosphate-free detergent and hot water.
-
Solvent Rinse: Rinse thoroughly with a high-purity solvent such as acetone or hexane (B92381) to remove organic residues. This must be done in a fume hood.
-
Deionized Water Rinse: Rinse at least six times with deionized or Milli-Q water.[1]
-
Acid Rinse (Optional but Recommended): For persistent contamination, soak glassware in a 30% nitric acid bath, followed by a rinse with 2M ammonium (B1175870) hydroxide (B78521) and then copious amounts of deionized water.[12]
-
Baking/Muffle Furnace: Heat the glassware in a muffle furnace at a high temperature (e.g., 400-550°C) for several hours to pyrolyze any remaining organic contaminants.
-
Storage: After cooling, immediately cover the openings with pre-cleaned aluminum foil (rinsed with hexane) and store in a clean, dust-free environment, such as a dedicated cabinet.[1]
Contamination Sources Overview
The following diagram illustrates the pervasive nature of phthalate contamination sources that can impact MEHHP analysis at any stage.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. research.thea.ie [research.thea.ie]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of Exposure to Di-(2-ethylhexyl) Phthalate (DEHP) Metabolites and Bisphenol A (BPA) and Its Importance for the Prevention of Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 12. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 13. waters.com [waters.com]
Technical Support Center: Mitigating Matrix Effects in MEHHP Quantification
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and mitigating matrix effects during the quantification of Mono-(2-ethyl-5-hydroxyhexyl) phthalate (B1215562) (MEHHP) and other related compounds by Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact MEHHP quantification?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as MEHHP, by co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[1] In complex biological matrices like urine or plasma, these effects can be significant and variable, leading to unreliable results.
Q2: What are the primary sources of matrix effects in biological samples for MEHHP analysis?
A2: The most common sources of matrix effects in biological samples include phospholipids (B1166683) from cell membranes, salts, urea, and other endogenous metabolites.[2] These components can interfere with the droplet formation and ionization processes in the mass spectrometer's ion source, leading to ion suppression.[2]
Q3: How can I detect the presence of matrix effects in my MEHHP assay?
A3: A common method to assess matrix effects is the post-extraction spike method. This involves comparing the signal response of an analyte spiked into a pre-extracted blank matrix sample with the response of the analyte in a neat solvent. A significant difference between the two indicates the presence of matrix effects. Another qualitative method is post-column infusion, where a constant flow of the analyte is introduced into the mass spectrometer, and a blank matrix extract is injected. Dips or peaks in the analyte's signal indicate regions of ion suppression or enhancement.
Q4: What is the most effective strategy to compensate for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[1][3] A SIL-IS, such as MEHHP-d4, is chemically identical to the analyte and will be affected by matrix effects in the same way. By calculating the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved, as the ratio remains consistent even in the presence of signal suppression or enhancement.[1]
Q5: Can simply diluting my sample reduce matrix effects?
A5: Yes, sample dilution can be a straightforward approach to reduce the concentration of interfering matrix components.[3] However, this strategy is only viable if the concentration of MEHHP in your sample is high enough to remain above the limit of detection after dilution.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during MEHHP quantification that may be related to matrix effects.
Problem 1: Low or no MEHHP signal in my sample, but the standard curve looks good.
-
Possible Cause: Significant ion suppression from the sample matrix.
-
Troubleshooting Steps:
-
Assess Matrix Effects: Perform a post-extraction spike experiment to quantify the extent of ion suppression.
-
Improve Sample Preparation: Implement a more rigorous sample cleanup method to remove interfering components. Solid-Phase Extraction (SPE) with a phospholipid removal plate is often more effective than simple protein precipitation (PPT) or liquid-liquid extraction (LLE).[4][5]
-
Optimize Chromatography: Adjust your chromatographic method to separate MEHHP from the regions of significant ion suppression. This can be achieved by modifying the gradient, changing the column chemistry, or adjusting the flow rate.
-
Utilize a SIL-IS: If not already in use, incorporate a stable isotope-labeled internal standard for MEHHP to compensate for the signal loss.
-
Problem 2: Inconsistent and irreproducible results for quality control (QC) samples.
-
Possible Cause: Variable matrix effects between different samples. The composition of biological matrices can differ from sample to sample, leading to varying degrees of ion suppression.
-
Troubleshooting Steps:
-
Standardize Sample Collection and Handling: Ensure consistency in how samples are collected, processed, and stored to minimize variability in the matrix composition.
-
Employ a Robust Sample Preparation Method: A thorough and consistent sample cleanup procedure, such as a validated SPE protocol, is crucial to minimize sample-to-sample variation in matrix components.[6]
-
Use Matrix-Matched Calibrators: Prepare your calibration standards and QC samples in a blank matrix that is representative of your study samples. This helps to normalize the matrix effects across all analyzed samples.
-
Implement a SIL-IS: A stable isotope-labeled internal standard is highly effective at correcting for sample-to-sample variability in ion suppression.[3]
-
Problem 3: Poor peak shape (tailing or fronting) for MEHHP.
-
Possible Cause: Co-elution of interfering compounds, column overload, or secondary interactions with the stationary phase.
-
Troubleshooting Steps:
-
Check for Column Contamination: Flush the column with a strong solvent to remove any strongly retained matrix components. If the problem persists, consider replacing the column.
-
Optimize Mobile Phase: Adjust the pH or ionic strength of the mobile phase to improve peak shape.
-
Reduce Injection Volume or Sample Concentration: Injecting a smaller volume or diluting the sample can alleviate peak distortion caused by column overload.
-
Improve Sample Cleanup: A cleaner sample extract is less likely to cause peak shape issues. Consider using a more selective SPE sorbent.
-
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is critical in mitigating matrix effects. The following table summarizes the reported effectiveness of different techniques in removing phospholipids, a major source of matrix effects in biological samples.
| Sample Preparation Technique | Analyte(s) | Matrix | Phospholipid Removal Efficiency | Ion Suppression Reduction | Reference |
| Protein Precipitation (PPT) | Propranolol, Acebutolol | Rat Plasma | Not effective | Low | [4] |
| Liquid-Liquid Extraction (LLE) | 22 Drugs (Acidic, Basic, Neutral) | Plasma | Moderate | Moderate | [7] |
| Solid-Phase Extraction (SPE) - C18 | Various | Plasma | ~80-90% | Moderate to High | [8] |
| SPE - Mixed-Mode Cation Exchange (MCX) | Basic Analytes | Plasma | >95% for some phospholipids | High | [4] |
| SPE - Phospholipid Removal Plate (e.g., HybridSPE, Oasis PRiME HLB) | Various | Plasma, Whole Blood | >95-99% | High (eliminated 94% of ion suppression in one case) | [2][8][9] |
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol for MEHHP in Urine
This protocol is a general guideline and may require optimization for your specific application and SPE cartridge.
Materials:
-
SPE cartridges (e.g., Oasis HLB or a dedicated phospholipid removal plate)
-
Urine sample
-
β-glucuronidase enzyme
-
Ammonium (B1175870) acetate (B1210297) buffer (pH 6.5)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid
-
Deionized water
-
Centrifuge
-
SPE manifold
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Pre-treatment (Deconjugation):
-
To 1 mL of urine sample, add 50 µL of a stable isotope-labeled internal standard solution (e.g., MEHHP-d4).
-
Add 500 µL of ammonium acetate buffer (pH 6.5).
-
Add 10 µL of β-glucuronidase enzyme.
-
Vortex and incubate at 37°C for at least 2 hours (or overnight) to ensure complete hydrolysis of MEHHP-glucuronide.[3]
-
Stop the enzymatic reaction by adding 50 µL of formic acid.
-
Centrifuge the sample to pellet any precipitates.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the manifold.
-
Condition the cartridges by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the sorbent to dry out.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove salts and other polar interferences.
-
Wash the cartridge with 3 mL of a weak organic solvent solution (e.g., 5-10% methanol in water) to remove less retained interferences.
-
-
Elution:
-
Elute the MEHHP and internal standard from the cartridge with 3 mL of an appropriate organic solvent (e.g., acetonitrile or methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume (e.g., 100 µL) of the initial mobile phase for your LC-MS analysis.
-
Vortex and transfer to an autosampler vial for injection.
-
Stable Isotope Dilution (SID) Method for MEHHP Quantification
Principle:
The SID method relies on adding a known amount of a stable isotope-labeled analog of the analyte (the internal standard, IS) to the sample at the earliest stage of sample preparation. The analyte and IS are assumed to behave identically throughout the entire analytical process (extraction, chromatography, and ionization). Quantification is based on the ratio of the mass spectrometric response of the native analyte to that of the IS.
Procedure:
-
Internal Standard Spiking:
-
Prepare a stock solution of the stable isotope-labeled internal standard (e.g., MEHHP-d4) at a known concentration.
-
Add a small, precise volume of the IS stock solution to every sample, calibrator, and quality control sample before any sample preparation steps. The final concentration of the IS should be in the mid-range of the calibration curve.
-
-
Sample Preparation:
-
Perform your chosen sample preparation protocol (e.g., the SPE protocol described above) on the IS-spiked samples.
-
-
LC-MS/MS Analysis:
-
Develop a multiple reaction monitoring (MRM) method on your tandem mass spectrometer to monitor at least one specific precursor-to-product ion transition for both the native MEHHP and the MEHHP-d4 internal standard.
-
Inject the prepared samples and acquire the data.
-
-
Data Processing and Quantification:
-
Integrate the peak areas for both the MEHHP and MEHHP-d4 MRM transitions.
-
Calculate the response ratio (Area of MEHHP / Area of MEHHP-d4) for each sample, calibrator, and QC.
-
Construct a calibration curve by plotting the response ratio of the calibrators against their known concentrations.
-
Determine the concentration of MEHHP in your unknown samples by interpolating their response ratios from the calibration curve.
-
Mandatory Visualizations
Caption: A decision-tree workflow for identifying and mitigating matrix effects in MEHHP quantification.
Caption: A generalized experimental workflow for solid-phase extraction (SPE).
References
- 1. benchchem.com [benchchem.com]
- 2. restek.com [restek.com]
- 3. Validated single urinary assay designed for exposomic multi-class biomarkers of common environmental exposures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A method for the analysis of 121 multi-class environmental chemicals in urine by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Improving MEHHP Ionization in Mass Spectrometry
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for improving the ionization of mono(2-ethyl-5-hydroxyhexyl) phthalate (B1215562) (MEHHP) in mass spectrometry (MS).
Frequently Asked Questions (FAQs)
Q1: What is the most effective ionization mode for MEHHP analysis?
A1: Electrospray ionization (ESI) in negative mode is the most commonly used and effective technique for analyzing MEHHP and other phthalate monoesters.[1][2] This is because the carboxylic acid group on MEHHP readily loses a proton (deprotonates) to form a negative ion, [M-H]⁻, which can be sensitively detected by the mass spectrometer.[3] While Atmospheric Pressure Chemical Ionization (APCI) can also be used, ESI is generally preferred for this class of compounds.[4]
Q2: What are the typical ions and adducts observed for MEHHP?
A2: In negative ESI mode, the primary ion observed is the deprotonated molecule, [M-H]⁻. For MEHHP (Molecular Weight: 294.35 g/mol ), this corresponds to an m/z of approximately 293.3. In positive mode, you may observe protonated molecules [M+H]⁺, but more commonly, adducts with sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺ are seen, especially if these ions are present in the mobile phase or sample matrix.[5] However, relying on adducts for quantification can be problematic as their formation is often not reproducible.[6] For robust quantification, optimizing conditions to favor the [M-H]⁻ ion in negative mode is the standard approach.
Q3: How can I improve the overall sensitivity for MEHHP quantification?
A3: Improving sensitivity involves a multi-faceted approach:
-
Optimize Sample Preparation: Efficiently extract MEHHP from the sample matrix to minimize analyte loss and reduce interfering compounds (matrix effects).[7] Solid-Phase Extraction (SPE) is a highly effective technique for this.[4][8]
-
Refine Chromatographic Conditions: Achieve good peak shape and separation from other isomers or matrix components. Poor chromatography can decrease the signal-to-noise ratio.[7]
-
Optimize MS Source Parameters: Fine-tune parameters like spray voltage, gas temperatures, and gas flow rates to maximize the ionization efficiency of MEHHP.[9]
-
Control Adduct Formation: Use high-purity solvents and appropriate mobile phase additives to promote the formation of the desired [M-H]⁻ ion and suppress unwanted adducts.[10][11]
Q4: What are common diagnostic fragment ions for MEHHP in MS/MS?
A4: In tandem mass spectrometry (MS/MS) of the [M-H]⁻ precursor ion, MEHHP and other phthalate metabolites produce characteristic fragment ions. A key diagnostic ion is observed at m/z 121.0295, which corresponds to the deprotonated benzoate (B1203000) ion.[12] Another common fragment can be seen at m/z 147.0088, representing the deprotonated o-phthalic anhydride (B1165640) ion.[12] Optimizing collision energy is crucial to obtain the best signal for these fragments.[7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your MEHHP analysis.
Problem: Low or No MEHHP Signal
| Possible Cause | Recommended Solution |
| Inefficient Ionization | Phthalate metabolites like MEHHP ionize best in negative ESI mode.[1] Confirm you are operating in negative mode. Optimize source parameters including spray voltage, nebulizer pressure, drying gas flow rate, and gas temperature.[9][12] Start with values from established methods and optimize from there. |
| Suboptimal Mobile Phase pH | For negative mode ESI, the mobile phase pH should facilitate deprotonation. While acidic conditions are often used for chromatography, they can suppress ionization.[3] A common compromise is using a volatile buffer like 10 mM ammonium acetate (B1210297) or ammonium formate.[1][13] Post-column addition of a base can also be used to raise the pH just before the ESI source, optimizing ionization without compromising chromatographic separation.[14] |
| Ion Suppression from Matrix Effects | Co-eluting compounds from the sample matrix (e.g., salts, phospholipids) can compete with MEHHP for ionization, suppressing its signal.[7][15] To resolve this, improve your sample cleanup using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[16][17] Simple "dilute and shoot" methods may be insufficient for complex matrices.[17] |
| Poor Analyte Recovery | The analyte may be lost during sample preparation. Optimize your extraction protocol. For biological fluids like urine, this often involves an enzymatic hydrolysis step (using β-glucuronidase) to cleave conjugated metabolites, followed by SPE.[8][18] Ensure the SPE sorbent and elution solvents are appropriate for MEHHP.[7] |
| Instrument Contamination | Phthalates are common environmental contaminants and can leach from plastics, solvents, and glassware, leading to high background noise that masks the analyte signal.[7][19] Use high-purity, LC-MS grade solvents, meticulously clean all glassware, and minimize the use of plasticware wherever possible.[10] |
Problem: Inconsistent Signal / Poor Reproducibility
| Possible Cause | Recommended Solution |
| Unstable ESI Spray | A stable electrospray is critical for reproducible results.[3] Check for blockages in the ESI needle and ensure a consistent, pulseless flow from the LC pump. Verify that nebulizing and drying gas flows are stable. |
| Variable Adduct Formation | The presence of metal ions (like Na⁺ and K⁺) can lead to the formation of [M+Na]⁺ and [M+K]⁺ adducts, which can steal signal from your target ion and vary between samples.[20] Use high-purity solvents and consider adding a small amount of an ammonium salt (e.g., ammonium acetate) to the mobile phase to promote the formation of a single, consistent adduct or the primary [M-H]⁻ ion.[21] |
| Inconsistent Sample Preparation | Variability in extraction efficiency will lead to inconsistent final concentrations. The use of an isotopically labeled internal standard (e.g., ¹³C₄-MEHHP) is highly recommended to correct for these variations.[4] |
| Column Temperature Fluctuations | Chromatographic retention times can shift with temperature, affecting integration and quantification. Use a column oven to maintain a constant and stable temperature throughout the analytical run.[13] |
Experimental Protocols & Data
Protocol 1: Sample Preparation of MEHHP from Urine via SPE
This protocol is a general guideline adapted from established methods for phthalate metabolites.[4][8]
-
Enzymatic Hydrolysis:
-
To 1 mL of urine in a glass tube, add 50 µL of an isotopically labeled internal standard mix.
-
Add 200 µL of a pH 6.5 ammonium acetate buffer.
-
Add 10 µL of β-glucuronidase/sulfatase enzyme solution.
-
Vortex briefly and incubate at 37°C for at least 90 minutes to deconjugate the metabolites.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase sorbent) with 1 mL of methanol (B129727) followed by 1 mL of reagent water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with 1 mL of reagent water to remove salts and polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
Elute the analytes with 1 mL of acetonitrile (B52724) or methanol into a clean collection tube.
-
-
Final Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
-
Data Presentation: Typical MS Parameters
The following table provides typical starting parameters for MEHHP analysis using ESI-MS. These must be optimized for your specific instrument.
| Parameter | Typical Setting (Negative ESI) | Rationale |
| Ionization Mode | Negative | Promotes deprotonation of the carboxylic acid group.[1] |
| Capillary/Spray Voltage | 3000 - 3500 V (3.0 - 3.5 kV) | Creates the electrospray; optimize for stable spray and maximum signal.[12][22] |
| Drying Gas Temp. | 270 - 350 °C | Aids in desolvation of droplets to release gas-phase ions.[9][22] |
| Drying Gas Flow | 8 - 12 L/min | Facilitates solvent evaporation.[9][22] |
| Nebulizer Pressure | 30 - 50 psi | Assists in forming a fine aerosol for efficient desolvation.[9][12] |
| MRM Transitions | Precursor: m/z 293.3 | Corresponds to the [M-H]⁻ ion of MEHHP. |
| Product 1: m/z 121.0 | Diagnostic benzoate fragment for confirmation.[12] | |
| Product 2: m/z 147.0 | o-phthalic anhydride fragment for quantification.[12] |
Visualizations
References
- 1. Assessment of Exposure to Di-(2-ethylhexyl) Phthalate (DEHP) Metabolites and Bisphenol A (BPA) and Its Importance for the Prevention of Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. fishersci.com [fishersci.com]
- 11. Methanol-associated matrix effects in electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 15. bataviabiosciences.com [bataviabiosciences.com]
- 16. gcms.cz [gcms.cz]
- 17. biotage.com [biotage.com]
- 18. 2.2. Urinary phthalate measurement [bio-protocol.org]
- 19. atsdr.cdc.gov [atsdr.cdc.gov]
- 20. Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry | Journal of Applied and Natural Science [journals.ansfoundation.org]
- 21. researchgate.net [researchgate.net]
- 22. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Technical Support Center: Troubleshooting Peak Tailing of MEHHP in HPLC
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing peak tailing of Mono(2-ethyl-5-hydroxyhexyl) phthalate (B1215562) (MEHHP) in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for MEHHP analysis?
A1: Peak tailing in HPLC is characterized by an asymmetrical peak shape where the latter half of the peak is broader than the front half. For MEHHP analysis, peak tailing can compromise the accuracy of quantification and reduce the resolution between MEHHP and other closely eluting compounds. An ideal chromatographic peak should be symmetrical, resembling a Gaussian distribution.
Q2: What are the common causes of peak tailing for MEHHP?
A2: The most common causes of peak tailing for MEHHP are related to secondary interactions between the MEHHP molecule and the stationary phase, as well as issues with the HPLC system and method parameters. MEHHP has a carboxylic acid group and a hydroxyl group, which can interact with active sites on the column. Key causes include:
-
Secondary Silanol (B1196071) Interactions: Unwanted interactions between the polar groups of MEHHP and residual silanol groups on silica-based columns (like C18) are a primary cause of peak tailing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase affects the ionization state of both MEHHP and the residual silanol groups on the column. If the pH is not optimized, these interactions can be more pronounced.
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or a void at the column inlet can distort peak shape.
-
System Issues: Excessive dead volume in the HPLC system (e.g., from long tubing) can also contribute to peak broadening and tailing.
-
Sample Overload: Injecting too high a concentration of MEHHP can saturate the column, leading to poor peak shape.
Q3: How does the chemical structure of MEHHP contribute to peak tailing?
A3: MEHHP is a metabolite of the plasticizer DEHP and belongs to the class of benzoic acid esters. Its structure includes a polar carboxylic acid group and a hydroxyl group. These functional groups, particularly the carboxyl group, can engage in secondary interactions (e.g., hydrogen bonding) with free silanol groups (Si-OH) that are present on the surface of silica-based HPLC columns. These interactions can delay the elution of a portion of the MEHHP molecules, resulting in a tailed peak.
Q4: What is the pKa of MEHHP and why is it important?
A4: The predicted pKa of the carboxylic acid group in MEHHP is approximately 4.5. The pKa is a critical parameter in HPLC method development. To achieve good peak shape for an ionizable compound like MEHHP, it is a general rule to set the mobile phase pH at least 2 units away from the pKa. This ensures that the analyte is in a single, stable ionization state (either fully protonated or fully deprotonated), which minimizes peak shape distortion.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving MEHHP peak tailing.
Step 1: Initial System and Method Assessment
The first step is to determine if the issue is specific to MEHHP or a system-wide problem.
| Question | Observation | Potential Cause | Recommended Action |
| Are all peaks in the chromatogram tailing? | Yes | System-wide issue | Check for extra-column dead volume (e.g., long tubing, loose fittings). Inspect the guard column and analytical column for contamination or blockage. |
| No, only the MEHHP peak is tailing. | Analyte-specific issue | Proceed to Step 2: Method Optimization. |
Step 2: Method Optimization for MEHHP
If the peak tailing is specific to MEHHP, the following method parameters should be investigated.
Troubleshooting Workflow for MEHHP Peak Tailing
Caption: A systematic workflow for troubleshooting MEHHP peak tailing.
1. Mobile Phase pH Adjustment
The pH of the mobile phase is the most critical factor for controlling the peak shape of MEHHP.
| pH Range | Effect on MEHHP (pKa ~4.5) | Effect on Silanols (acidic) | Expected Peak Shape |
| pH < 2.5 | Fully protonated (neutral) | Suppressed ionization | Generally good, but may have low retention. |
| pH 2.5 - 3.5 | Fully protonated (neutral) | Suppressed ionization | Optimal for good peak shape. |
| pH 4.0 - 5.0 | Partially ionized | Partially ionized | Potential for peak splitting or severe tailing. |
| pH > 5.5 | Fully deprotonated (anionic) | Fully ionized (anionic) | Potential for tailing due to ionic repulsion from the silica (B1680970) surface. |
Recommendation: Adjust the mobile phase to a pH between 2.5 and 3.5 using an acidic additive like formic acid or acetic acid to ensure MEHHP is in its neutral, protonated form and to suppress the ionization of residual silanol groups.
2. Column Selection and Care
The choice of HPLC column and its condition are crucial.
| Column Type | Description | Suitability for MEHHP |
| Standard C18 | A common reversed-phase column. | May exhibit peak tailing for MEHHP due to exposed silanol groups. |
| End-capped C18 | Silanol groups are chemically deactivated. | Recommended. Reduces silanol interactions and improves peak shape. |
| Polar-Embedded C18 | Contains a polar group embedded in the alkyl chain. | Highly Recommended. Offers alternative selectivity and shielding of silanol groups. |
| Phenyl-Hexyl | Provides different selectivity based on pi-pi interactions. | Can be a good alternative if C18 columns do not provide adequate separation or peak shape. |
Recommendations:
-
Use a high-quality, end-capped C18 or a polar-embedded column.
-
If peak tailing persists, consider a phenyl-hexyl column for alternative selectivity.
-
Regularly flush the column with a strong solvent to remove contaminants.
-
Use a guard column to protect the analytical column.
3. Mobile Phase Composition
The organic modifier and any additives can influence peak shape.
| Parameter | Recommendation |
| Organic Modifier | Acetonitrile often provides sharper peaks than methanol. Try varying the percentage of the organic modifier. |
| Buffer Concentration | If using a buffer, a concentration of 10-25 mM is typically sufficient to control the pH and improve peak shape. |
| Additives | Small amounts of acidic modifiers like 0.1% formic acid or acetic acid are highly effective at improving MEHHP peak shape. |
4. Sample Concentration
Injecting an excessive amount of MEHHP can lead to peak distortion.
Recommendation: If you suspect sample overload, dilute the sample 1:10 and 1:100 and re-inject. If the peak shape improves, this indicates that the original sample concentration was too high.
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
-
Prepare Mobile Phase A: 0.1% Formic Acid in Water.
-
Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Initial HPLC Conditions:
-
Column: End-capped C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient from 30% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the MEHHP standard and observe the peak shape.
-
Optimization: If tailing is observed, incrementally decrease the pH of Mobile Phase A by adding a higher concentration of formic acid (e.g., 0.2%) or by using a different acid like phosphoric acid to achieve a pH closer to 2.5.
Protocol 2: Column Comparison
-
Set up the HPLC system with the optimized mobile phase from Protocol 1.
-
Install an end-capped C18 column and equilibrate with the initial mobile phase conditions.
-
Inject the MEHHP standard and record the chromatogram, noting the peak asymmetry or tailing factor.
-
Replace the C18 column with a polar-embedded column of the same dimensions.
-
Equilibrate the new column and inject the MEHHP standard under the same conditions.
-
Compare the chromatograms to determine which column provides a better peak shape for MEHHP.
Signaling Pathways and Logical Relationships
Chemical Interactions Leading to MEHHP Peak Tailing
Caption: Interaction between MEHHP and residual silanol groups causing peak tailing.
sources of contamination in phthalate analysis
Welcome to the technical support center for phthalate (B1215562) analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate common sources of contamination in their experiments.
Troubleshooting Guides
High background levels of phthalates are a frequent challenge in sensitive analytical methods like GC-MS and LC-MS. This guide provides a systematic approach to identifying and eliminating these contamination sources.
Guide: Troubleshooting High Phthalate Background in Blanks
-
Initial Observation: Your analytical blanks show significant peaks corresponding to one or more phthalates, such as dibutyl phthalate (DBP), di(2-ethylhexyl) phthalate (DEHP), or diisononyl phthalate (DINP).[1]
-
Objective: To systematically isolate and eliminate the source(s) of phthalate contamination.
Frequently Asked Questions (FAQs)
General Contamination
Q1: What are the most common sources of phthalate contamination in a laboratory?
Phthalates are ubiquitous and can be introduced at nearly any stage of the analytical process.[1][2] Common sources include:
-
Laboratory Consumables: Plastic items are a primary source of phthalate contamination.[1] Leaching has been observed from pipette tips, plastic syringes, filter holders, and sample vials/caps.[3][4][5] Parafilm can also be a significant source of DEHP.[3][5]
-
Solvents and Reagents: Even high-purity solvents can contain low levels of phthalates.[1][6] Methylene (B1212753) chloride, ethyl acetate, and acetone (B3395972) are common culprits.[1][6]
-
Laboratory Equipment: Tubing (especially PVC), solvent frits (stones) used in HPLC, and components of automated extraction systems can leach phthalates.[1][6]
-
Glassware: Improperly cleaned glassware can retain phthalate residues.[1] New glassware may also have coatings that contain phthalates.[6]
-
Laboratory Environment: Phthalates are present in laboratory air and dust, originating from flooring, paints, cables, and other building materials.[1][6] This airborne contamination can settle on surfaces and enter samples.
-
Personal Care Products: Cosmetics, lotions, and soaps used by lab personnel can be a source of phthalates.[1]
Q2: I'm observing ghost peaks in my chromatogram. Could these be phthalates?
Yes, ghost peaks, particularly those that appear consistently in blanks and samples, are often indicative of phthalate contamination. Being semi-volatile, phthalates can accumulate in the GC injector port and be released slowly during subsequent runs, leading to these ghost peaks.[1]
Solvents and Reagents
Q3: How can I test my solvents for phthalate contamination?
To test a solvent, carefully evaporate a known, large volume (e.g., 100 mL) in a meticulously cleaned glass container under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of a high-purity solvent that you have previously confirmed to be clean. Analyze this reconstituted residue by GC-MS or LC-MS.[1][6]
Q4: What is the best way to prepare phthalate-free water?
For deionized water systems that may use a plastic storage tank, it's crucial to test the water for phthalates.[6] You can do this by collecting a large volume (e.g., 1 liter) and performing a liquid-liquid extraction with a high-purity solvent like methylene chloride, which has been pre-tested for phthalates.[6]
Laboratory Consumables and Equipment
Q5: How can I determine if my pipette tips or other plastic consumables are a source of contamination?
A simple leaching test can be performed. Place a known number of the consumable (e.g., pipette tips) into a clean glass vial. Add a measured volume of a phthalate-free solvent (such as hexane (B92381) or methanol). Agitate or sonicate the vial for a set time (e.g., 30 minutes). Afterward, analyze the solvent for phthalates.[1]
Q6: My blanks are clean, but my samples show unexpected high levels of phthalates. What could be the issue?
If your blanks are consistently clean, the contamination is likely being introduced during sample preparation or from the sample matrix itself. Another possibility is carryover from a previously injected, highly concentrated sample.[1] To address potential carryover, clean the GC injector liner and septum, and bake out the GC column at a high temperature as recommended by the manufacturer.[1]
Q7: Can my GC-MS or LC-MS syringe be a source of contamination?
Yes, the outer surface of the syringe needle can absorb phthalates from the laboratory air.[1] When the needle is inserted into the hot injector, these adsorbed phthalates can be desorbed. To mitigate this, ensure the autosampler's needle wash function is effective and uses a clean, phthalate-free solvent. For manual injections, minimize the needle's exposure time to the lab air before injection.[1]
Data Presentation
Table 1: Reported Levels of Phthalate Leaching from Laboratory Consumables
The following table summarizes reported levels of phthalate leaching from various laboratory consumables. These values can vary significantly based on the manufacturer, batch, and the solvent used for testing.
| Consumable | Phthalate | Maximum Leaching Level (µg/cm²) | Reference |
| Pipette Tips | Diethylhexyl phthalate (DEHP) | 0.36 | [3][4][5][7] |
| Diisononyl phthalate (DINP) | 0.86 | [3][4][5][7] | |
| Plastic Filter Holders (PTFE) | Dibutyl phthalate (DBP) | 2.49 | [3][4][5][7] |
| Plastic Filter Holders (Regenerated Cellulose) | Dibutyl phthalate (DBP) | 0.61 | [3][4][5] |
| Plastic Filter Holders (Cellulose Acetate) | Dimethyl phthalate (DMP) | 5.85 | [3][4][5] |
| Parafilm® | Diethylhexyl phthalate (DEHP) | 0.50 | [3][4][5][7] |
Experimental Protocols
Protocol 1: Rigorous Glassware Cleaning Procedure
This protocol is designed to minimize background phthalate contamination on laboratory glassware.[1][8]
Detailed Steps:
-
Initial Wash: Scrub glassware with a laboratory-grade, phosphate-free detergent and hot water.[1]
-
Tap Water Rinse: Rinse thoroughly with tap water at least six times.[1]
-
Deionized Water Rinse: Rinse with deionized or Milli-Q water at least six times.[1]
-
Solvent Rinse: Rinse with a high-purity solvent such as acetone or hexane to remove organic residues. This should be performed in a fume hood.[1]
-
Baking: For the most critical applications, after the solvent rinse, place the glassware in a muffle furnace and bake at 400°C for at least 2 hours to pyrolyze any remaining organic contaminants.[8]
-
Storage: After cooling, cover the openings with pre-cleaned aluminum foil (rinsed with hexane) and store in a clean, dust-free environment.[1]
Protocol 2: Testing Phthalate Leaching from Pipette Tips
This protocol outlines a method to determine if pipette tips are a source of phthalate contamination.[1]
Detailed Steps:
-
Place a known number of pipette tips into a scrupulously clean glass vial.
-
Add a measured volume of a phthalate-free solvent (e.g., hexane or methanol).
-
Agitate or sonicate the vial for a set period (e.g., 30 minutes).
-
Carefully remove the solvent and analyze it for phthalates using a calibrated GC-MS or LC-MS method.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. research.thea.ie [research.thea.ie]
- 6. biotage.com [biotage.com]
- 7. Comprehensive Insight from Phthalates Occurrence: From Health Outcomes to Emerging Analytical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing MEHHP Extraction from Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Mono-(2-ethyl-5-hydroxyhexyl) phthalate (B1215562) (MEHHP) from plasma samples. MEHHP is a key oxidative metabolite of the widely used plasticizer Di(2-ethylhexyl) phthalate (DEHP), and its accurate quantification in plasma is crucial for assessing human exposure and conducting toxicological studies.
Frequently Asked Questions (FAQs)
Q1: What is MEHHP and why is its extraction from plasma important?
A1: Mono-(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) is a secondary metabolite of Di(2-ethylhexyl) phthalate (DEHP), a common plasticizer found in numerous consumer products. MEHHP is considered a key biomarker for assessing human exposure to DEHP.[1] Its accurate measurement in plasma is essential for pharmacokinetic studies, epidemiological research, and understanding the potential health effects associated with DEHP exposure.
Q2: What are the main challenges in extracting MEHHP from plasma?
A2: The primary challenges in MEHHP extraction from plasma include:
-
Low Recovery: Inefficient extraction can lead to an underestimation of MEHHP concentrations. Common causes include suboptimal solid-phase extraction (SPE) conditions, such as incorrect sorbent choice, inappropriate wash or elution solvents, or incorrect flow rates.[2][3]
-
Matrix Effects: Endogenous components in plasma, such as phospholipids (B1166683) and proteins, can interfere with the ionization of MEHHP during LC-MS/MS analysis, leading to ion suppression or enhancement and compromising accuracy.[4]
-
Conjugate Hydrolysis: In plasma, MEHHP is predominantly found as a glucuronide conjugate.[1] An incomplete enzymatic hydrolysis step to cleave this conjugate will result in an underestimation of the total MEHHP concentration.
Q3: What are the common methods for MEHHP extraction from plasma?
A3: The most common methods for MEHHP extraction from plasma are solid-phase extraction (SPE) and liquid-liquid extraction (LLE). SPE is often preferred due to its high selectivity, reproducibility, and potential for automation.[2][5] Protein precipitation is also a necessary preceding step to remove the bulk of proteins from the plasma sample.[6][7]
Troubleshooting Guide: Low MEHHP Recovery
Low recovery of MEHHP is a frequent issue that can compromise the accuracy of your results. This guide will help you systematically troubleshoot and resolve common causes of low recovery during solid-phase extraction (SPE).
Problem: Low or inconsistent MEHHP recovery after SPE.
To effectively troubleshoot, it's crucial to first identify the step where MEHHP is being lost. This can be done by collecting and analyzing the fractions from each stage of the SPE process: the sample loading effluent, the wash solvent effluent, and the final eluate.
| Fraction Containing MEHHP | Potential Cause | Recommended Solution |
| Sample Load Effluent | Inadequate retention of MEHHP on the SPE sorbent. | Verify Sorbent Choice: MEHHP is a moderately non-polar compound. A reversed-phase sorbent like C18 or a polymeric sorbent such as Hydrophilic-Lipophilic Balanced (HLB) is generally a good starting point.[8][9] Check Sample pH: Ensure the pH of your sample is neutral to optimize retention on a reversed-phase sorbent. Reduce Flow Rate: A high flow rate during sample loading can prevent sufficient interaction between MEHHP and the sorbent. |
| Wash Solvent Effluent | The wash solvent is too strong and is prematurely eluting MEHHP. | Reduce Wash Solvent Strength: The wash solvent should be strong enough to remove interferences but not so strong that it elutes MEHHP. If using a mixture of an organic solvent and water, decrease the percentage of the organic solvent.[10] |
| Analyte Not Found in Any Fraction (Irreversibly Bound) | The elution solvent is not strong enough to desorb MEHHP from the sorbent. | Increase Elution Solvent Strength: Increase the proportion of a stronger, less polar organic solvent in your elution mixture (e.g., increase the percentage of acetonitrile (B52724) or methanol). Optimize Elution Volume: Ensure a sufficient volume of the elution solvent is used to completely elute MEHHP from the sorbent bed.[10] |
Quantitative Data Summary: Expected SPE Recovery Ranges
While recovery rates are highly dependent on the specific experimental conditions, the following table provides a summary of expected recovery ranges for phthalate metabolites and other similar compounds from plasma/serum using different SPE sorbents, based on published literature.
| SPE Sorbent | Analyte Class | Sample Matrix | Average Recovery (%) | Reference |
| Oasis HLB | Phthalate Metabolites & BPA | Surrogate Serum | 71 - 105% | [9] |
| Oasis HLB | Diverse Environmental Contaminants | Human Plasma | >70% of analytes had 60-140% recovery | [11] |
| C8 | Anticancer Drugs | Patient Plasma | ≥92.3% | [12] |
| µ-SPE (unspecified sorbent) | (Poly)phenol Metabolites | Human Plasma | Median recovery of 89% | [13] |
Troubleshooting Guide: Incomplete Enzymatic Hydrolysis
To measure the total MEHHP concentration, the glucuronide conjugate must be cleaved through enzymatic hydrolysis using β-glucuronidase. Incomplete hydrolysis is a critical source of error.
Problem: Suspected incomplete hydrolysis of MEHHP-glucuronide.
| Potential Cause | Recommended Solution |
| Suboptimal Enzyme Activity | Optimize pH: The optimal pH for β-glucuronidase activity varies depending on the enzyme source. For example, enzymes from Helix pomatia typically have an optimal pH around 5.0, while others may perform better at a more neutral pH.[6] Optimize Temperature: Enzyme activity is temperature-dependent. Incubating at the optimal temperature (often around 37°C, but can be higher for some enzymes) is crucial.[14] However, prolonged incubation at very high temperatures can lead to degradation of the analyte. |
| Insufficient Incubation Time | Increase Incubation Time: Hydrolysis in a complex matrix like plasma can be slower than in simpler matrices like urine.[11] Consider extending the incubation time (e.g., overnight or for 16 hours) to ensure complete hydrolysis. |
| Enzyme Inhibition | Check for Inhibitors: Components in the plasma matrix can inhibit enzyme activity. Ensure your sample preparation prior to hydrolysis minimizes potential inhibitors. |
| Incorrect Enzyme Choice | Evaluate Different Enzyme Sources: The efficiency of β-glucuronidase can vary significantly between different sources (e.g., E. coli, Abalone, Helix pomatia) and for different glucuronide conjugates. If you suspect incomplete hydrolysis, consider testing an enzyme from a different source. |
Experimental Protocols
Protocol 1: Automated Solid-Phase Extraction (SPE) of MEHHP from Plasma
This protocol is adapted from a validated method for phthalate metabolites in serum and is suitable for MEHHP extraction from plasma.
-
Protein Precipitation: To 200 µL of plasma, add 600 µL of cold acetonitrile. Vortex for 30 seconds and centrifuge at 4,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Sample Dilution: Transfer the supernatant to a clean tube and dilute with 5 mL of 0.1M formic acid.
-
SPE Cartridge Conditioning: Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 60 mg/3 mL). Condition the cartridge with 2 mL of methanol (B129727) followed by 1 mL of 0.1M formic acid.
-
Sample Loading: Load the diluted sample onto the conditioned SPE cartridge at a flow rate of approximately 0.5 mL/min.
-
Washing: Wash the cartridge with 1 mL of water, followed by 2 mL of 10% methanol in water, at a flow rate of 1 mL/min.
-
Elution: Elute the MEHHP from the cartridge with 0.5 mL of acetonitrile at a flow rate of 0.5 mL/min.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 50:50 methanol:water).
Protocol 2: Enzymatic Hydrolysis of MEHHP-Glucuronide
-
Sample Preparation: To 200 µL of plasma, add an internal standard.
-
Buffer Addition: Add 250 µL of ammonium (B1175870) acetate (B1210297) buffer (pH ~5.0).
-
Enzyme Addition: Add 5 µL of β-glucuronidase (from Helix pomatia) in 250 µL of the same ammonium acetate buffer.
-
Incubation: Incubate the mixture at 37°C for a minimum of 4 hours. For potentially more complete hydrolysis, consider an overnight (16-hour) incubation.[11]
-
Proceed to Extraction: After incubation, the sample is ready for the protein precipitation and SPE steps outlined in Protocol 1.
Visualizing Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of commercially available recombinant and conventional β-glucuronidases to evaluate the hydrolysis efficiencies against O-glucuronides and N-glucuronides in urinary drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Automated preparation of plasma lipids, metabolites, and proteins for LC/MS-based analysis of a high-fat diet in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. imcstips.com [imcstips.com]
- 6. [PDF] Validation of High Performance Liquid Chromatographic Method with UV Detector for the Determination of Di(2-ethylhexyl)Phthalate in Plasma in some Korean Male Workers. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Validation of a new procedure to determine plasma fatty acid concentration and isotopic enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a high-throughput micro solid-phase extraction method coupled with ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry for rapid identification and quantification of phenolic metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-Throughput Solid Phase Extraction for Targeted and Nontargeted Exposomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Validation of HPLC-FLD Analysis of Perampanel in MEPS-Processed Rat Plasma Sample | MDPI [mdpi.com]
- 12. kurabiotech.com [kurabiotech.com]
- 13. mdpi.com [mdpi.com]
- 14. covachem.com [covachem.com]
Technical Support Center: Stability of MEHHP in Frozen Urine Samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Mono(2-ethyl-5-hydroxyhexyl) phthalate (B1215562) (MEHHP) in frozen urine samples. Adherence to proper storage and handling protocols is critical for accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of urine samples for MEHHP analysis?
A1: For long-term stability of MEHHP and other phthalate metabolites, it is highly recommended to store urine samples at subfreezing temperatures, specifically at -70°C or -80°C.[1][2] Studies have shown that at -70°C, the total concentrations of phthalate metabolites remain stable for at least one year, even with multiple freeze-thaw cycles.[1] Storage at -20°C is also a viable option and has been shown to maintain the stability of phthalate metabolites for extended periods.[2][3]
Q2: How long can I store urine samples frozen before MEHHP degradation occurs?
A2: Urine samples stored at -70°C can be viable for MEHHP analysis for at least one year without significant degradation.[1] In fact, research suggests that phthalate metabolites in urine remain stable for much longer periods, with one study indicating reliable measurements from samples that had been frozen for over two decades.[4][5] For stock solutions of MEHHP, storage at -80°C is recommended for up to 2 years, and at -20°C for up to 1 year.[2]
Q3: Are freeze-thaw cycles detrimental to MEHHP stability?
A3: While it is best practice to minimize freeze-thaw cycles for any biological sample, studies have indicated that the total concentrations of phthalate metabolites, including MEHHP, in urine stored at -70°C are not significantly affected by several freeze-thaw cycles.[1] However, to ensure the highest sample integrity, it is advisable to aliquot urine into smaller volumes before freezing if multiple analyses are anticipated.
Q4: What happens if I store urine samples at refrigerated (4°C) or room temperature (25°C) temperatures?
A4: Storage at 4°C or 25°C is not recommended for anything other than very short-term handling. At these temperatures, the concentrations of phthalate metabolites and their glucuronide conjugates can decrease over time.[1][6] One study observed a considerable decrease in the concentrations of some phthalate metabolite glucuronides after just one day at 25°C and after three days at 4°C.[1]
Q5: Can external contamination affect MEHHP levels in my samples?
A5: While the parent compound, Di(2-ethylhexyl) phthalate (DEHP), is a common environmental contaminant, MEHHP is a secondary, oxidized metabolite formed in the liver.[7][8] Therefore, it is less likely to be introduced as a contaminant during sample collection and handling compared to the primary metabolite, MEHP.[7][8] Nevertheless, using phthalate-free collection and storage containers is a good laboratory practice to minimize any potential for contamination.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable MEHHP concentrations in stored samples. | Sample degradation due to improper storage temperature. | Ensure and verify that urine samples are consistently stored at -70°C or -80°C immediately after collection and processing.[1] |
| Extended storage at refrigerated or room temperature before freezing. | Urine specimens should be transferred to a cooler or refrigerator immediately after collection and moved to subfreezing permanent storage within hours.[1] | |
| High variability in MEHHP concentrations between aliquots of the same sample. | Inconsistent thawing and mixing procedures. | Thaw samples completely and vortex gently but thoroughly before taking an aliquot for analysis. |
| Multiple freeze-thaw cycles of the parent sample. | Prepare single-use aliquots upon initial processing to avoid repeated freezing and thawing of the entire sample. | |
| Unexpectedly high MEHHP concentrations. | While less likely for MEHHP, consider the possibility of contamination of the parent compound (DEHP) and subsequent in-vivo metabolism if collection is ongoing. | Use phthalate-free collection containers and review all materials that come into contact with the urine sample. |
| Decrease in the concentration of glucuronidated MEHHP. | Enzymatic or chemical hydrolysis of the glucuronide conjugate. | This is more likely to occur at higher temperatures (4°C and 25°C).[1] Ensure prompt freezing of samples after collection. |
Data on MEHHP Stability in Urine
| Storage Temperature | Duration | Stability of Total MEHHP Concentration | Reference |
| -70°C | Up to 1 year | Stable, even with several freeze-thaw cycles. | [1] |
| -20°C | Long-term (inferred from general phthalate metabolite stability) | Considered stable. | [3] |
| 4°C | > 3 days | Potential for decrease in concentration.[1] | [1][6] |
| 25°C | > 1 day | Potential for decrease in concentration.[1] | [1][6] |
Experimental Protocols
Urine Sample Collection and Handling Protocol
-
Collection: Collect urine samples in sterile, phthalate-free containers.
-
Initial Handling: Immediately after collection, place the samples in a cooler with ice packs or transfer them to a refrigerator (4°C).
-
Processing: Within a few hours of collection, process the urine as required by the analytical method (e.g., centrifugation to remove sediment).
-
Aliquoting: Dispense the processed urine into pre-labeled, phthalate-free cryovials for storage. Creating single-use aliquots is recommended to avoid freeze-thaw cycles.
-
Freezing: Transfer the aliquots to a -70°C or -80°C freezer for long-term storage.
-
Analysis: When ready for analysis, thaw the required number of aliquots. Ensure the sample is completely thawed and mixed thoroughly before analysis.
Visual Workflow
Caption: Recommended workflow for urine sample handling to ensure MEHHP stability.
References
- 1. Temporal stability of eight phthalate metabolites and their glucuronide conjugates in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Within-Person Variability in Urinary Phthalate Metabolite Concentrations: Measurements from Specimens after Long-Term Frozen Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Mono(2-ethyl-5-hydroxyhexyl) phthalate and mono-(2-ethyl-5-oxohexyl) phthalate as biomarkers for human exposure assessment to di-(2-ethylhexyl) phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ruggedness Testing of the MEHHP Analytical Method
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the ruggedness testing of the analytical method for mono(2-ethyl-5-hydroxyhexyl) phthalate (B1215562) (MEHHP). Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the reliability and consistency of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of ruggedness testing for the MEHHP analytical method?
A1: The purpose of ruggedness testing is to evaluate the reproducibility of the MEHHP analytical method under a variety of normal test conditions.[1] It demonstrates the method's capacity to remain unaffected by small, deliberate variations in procedural parameters, providing an indication of its reliability during routine use.[2][3] This is a critical component of method validation, ensuring that the method is transferable between different laboratories, analysts, and instruments.[4]
Q2: What is the difference between ruggedness and robustness?
A2: While often used interchangeably, ruggedness and robustness have distinct meanings in analytical chemistry. Ruggedness assesses a method's performance under different external conditions such as different laboratories, analysts, or instruments.[1] Robustness, on the other hand, evaluates a method's stability against small, deliberate internal variations in its own parameters, such as pH, temperature, or mobile phase composition.[1]
Q3: What are the typical parameters evaluated in the ruggedness testing of an HPLC method for MEHHP?
A3: For an HPLC-based method for MEHHP analysis, typical parameters to be intentionally varied during ruggedness testing include:
-
Mobile phase composition (e.g., percentage of organic solvent by ±5%)[4]
-
pH of the mobile phase buffer (e.g., ±0.2 units)[4]
-
Flow rate (e.g., ±0.25 mL/min)[4]
-
Column temperature (e.g., ±5°C)[4]
-
Different analysts
-
Different instruments
-
Different batches of columns and reagents
Q4: What are the acceptance criteria for ruggedness testing of the MEHHP analytical method?
A4: The acceptance criteria for ruggedness testing are often based on the system suitability test (SST) results.[2] For each varied parameter, the SST criteria, such as resolution, tailing factor, and theoretical plates, should be met. Additionally, the relative standard deviation (RSD) of the quantitative results (e.g., peak area or concentration) for MEHHP under the different conditions should be within acceptable limits, often recommended to be less than 15%.[4] Ultimately, the changes in the test parameters should not significantly affect the final results or the pass/fail decision.[5]
Experimental Protocols
Protocol for Ruggedness Testing of MEHHP in a Biological Matrix by LC-MS/MS
This protocol is adapted from a validated method for the analysis of MEHP, a structurally related phthalate metabolite.
1. Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of MEHHP and a suitable internal standard (e.g., a stable isotope-labeled MEHHP) in a compatible solvent like acetonitrile (B52724).
-
Spike a control biological matrix (e.g., urine or serum) with a known concentration of MEHHP to create quality control (QC) samples.
-
Perform sample extraction, which may involve enzymatic hydrolysis to account for conjugated metabolites, followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
2. Nominal Chromatographic Conditions:
-
HPLC System: A standard HPLC system coupled with a tandem mass spectrometer (MS/MS).
-
Column: C18 reversed-phase column.
-
Mobile Phase: Gradient elution with an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
MS Detection: Multiple Reaction Monitoring (MRM) mode with optimized transitions for MEHHP and the internal standard.
3. Introduction of Variations: Intentionally vary the following parameters one at a time while keeping others at their nominal values:
-
Mobile Phase Composition: Alter the initial percentage of the organic solvent by ±2%.
-
Flow Rate: Adjust the flow rate to 0.45 mL/min and 0.55 mL/min.
-
Column Temperature: Set the column temperature to 35°C and 45°C.
-
pH of Aqueous Mobile Phase: Adjust the pH by ±0.2 units.
-
Different Analyst: Have a second analyst prepare and analyze the samples.
-
Different Instrument: If available, run the analysis on a different but equivalent LC-MS/MS system.
4. Data Analysis:
-
For each condition, inject the QC samples in triplicate.
-
Calculate the retention time, peak area, and concentration of MEHHP.
-
Evaluate the system suitability parameters (e.g., peak shape, resolution, signal-to-noise ratio).
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD) for the results obtained under all the varied conditions. The method is considered rugged if the overall %RSD is within the predefined acceptance criteria (e.g., <15%) and the SST passes for all conditions.
Data Presentation
Table 1: Illustrative Results of MEHHP Ruggedness Testing
| Parameter Varied | Variation | Retention Time (min) | Peak Area | Concentration (ng/mL) | %RSD of Concentration | System Suitability |
| Nominal Condition | - | 4.25 | 125,430 | 50.2 | 1.5% | Pass |
| Flow Rate | +10% (0.55 mL/min) | 3.86 | 114,210 | 49.8 | 1.8% | Pass |
| -10% (0.45 mL/min) | 4.72 | 138,950 | 50.5 | 1.3% | Pass | |
| Column Temperature | +5°C (45°C) | 4.18 | 126,100 | 50.4 | 1.6% | Pass |
| -5°C (35°C) | 4.33 | 124,800 | 49.9 | 1.9% | Pass | |
| Mobile Phase pH | +0.2 | 4.28 | 125,900 | 50.3 | 1.4% | Pass |
| -0.2 | 4.22 | 124,500 | 49.8 | 2.1% | Pass | |
| Analyst | Analyst 2 | 4.26 | 123,980 | 49.6 | 2.5% | Pass |
| Instrument | Instrument 2 | 4.30 | 122,500 | 49.1 | 2.8% | Pass |
| Overall %RSD | 2.0% |
Troubleshooting Guide
Table 2: Common Issues in MEHHP Analysis and Their Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Incorrect mobile phase pH. | Adjust the mobile phase pH. For acidic metabolites like MEHHP, a lower pH can improve peak shape.[6] |
| Secondary interactions with the stationary phase. | Consider a different column chemistry, such as a polar-embedded phase.[6] | |
| Column overload. | Reduce the sample concentration or injection volume.[6] | |
| Inconsistent Retention Times | Inadequate column equilibration. | Extend the column equilibration time between injections.[6] |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. | |
| Mobile phase composition variability. | Prepare the mobile phase carefully and consistently. Use a high-quality solvent mixer. | |
| High Background or Ghost Peaks | Contamination from plasticware (pipette tips, vials, caps). | Minimize the use of plasticware. Use glassware whenever possible.[6] |
| Contaminated solvents or reagents. | Use high-purity, LC-MS grade solvents and freshly opened bottles.[6] | |
| Carryover from a previous injection. | Implement a robust needle wash protocol and run solvent blanks between samples. | |
| Low Signal Intensity or No Peak | Inefficient sample extraction or analyte degradation. | Optimize the extraction procedure and check the stability of MEHHP in the sample matrix and prepared solutions. |
| Issues with the MS detector (e.g., detector off, filament burnt out). | Check the MS detector status and perform necessary maintenance.[7] | |
| Cold spots between the GC column and MS source (for GC-MS). | Ensure the MS transfer line temperature is appropriate.[7] |
Visualizations
Caption: Workflow for the ruggedness testing of an analytical method.
Caption: Influence of ruggedness parameters on analytical responses.
References
ion suppression effects in MEHHP LC-MS/MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to ion suppression during the LC-MS/MS analysis of Mono(2-ethyl-5-hydroxyhexyl) phthalate (B1215562) (MEHHP).
Troubleshooting Guides
This section offers solutions to common problems encountered during MEHHP analysis that may be related to ion suppression.
Problem: Low MEHHP Signal Intensity or Poor Sensitivity
A weak or absent signal for MEHHP is a common issue, often directly linked to ion suppression. This guide provides a systematic approach to diagnosing and resolving this problem.
Initial Checks:
-
System Suitability: Ensure the LC-MS/MS system is performing optimally by running a system suitability test with a known standard of MEHHP in a clean solvent. This will confirm that the instrument is functioning correctly before troubleshooting sample-related issues.
-
Internal Standard (IS) Response: If a stable isotope-labeled internal standard (SIL-IS) for MEHHP is used, check its signal intensity in the problematic samples. A low or variable IS signal strongly suggests that the issue is related to matrix effects.
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex biological samples like urine and plasma. Consider optimizing the SPE protocol by testing different sorbents (e.g., C18, mixed-mode cation exchange) and elution solvents to maximize MEHHP recovery while minimizing matrix interferences.
-
Liquid-Liquid Extraction (LLE): LLE can also be employed to separate MEHHP from interfering substances. Experiment with different organic solvents and pH adjustments to improve extraction efficiency.
-
Enzymatic Hydrolysis: Since MEHHP is often present as a glucuronide conjugate in biological samples, ensure complete enzymatic hydrolysis with β-glucuronidase to accurately measure total MEHHP concentrations.
-
-
Chromatographic Separation: Proper chromatographic separation is crucial to resolve MEHHP from co-eluting matrix components that can cause ion suppression.
-
Gradient Optimization: Adjust the mobile phase gradient to improve the separation of MEHHP from other compounds. A shallower gradient can enhance resolution.
-
Column Chemistry: Experiment with different analytical columns (e.g., C18, phenyl-hexyl) to alter selectivity and improve separation.
-
Divert Valve: Utilize a divert valve to direct the early and late eluting, unretained, and highly retained matrix components to waste, preventing them from entering the mass spectrometer and contaminating the ion source.
-
-
Mass Spectrometer Parameters: Ensure the MS/MS parameters are optimized for MEHHP detection.
-
Ion Source Optimization: Fine-tune ion source parameters such as spray voltage, gas flows (nebulizer and drying gas), and temperature for optimal MEHHP ionization.
-
MRM Transitions: Confirm that the correct precursor and product ions for MEHHP and its internal standard are being monitored. The collision energy should also be optimized for maximum signal intensity.
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for MEHHP analysis?
A1: Ion suppression is a matrix effect where co-eluting compounds from the sample (e.g., salts, urea (B33335), phospholipids) interfere with the ionization of the target analyte, MEHHP, in the mass spectrometer's ion source. This leads to a decreased instrument response, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[1]
Q2: What are the common sources of ion suppression in biological samples like urine and plasma?
A2: Common sources of ion suppression include:
-
Inorganic salts: High concentrations of salts can alter the droplet properties in the electrospray ionization (ESI) source.[1]
-
Urea: As a major component of urine, urea can significantly contribute to matrix effects.[1]
-
Phospholipids (B1166683): Abundant in plasma, phospholipids are notorious for causing ion suppression.[1]
-
Other endogenous metabolites: A high concentration of various other small molecules can compete with MEHHP for ionization.
Q3: How can I quantitatively assess the extent of ion suppression in my samples?
A3: The matrix effect can be quantitatively assessed by comparing the peak area of MEHHP in a post-extraction spiked blank matrix sample to the peak area of MEHHP in a neat solvent standard at the same concentration. The formula is:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Q4: What is a stable isotope-labeled internal standard (SIL-IS) and how does it help with ion suppression?
A4: A stable isotope-labeled internal standard is a version of the analyte (in this case, MEHHP) where one or more atoms have been replaced with a heavier isotope (e.g., ¹³C or ²H). A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute from the LC column.[2][3][4] Therefore, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte's peak area to the IS's peak area, accurate quantification can be achieved, as the ratio remains consistent even with variations in ionization efficiency.[2][3][4][5]
Q5: Should I use ESI or APCI for MEHHP analysis to minimize ion suppression?
A5: Electrospray ionization (ESI) is more commonly used for the analysis of phthalate metabolites like MEHHP, typically in negative ion mode. However, ESI is generally more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI). If significant ion suppression is observed with ESI and cannot be resolved through sample preparation or chromatography, evaluating APCI as an alternative ionization source may be beneficial.
Quantitative Data Summary
The following tables summarize quantitative data related to MEHHP analysis, providing insights into analyte recovery and matrix effects with different sample preparation methods.
Table 1: Analyte Recovery and Matrix Effect of MEHHP in Urine using different SPE Sorbents
| SPE Sorbent | Analyte Recovery (%) | Matrix Effect (%) |
| C18 | 85 ± 5 | 75 ± 8 |
| Mixed-Mode Cation Exchange | 92 ± 4 | 88 ± 6 |
| Polymeric Reversed-Phase | 89 ± 6 | 82 ± 7 |
Data are presented as mean ± standard deviation and are compiled from representative literature values for illustrative purposes.
Table 2: Comparison of Analyte Recovery for MEHHP in Plasma with Different Sample Preparation Techniques
| Sample Preparation Technique | Analyte Recovery (%) |
| Protein Precipitation (Acetonitrile) | 75 ± 10 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 88 ± 7 |
| Solid-Phase Extraction (C18) | 95 ± 5 |
Data are presented as mean ± standard deviation and are compiled from representative literature values for illustrative purposes.
Experimental Protocols
Protocol: Quantification of MEHHP in Human Urine using SPE and LC-MS/MS
This protocol provides a general methodology for the analysis of MEHHP in urine. Optimization may be required for specific instrumentation and sample characteristics.
1. Sample Preparation
-
Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge at 3000 x g for 10 minutes to pellet any precipitates.
-
Enzymatic Hydrolysis: To 1 mL of the urine supernatant, add 50 µL of a β-glucuronidase enzyme solution in an appropriate buffer (e.g., ammonium (B1175870) acetate).
-
Internal Standard Spiking: Add a known amount of MEHHP stable isotope-labeled internal standard.
-
Incubation: Incubate the samples at 37°C for at least 2 hours to ensure complete deconjugation.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water.
-
Loading: Load the hydrolyzed urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute MEHHP with 3 mL of acetonitrile.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase.
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
MS/MS System: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ESI.
-
MRM Transitions:
-
MEHHP: Precursor ion (m/z) -> Product ion (m/z)
-
MEHHP-IS: Precursor ion (m/z) -> Product ion (m/z) (Note: Specific MRM transitions should be optimized for the instrument being used).
-
Visualizations
Caption: General workflow for MEHHP analysis by LC-MS/MS.
Caption: Decision tree for troubleshooting low MEHHP signal.
Caption: Principle of using a SIL-IS to correct for ion suppression.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. lcms.cz [lcms.cz]
- 3. agilent.com [agilent.com]
- 4. Determination of Phthalate Metabolites in Human Serum and Urine as Biomarkers for Phthalate Exposure Using Column-Switching LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medium.com [medium.com]
Technical Support Center: MEHHP Measurement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in Mono(2-ethyl-5-hydroxyhexyl) phthalate (B1215562) (MEHHP) measurements.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in urinary MEHHP measurements?
A1: Variability in MEHHP measurements stems from three main areas:
-
Biological Variability: MEHHP concentrations in urine can fluctuate significantly within a single individual over the course of a day (intraday variability) and from day to day (interday variability).[1][2] This is largely due to the short biological half-life of its parent compound, di(2-ethylhexyl) phthalate (DEHP), and episodic exposure, primarily through diet.[1][2][3] A single urine sample only provides a snapshot of very recent exposure.[4][5]
-
Sampling Strategy: The method of urine collection significantly impacts the reliability of MEHHP measurements. A single spot urine sample may not accurately represent an individual's average exposure due to high temporal variability.[1][2][3][6]
-
Analytical Variability: While modern analytical techniques are quite precise, variability can still be introduced during sample preparation, handling, and analysis.[7][8][9] Potential for contamination is also a significant concern.[8]
Q2: How can I design a sample collection strategy to minimize variability?
A2: To obtain more representative and reproducible MEHHP measurements, consider the following sampling strategies:
-
Pooled Urine Samples: Collecting and pooling multiple urine samples from an individual over a 24-hour period can provide a more integrated measure of exposure.[1][2][3][4][9] One study found that pooling three urine samples per day yielded high correlations and efficient estimates.[4]
-
First Morning Voids (FMVs): While spot samples are less reliable, using the first morning void can offer a more consistent, albeit potentially more concentrated, sample. However, pooled samples generally demonstrate higher intraclass correlation coefficients (ICCs), indicating better reproducibility over time compared to FMVs.[3]
-
Multiple Day Collections: For studies assessing long-term exposure, collecting samples over multiple consecutive days can help to account for day-to-day variations in exposure.[1][2]
Q3: What are the best practices for sample handling and storage to prevent contamination and degradation?
A3: Strict adherence to proper sample handling and storage protocols is crucial:
-
Use appropriate collection containers: Ensure that collection containers are made of materials that do not leach phthalates or other interfering substances.
-
Minimize external contamination: Handle samples in a clean environment to avoid contamination from dust, personal care products, or laboratory equipment.[8]
-
Prompt processing and storage: Urine samples should be processed and frozen as soon as possible after collection. Storage at -80°C is recommended for long-term stability.[9]
-
Follow strict protocols: Implement and enforce standardized protocols for all stages of sample collection, handling, and storage to ensure consistency across all samples in a study.[8]
Q4: How does data normalization help in reducing variability?
A4: Data normalization is essential to account for variations in urine dilution, which can significantly affect the measured concentration of MEHHP. The two most common methods are:
-
Creatinine (B1669602) Adjustment: Dividing the MEHHP concentration by the urinary creatinine concentration is a widely used method to correct for urine dilution.
-
Specific Gravity Adjustment: Adjusting the MEHHP concentration based on the specific gravity of the urine sample is another effective method to account for dilution.[9][10]
Troubleshooting Guides
Issue 1: High Intra- and Inter-Assay Coefficient of Variation (CV)
Possible Causes & Solutions
| Cause | Solution |
| Inconsistent Sample Preparation | Ensure that all samples, calibrators, and quality controls are treated identically. This includes consistent timing for enzymatic deconjugation and extraction steps. |
| Pipetting Errors | Calibrate and regularly service all pipettes. Use reverse pipetting for viscous solutions. |
| Instrument Instability | Perform daily or batch-wise system suitability tests to monitor instrument performance. Check for stable spray in the mass spectrometer source. |
| Matrix Effects | Utilize an isotope-labeled internal standard for MEHHP to compensate for matrix effects.[5][11][12] Perform matrix effect experiments during method validation. |
| Inconsistent Data Integration | Use a standardized and consistent method for peak integration. Manually review and correct any integration errors. |
Issue 2: Poor Recovery of MEHHP
Possible Causes & Solutions
| Cause | Solution |
| Inefficient Enzymatic Deconjugation | Optimize the concentration of β-glucuronidase and the incubation time and temperature. Ensure the pH of the buffer is optimal for the enzyme. |
| Suboptimal Solid-Phase Extraction (SPE) | Ensure the SPE cartridge is appropriate for MEHHP and is properly conditioned and equilibrated. Optimize the pH of the sample before loading. Test different wash and elution solvents to maximize recovery. |
| Analyte Degradation | Keep samples on ice or refrigerated during preparation. Avoid prolonged exposure to room temperature. |
Issue 3: Contamination and Carryover
Possible Causes & Solutions
| Cause | Solution |
| Contaminated Reagents or Glassware | Test all reagents for background levels of MEHHP. Use high-purity solvents and reagents. Thoroughly clean all glassware, preferably by rinsing with a solvent like acetone (B3395972) or methanol.[13] |
| Carryover from Autosampler | Optimize the autosampler wash procedure. Use a strong solvent in the wash solution. Inject a blank sample after a high-concentration sample to check for carryover.[14] |
| Contamination from Lab Environment | Be mindful of potential sources of phthalate contamination in the laboratory, such as vinyl flooring, plastic tubing, and personal care products.[8] |
Experimental Protocols
Protocol 1: Quantification of MEHHP in Urine by online SPE-HPLC-MS/MS
This method is based on established protocols for the analysis of phthalate metabolites in urine.[1][2][11]
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex each sample to ensure homogeneity.
-
Take a 100 µL aliquot of urine and place it into a clean tube.
-
Add an internal standard solution containing isotopically labeled MEHHP.
-
Add a buffer solution to adjust the pH for enzymatic deconjugation.
-
Add β-glucuronidase enzyme to deconjugate the glucuronidated MEHHP.
-
Incubate the samples (e.g., at 37°C for 90 minutes).
-
-
Online Solid-Phase Extraction (SPE):
-
The prepared sample is injected into the online SPE system.
-
The sample is loaded onto an SPE cartridge where MEHHP is retained.
-
The cartridge is washed with a weak solvent to remove interferences.
-
MEHHP is then eluted from the SPE cartridge onto the analytical HPLC column using a stronger solvent.
-
-
High-Performance Liquid Chromatography (HPLC):
-
MEHHP is separated from other components in the sample on a C18 analytical column.
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is typically used.
-
-
Tandem Mass Spectrometry (MS/MS):
-
The eluent from the HPLC is introduced into the mass spectrometer.
-
MEHHP is ionized, typically using electrospray ionization (ESI) in negative mode.
-
Quantification is performed using multiple reaction monitoring (MRM) by monitoring the transition of the precursor ion to a specific product ion for both MEHHP and its labeled internal standard.
-
-
Data Analysis:
-
A calibration curve is generated by analyzing standards of known MEHHP concentrations.
-
The concentration of MEHHP in the urine samples is calculated based on the ratio of the peak area of the analyte to the peak area of the internal standard, and interpolated from the calibration curve.
-
The final concentration is adjusted for urine dilution using either creatinine or specific gravity measurements.
-
Quantitative Data Summary
Table 1: Intra- and Inter-Assay Coefficients of Variation (CVs) for MEHHP Measurement
| Study | Analytical Method | Intra-Assay CV (%) | Inter-Assay CV (%) |
| Teitelbaum et al. (2009)[7] | Not specified | 10-15 | Not calculated |
| Hauser et al. (2004)[7] | Not specified | <6 | 11-13 |
| Mahalingaiah et al. (2021)[9] | HPLC-MS/MS | <5 | <5 |
| Pensa et al. (2020)[15] | UHPLC/QTOF | - | 8.21 |
Table 2: Intraclass Correlation Coefficients (ICCs) for MEHHP in Different Urine Sample Types
| Study | Sample Type | Number of Samples | Time Frame | ICC (95% CI) |
| Fromme et al. (2007)[7] | Spot | 3 | 6 months | 0.21 |
| Braun et al. (2012)[6] | Spot | Multiple | During pregnancy | 0.08 |
| Park et al. (2018)[3] | First Morning Void | 2 | Across 2nd & 3rd trimesters | 0.08 - 0.69 |
| Park et al. (2018)[3] | Pooled | 2 | Across 2nd & 3rd trimesters | 0.24 - 0.87 |
Visualizations
Caption: Troubleshooting workflow for high MEHHP measurement variability.
Caption: Standard experimental workflow for MEHHP measurement in urine.
References
- 1. Variability over 1 Week in the Urinary Concentrations of Metabolites of Diethyl Phthalate and Di(2-Ethylhexyl) Phthalate among Eight Adults: An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Variability of Urinary Concentrations of Phthalate Metabolites during Pregnancy in First Morning Voids and Pooled Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lifestyle interventions to reduce endocrine-disrupting phthalate and phenol exposures among reproductive age men and women: A review and future steps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Within-Person Variability in Urinary Phthalate Metabolite Concentrations: Measurements from Specimens after Long-Term Frozen Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What Additional Factors Beyond State-of-the-Art Analytical Methods Are Needed for Optimal Generation and Interpretation of Biomonitoring Data? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Urinary Phthalate Metabolite Concentrations and Serum Hormone Levels in Pre- and Perimenopausal Women from the Midlife Women’s Health Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Evaluating inter-study variability in phthalate and trace element analyses within the Children’s Health Exposure Analysis Resource (CHEAR) using multivariate control charts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Changes in Urinary Phthalate Metabolite Levels Before and After the Phthalate Contamination Event and Identification of Exposure Sources in a Cohort of Taiwanese Children - PMC [pmc.ncbi.nlm.nih.gov]
- 14. zefsci.com [zefsci.com]
- 15. Assessment of Exposure to Di-(2-ethylhexyl) Phthalate (DEHP) Metabolites and Bisphenol A (BPA) and Its Importance for the Prevention of Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
MEHHP as a Robust Biomarker for DEHP Exposure: A Comparative Guide
Introduction
Assessing human exposure to Di(2-ethylhexyl) phthalate (B1215562) (DEHP), a ubiquitous plasticizer with potential endocrine-disrupting properties, is critical for researchers and drug development professionals. The selection of an appropriate biomarker is paramount for accurate exposure assessment. While mono(2-ethylhexyl) phthalate (MEHP), the primary hydrolytic metabolite of DEHP, has been historically used, recent scientific evidence strongly supports the use of its oxidative metabolites, particularly mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), as more reliable and sensitive biomarkers. This guide provides a comprehensive comparison of MEHHP with other DEHP metabolites, supported by experimental data and detailed methodologies.
Superiority of Oxidative Metabolites as Biomarkers
Human metabolism of DEHP is a complex process. Initially, DEHP is hydrolyzed to MEHP. Subsequently, MEHP undergoes further oxidation to form several secondary metabolites, including MEHHP, mono(2-ethyl-5-oxohexyl) phthalate (MEOHP), mono(2-ethyl-5-carboxypentyl) phthalate (MECPP), and mono(2-carboxymethylhexyl) phthalate (MCMHP).[1][2]
Studies have demonstrated that these oxidative metabolites, including MEHHP, are superior biomarkers for DEHP exposure assessment compared to MEHP for two primary reasons:
-
Higher Urinary Concentrations: The urinary levels of MEHHP and MEOHP have been found to be as much as 10-fold higher than those of MEHP.[3][4][5] This higher abundance allows for more sensitive and reliable detection, even at low exposure levels.
-
Reduced Risk of Contamination: Measurements of MEHP are susceptible to contamination from DEHP present in laboratory equipment and dust, which can be hydrolyzed to MEHP during sample handling and analysis. In contrast, oxidative metabolites like MEHHP are not formed by the hydrolysis of DEHP contamination, making them a more selective measure of endogenous metabolism and, therefore, actual exposure.[3][4][5]
Comparative Performance of DEHP Metabolites
The following table summarizes the quantitative data from various studies, comparing the performance of MEHHP and other DEHP metabolites as exposure biomarkers.
| Biomarker | Detection Frequency | Relative Urinary Concentration | Correlation with other DEHP Metabolites | Key Advantages | Limitations |
| MEHHP | Detected in 100% of samples in some studies[1] | ~10-fold higher than MEHP[3][4] | Strong correlation with MEOHP (r = 0.928) and other DEHP metabolites[1][3] | High sensitivity, not subject to contamination, reflects recent exposure.[1][3][6] | Shorter half-life may not reflect long-term exposure patterns. |
| MEOHP | Detected in 99% of samples in one study[1] | ~10-fold higher than MEHP[3] | Strongly correlated with MEHHP (r = 0.928) and other DEHP metabolites[1][3] | High sensitivity, not subject to contamination.[3] | Similar to MEHHP, reflects recent exposure. |
| MECPP | Detected in 100% of samples in one study[1] | Comprises a significant portion of total metabolites (e.g., 31.8% in adults)[1] | Highly correlated with other DEHP metabolites[1] | High detection frequency, represents a major metabolic pathway.[1] | |
| MCMHP | Detected in 100% of samples in one study[1] | Contributes significantly to the total metabolite profile[1] | Highly correlated with other DEHP metabolites[1] | High detection frequency, part of the key oxidative metabolite group.[1] | |
| MEHP | Detected in 83% of samples in one study[1] | Significantly lower than oxidative metabolites[3][4] | Strong correlation with its oxidative metabolites | Historically used biomarker.[7] | Prone to contamination, lower urinary concentrations leading to lower sensitivity.[1][3] |
The ω and ω-1 oxidative metabolites (MECPP, MCMHP, MEHHP, and MEOHP) have been found to comprise 87.1% of all measured DEHP metabolites, making them the most reliable biomarkers for exposure assessment.[1]
Experimental Protocols
The accurate measurement of MEHHP and other DEHP metabolites in biological matrices, primarily urine, is crucial for biomarker validation. The most common and reliable method is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
Urine Sample Analysis for DEHP Metabolites
1. Sample Preparation:
-
Enzymatic Deconjugation: A significant portion of DEHP metabolites in urine are present as glucuronide conjugates.[3][8] To measure the total concentration (free and conjugated), urine samples are treated with β-glucuronidase/arylsulfatase to hydrolyze the conjugates.[9]
-
A urine aliquot (e.g., 100 µL) is buffered (e.g., with 150 mM sodium acetate).
-
An internal standard mixture containing isotopically labeled versions of the target analytes (e.g., 13C4-labeled MEHHP) is added to correct for analytical variability.
-
The deconjugation enzyme is added, and the mixture is incubated (e.g., at 37°C for 5 hours).[9]
-
-
Sample Clean-up (Solid-Phase Extraction - SPE): After deconjugation, the sample is acidified (e.g., with formic acid) to stop the enzymatic reaction.[9] An off-line or on-line SPE procedure is then used to remove interfering substances from the urine matrix and concentrate the analytes.[10][11] A common approach involves using a C18 SPE cartridge.
2. Analytical Measurement:
-
HPLC Separation: The cleaned-up sample extract is injected into an HPLC system. A reversed-phase C18 column is typically used to separate the different phthalate metabolites based on their polarity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is employed.
-
Tandem Mass Spectrometry (MS/MS) Detection: The separated metabolites are introduced into the mass spectrometer. Electrospray ionization (ESI) in negative ion mode is commonly used. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. For each analyte, a specific precursor ion is selected and fragmented, and a specific product ion is monitored for quantification.
3. Quantification:
-
The concentration of each metabolite is determined by comparing the peak area of the native analyte to the peak area of its corresponding isotopically labeled internal standard. A calibration curve is generated using standards of known concentrations to ensure accurate quantification.
-
Results are typically reported in nanograms per milliliter (ng/mL) of urine and can be adjusted for urinary creatinine (B1669602) to account for dilution.[12]
Visualizations
DEHP Metabolic Pathway
Caption: Metabolic pathway of DEHP to its primary and secondary oxidative metabolites.
Experimental Workflow for Biomarker Validation
Caption: A typical experimental workflow for the validation of urinary DEHP metabolite biomarkers.
Conclusion
The validation of MEHHP as a biomarker for DEHP exposure is well-supported by scientific literature. Its high concentration in urine relative to the primary metabolite MEHP, and its resistance to contamination, make it a more sensitive and reliable indicator of exposure. For comprehensive and accurate assessment of DEHP exposure, it is recommended to measure a panel of oxidative metabolites, including MEHHP, MEOHP, MECPP, and MCMHP. The use of robust analytical methods like HPLC-MS/MS with appropriate sample preparation is essential for obtaining high-quality data in human biomonitoring studies.
References
- 1. Measurement of eight urinary metabolites of di(2-ethylhexyl) phthalate as biomarkers for human exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mono(2-ethyl-5-hydroxyhexyl) phthalate and mono-(2-ethyl-5-oxohexyl) phthalate as biomarkers for human exposure assessment to di-(2-ethylhexyl) phthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mono(2-ethyl-5-hydroxyhexyl) phthalate and mono-(2-ethyl-5-oxohexyl) phthalate as biomarkers for human exposure assessment to di-(2-ethylhexyl) phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mono-(2-Ethyl-5-Hydroxyhexyl) Phthalate (MEHHP) Test | Take Control With Superpower [superpower.com]
- 7. Review on Toxic Effects of Di(2-ethylhexyl) Phthalate on Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. longdom.org [longdom.org]
- 10. Determination of 18 phthalate metabolites in human urine using a liquid chromatography-tandem mass spectrometer equipped with a core–shell column for rapid separation - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. wwwn.cdc.gov [wwwn.cdc.gov]
- 12. mdpi.com [mdpi.com]
The Superiority of Oxidative Metabolites: A Comparative Guide to MEHHP and MEHP as DEHP Biomarkers
For researchers, scientists, and drug development professionals, the accurate assessment of exposure to Di(2-ethylhexyl) phthalate (B1215562) (DEHP), a ubiquitous environmental contaminant, is paramount. This guide provides a comprehensive comparison of two key urinary biomarkers: mono(2-ethylhexyl) phthalate (MEHP) and its oxidative metabolite, mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP). Through an examination of their metabolic pathways, analytical methodologies, and supporting experimental data, we demonstrate why MEHHP, along with other oxidative metabolites, offers a more reliable and sensitive measure of DEHP exposure.
Introduction to DEHP and its Metabolites
Di(2-ethylhexyl) phthalate (DEHP) is a widely used plasticizer that can leach from consumer and medical products, leading to widespread human exposure.[1] In the body, DEHP is rapidly metabolized into several byproducts that can be measured to estimate exposure levels. The primary metabolite, MEHP, is formed through hydrolysis.[2][3] MEHP can then undergo further oxidation to form secondary metabolites, including MEHHP and mono(2-ethyl-5-oxohexyl) phthalate (MEOHP).[3] These metabolites are considered valuable biomarkers for assessing DEHP exposure.[4]
MEHHP vs. MEHP: A Head-to-Head Comparison
Experimental evidence strongly suggests that the oxidative metabolites of DEHP, such as MEHHP, are superior biomarkers compared to the primary metabolite, MEHP. Studies have shown that the urinary levels of MEHHP and another oxidative metabolite, MEOHP, can be up to 10 times higher than those of MEHP, making them more easily detectable and quantifiable.[5][6] Furthermore, measurements of MEHHP and MEOHP are less prone to contamination that can occur during sample collection and analysis.[7]
The higher concentrations and greater specificity of MEHHP and other oxidative metabolites provide a more accurate and robust assessment of DEHP exposure.[7] A strong correlation has been observed between the urinary concentrations of MEHHP and MEOHP (r = 0.928), indicating a common metabolic origin and reinforcing their utility as reliable biomarkers.[5][6]
Quantitative Data Summary
The following table summarizes key quantitative data from comparative studies of MEHHP and MEHP.
| Parameter | MEHHP | MEHP | Source |
| Relative Urinary Concentration | ~10-fold higher than MEHP | Lower concentrations | [5][6] |
| Detection Frequency in Adults | Detected in 100% of samples in one study | Detected in 83% of samples in the same study | [7] |
| Correlation with MEOHP | Strongly correlated (r = 0.928) | Not applicable | [5][6] |
| Susceptibility to Contamination | Lower risk | Higher risk of external contamination | [7] |
Metabolic Pathway of DEHP
The metabolism of DEHP is a multi-step process that begins with the hydrolysis of the parent compound and proceeds to the formation of several oxidative metabolites, which are then excreted in the urine, primarily as glucuronide conjugates.[2][5][6]
Experimental Protocols
The detection and quantification of MEHHP and MEHP in biological samples, typically urine, are most commonly performed using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[8] This methodology provides the high sensitivity and specificity required for accurate measurement of these metabolites.
General Experimental Workflow:
-
Sample Collection: Collection of first-morning urine samples is a common practice.
-
Enzymatic Deconjugation: Urine samples are treated with β-glucuronidase to hydrolyze the glucuronidated metabolites back to their free forms.
-
Solid-Phase Extraction (SPE): The samples are then passed through an SPE column to clean up the sample and concentrate the analytes of interest.
-
HPLC-MS/MS Analysis: The extracted samples are injected into the HPLC-MS/MS system for separation and detection. Isotope-labeled internal standards are used for quantification.
-
Data Analysis: The concentrations of MEHHP and MEHP are determined by comparing the signal of the native analytes to their corresponding internal standards.
Conclusion
References
- 1. Mono-(2-Ethyl-5-Hydroxyhexyl) Phthalate (MEHHP) Test | Take Control With Superpower [superpower.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. The Potential Biomarker of Di(2-ethylhexyl) Phthalate Exposure during Catheterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Exposure to Di-(2-ethylhexyl) Phthalate (DEHP) Metabolites and Bisphenol A (BPA) and Its Importance for the Prevention of Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mono(2-ethyl-5-hydroxyhexyl) phthalate and mono-(2-ethyl-5-oxohexyl) phthalate as biomarkers for human exposure assessment to di-(2-ethylhexyl) phthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mono(2-ethyl-5-hydroxyhexyl) phthalate and mono-(2-ethyl-5-oxohexyl) phthalate as biomarkers for human exposure assessment to di-(2-ethylhexyl) phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of eight urinary metabolites of di(2-ethylhexyl) phthalate as biomarkers for human exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
MEHHP vs. MECPP for Assessing DEHP Exposure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two key urinary metabolites, mono(2-ethyl-5-hydroxyhexyl) phthalate (B1215562) (MEHHP) and mono(2-ethyl-5-carboxypentyl) phthalate (MECPP), for assessing human exposure to di(2-ethylhexyl) phthalate (DEHP). DEHP is a widely used plasticizer and a suspected endocrine disruptor, making accurate exposure assessment critical for toxicological and epidemiological research. This document summarizes key performance data, details common experimental protocols, and visualizes the metabolic pathway of DEHP.
Data Presentation: Quantitative Comparison of DEHP Metabolites
The secondary oxidized metabolites of DEHP, including MEHHP and MECPP, are considered superior biomarkers to the primary metabolite, mono(2-ethylhexyl) phthalate (MEHP). This is due to their higher concentrations in urine and lower susceptibility to external contamination.[1][2][3][4] Both MEHHP and MECPP show a strong correlation with DEHP exposure.
| Parameter | MEHHP | MECPP | Other Key DEHP Metabolites | Source |
| Metabolite Type | Secondary, Oxidized | Secondary, Oxidized | MEHP (Primary), MEOHP (Secondary, Oxidized) | [1][5] |
| **Correlation with DEHP Exposure (Serum, R²) ** | 0.99 | 0.93 | MEOHP: 0.99 | [6] |
| Inter-metabolite Correlation (Urine, r) | Highly correlated with other DEHP metabolites (r > 0.80) | Highly correlated with other DEHP metabolites (r > 0.80) | MEHP, MEOHP, MECPP are highly inter-correlated (r=0.80 to 0.89) | [7][8] |
| Relative Abundance in Urine | One of the major metabolites | A major metabolite, often found in high concentrations | MEHHP and MEOHP levels are often 10-fold higher than MEHP | [2][3][9] |
| Detection Frequency in General Population | >98% | >98% | MEHP has a lower detection frequency | [7][8] |
| Half-life | Longer than MEHP, suitable for time-weighted average exposure | Longer than MEHP, suitable for time-weighted average exposure | Oxidized metabolites have longer half-lives than MEHP | [1][9] |
DEHP Metabolic Pathway
The following diagram illustrates the metabolic conversion of DEHP to its primary and secondary metabolites.
Experimental Protocols: Urinalysis of MEHHP and MECPP
The following protocol outlines a common methodology for the quantitative analysis of MEHHP and MECPP in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation
-
Enzymatic Deconjugation: To measure the total concentration (free and glucuronidated) of the metabolites, urine samples are first treated with β-glucuronidase to hydrolyze the glucuronide conjugates.
-
Pipette a known volume of urine (e.g., 1 mL) into a clean tube.
-
Add an internal standard mixture containing isotopically labeled MEHHP and MECPP.
-
Add a buffer solution (e.g., ammonium (B1175870) acetate) to adjust the pH.
-
Add β-glucuronidase enzyme.
-
Incubate the mixture (e.g., at 37°C for 2-4 hours).
-
-
Solid-Phase Extraction (SPE): This step is used to clean up the sample and concentrate the analytes of interest.
-
Condition an SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol (B129727) followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or a low-percentage methanol solution) to remove interferences.
-
Elute the analytes with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid or acetic acid, is employed to separate the analytes.
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
-
Injection Volume: A small volume of the reconstituted extract (e.g., 10 µL) is injected into the LC system.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.
-
Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for MEHHP, MECPP, and their internal standards are monitored for quantification. This provides high selectivity and sensitivity.
-
3. Quality Control
-
Calibration Curve: A calibration curve is generated using a series of standard solutions with known concentrations of MEHHP and MECPP.
-
Quality Control Samples: Low, medium, and high concentration quality control samples are analyzed with each batch of unknown samples to ensure the accuracy and precision of the results.
-
Blanks: Method blanks are included to monitor for potential contamination during the sample preparation process.
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of urinary DEHP metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. Urinary Phthalate Metabolites and Biomarkers of Oxidative Stress in a Mexican-American Cohort: Variability in Early and Late Pregnancy | MDPI [mdpi.com]
- 3. Association between urinary phthalates and phthalate metabolites and cancer risk: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Phthalate Diesters and Their Metabolites in Human Breast Milk, Blood or Serum, and Urine as Biomarkers of Exposure in Vulnerable Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phthalates Biomarker Identification and Exposure Estimates in a Population of Pregnant Women - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
Navigating the Analytical Landscape: An Inter-laboratory Comparison Guide for MEHHP Analysis
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of Mono(2-ethyl-5-hydroxyhexyl) phthalate (B1215562) (MEHHP), a key biomarker of exposure to Di(2-ethylhexyl) phthalate (DEHP), is paramount. This guide provides an objective comparison of analytical performance for MEHHP, drawing upon data from inter-laboratory studies and detailing established experimental protocols to support robust and comparable results across different laboratories.
The ubiquitous nature of DEHP in consumer products and its potential health risks necessitate precise biomonitoring. Inter-laboratory comparison studies, also known as proficiency testing (PT) schemes, are crucial for evaluating and ensuring the quality and comparability of analytical data generated by different laboratories. These schemes provide an independent assessment of a laboratory's performance and help establish consensus on best practices.
Performance in Inter-laboratory Comparison Studies
A prominent example of a large-scale inter-laboratory comparison is the European Human Biomonitoring Initiative (HBM4EU). This project organized several proficiency testing rounds for a range of environmental contaminants, including 15 phthalate biomarkers in urine.[1][2][3] The results from such studies offer valuable benchmarks for laboratory performance.
While specific data for individual laboratories are often anonymized, the aggregated results provide a clear picture of the state-of-the-art for phthalate analysis. For single-isomer phthalate biomarkers like those of DEHP, the HBM4EU program demonstrated that a high level of performance is achievable. By the end of the program, an average satisfactory performance rate of 90% was achieved among the 28 participating laboratories.[3]
The inter-laboratory reproducibility, a key metric for comparing results between labs, is often expressed as the relative standard deviation (RSD). For biomarkers of single-isomer phthalates such as DEHP, the average inter-laboratory reproducibility was found to be 24%.[3] This improved to 17% for laboratories that consistently demonstrated satisfactory performance.[3] These figures underscore the importance of ongoing quality control and participation in proficiency testing to achieve high-quality, comparable data.
The following table summarizes expected performance characteristics for the analysis of MEHHP and other DEHP metabolites in urine based on data from published studies and proficiency testing programs.
| Performance Metric | Expected Value | Notes |
| Inter-laboratory Reproducibility (RSD) | 17% - 24% | Based on HBM4EU proficiency testing for single-isomer phthalates.[3] |
| Intra-laboratory Repeatability (RSDr) | < 15% | Generally expected for validated chromatographic methods under controlled conditions.[1] |
| Recovery | 80% - 120% | A common acceptance criterion for accuracy in trace analysis.[1][4] |
| Limit of Quantification (LOQ) | 0.1 - 10 ng/mL | Dependent on the matrix and instrumentation, but achievable with modern LC-MS/MS systems.[1][4] |
| Limit of Detection (LOD) | 0.08 - 0.15 ng/mL | In urine and serum using sensitive LC-MS/MS methods.[4] |
Experimental Protocols
The following is a representative experimental protocol for the analysis of MEHHP in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely adopted and highly sensitive method.[4][5][6]
Sample Preparation (Enzymatic Deconjugation and Solid-Phase Extraction)
-
Sample Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex the samples to ensure homogeneity. Transfer a 1 mL aliquot of urine to a clean polypropylene (B1209903) tube.
-
Internal Standard Spiking: Add an internal standard solution containing isotopically labeled MEHHP (e.g., ¹³C₄-MEHHP) to each sample, calibrator, and quality control sample. This is crucial for correcting for matrix effects and variations during sample preparation and analysis.
-
Enzymatic Hydrolysis: To measure the total MEHHP concentration (free and glucuronidated), enzymatic deconjugation is required. Add a buffer solution (e.g., ammonium (B1175870) acetate) to adjust the pH. Add β-glucuronidase enzyme from E. coli. Incubate the samples, typically at 37°C for 2-4 hours, to cleave the glucuronide conjugate.[7]
-
Solid-Phase Extraction (SPE): Condition an SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) with methanol (B129727) followed by water. Load the hydrolyzed urine sample onto the cartridge. Wash the cartridge with a weak solvent (e.g., water or a low-percentage methanol solution) to remove interferences. Elute the analytes with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase used for the LC-MS/MS analysis.
Analytical Instrumentation (LC-MS/MS)
-
Liquid Chromatography (LC):
-
Column: Use a C18 reversed-phase column suitable for the separation of polar compounds.
-
Mobile Phase: Employ a gradient elution with two solvents, typically water with a small amount of acid (e.g., formic or acetic acid) as mobile phase A, and an organic solvent like methanol or acetonitrile (B52724) as mobile phase B. The gradient program is optimized to achieve good separation of MEHHP from other phthalate metabolites and endogenous matrix components.
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Use an electrospray ionization (ESI) source, typically in negative ion mode, as it provides good sensitivity for phthalate monoesters.
-
Acquisition Mode: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. This highly selective and sensitive technique involves monitoring specific precursor ion to product ion transitions for both the native MEHHP and its isotopically labeled internal standard.
-
Ion Transitions:
-
MEHHP: Monitor at least two specific transitions for confirmation (e.g., m/z 293 -> 121 and m/z 293 -> 134).
-
¹³C₄-MEHHP (Internal Standard): Monitor the corresponding transition (e.g., m/z 297 -> 121).
-
-
Quantification and Quality Control
-
Calibration: Prepare a calibration curve using a series of standards with known concentrations of MEHHP and a constant concentration of the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration. A linear regression is typically used for quantification.
-
Quality Control (QC): Include QC samples at low, medium, and high concentrations in each analytical batch to monitor the accuracy and precision of the method. The results for these QC samples must fall within predefined acceptance limits.
-
Blanks: Analyze procedural blanks to check for contamination during the sample preparation process.
Visualizing Key Processes
To further clarify the context and workflow of MEHHP analysis and its inter-laboratory comparison, the following diagrams are provided.
Caption: Metabolic pathway of DEHP to its primary and secondary metabolites, including MEHHP.
Caption: Typical workflow of an inter-laboratory comparison / proficiency testing scheme.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Proficiency and Interlaboratory Variability in the Determination of Phthalate and DINCH Biomarkers in Human Urine: Results from the HBM4EU Project - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Phthalate Metabolites in Human Serum and Urine as Biomarkers for Phthalate Exposure Using Column-Switching LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urinary phthalate metabolite concentrations and personal care product use during pregnancy – Results of a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for MEHHP
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of Mono(2-ethyl-5-hydroxyhexyl) phthalate (B1215562) (MEHHP), a key biomarker of exposure to Di(2-ethylhexyl) phthalate (DEHP). The selection of an appropriate analytical method is critical for obtaining reliable and reproducible data in research and clinical settings. This document summarizes the performance of common analytical techniques, details their experimental protocols, and provides visual aids to understand the analytical workflow and the metabolic context of MEHHP.
Data Presentation: A Comparative Analysis of MEHHP Analytical Methods
The choice of an analytical method depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes typical performance characteristics for the analysis of MEHHP and other phthalate metabolites using Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).[1]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | Separation by liquid chromatography followed by highly selective and sensitive detection using tandem mass spectrometry.[2] | Separation based on polarity with detection via UV absorbance.[1] |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | 0.01 - 1 ng/mL[1] | 10 - 100 ng/mL[1] |
| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL | 0.025 - 5 ng/mL[1] | 50 - 500 ng/mL[1] |
| Linearity (R²) | > 0.99 | > 0.99[1] | > 0.99[1] |
| Recovery (%) | 80 - 120 | 90 - 110 | 70 - 115 |
| Precision (RSD%) | < 15 | < 10 | < 20 |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for achieving reliable and reproducible results. Below are representative methodologies for the analysis of MEHHP.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a widely used technique for the quantification of MEHHP due to its high sensitivity and selectivity.[2]
a. Sample Preparation (Urine)
-
Enzymatic Hydrolysis: To a 1 mL urine sample, add a buffer (e.g., ammonium (B1175870) acetate) and β-glucuronidase to deconjugate the glucuronidated MEHHP metabolites.[3] Incubate the mixture.
-
Solid-Phase Extraction (SPE): Condition an SPE cartridge with methanol (B129727) and water. Load the hydrolyzed sample onto the cartridge.
-
Washing: Wash the cartridge to remove interferences.
-
Elution: Elute the analytes with an organic solvent like acetonitrile (B52724) or methanol.[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.[1] An internal standard is typically added before injection.
b. LC-MS/MS Conditions
-
LC System: Waters ACQUITY UPLC H-Class or similar.[1]
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water and methanol or acetonitrile, often with a modifier like formic acid.
-
Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI) in negative mode is common for phthalate metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds, including phthalate metabolites after derivatization.
a. Sample Preparation
-
Follow the same enzymatic hydrolysis and extraction steps as for LC-MS/MS.
-
Derivatization: The extracted analytes are derivatized to increase their volatility and thermal stability. This is a critical step for GC-MS analysis of polar metabolites like MEHHP.
b. GC-MS Conditions
-
GC System: Agilent 7890A GC or similar.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).
-
Injection: Splitless injection is often used for trace analysis.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Impact (EI).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a less sensitive but more accessible technique for the analysis of MEHHP.
a. Sample Preparation
-
The sample preparation can be similar to that for LC-MS/MS, involving enzymatic hydrolysis and SPE.
b. HPLC-UV Conditions
-
HPLC System: Agilent 1260 Infinity II or similar.[1]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detector: UV detector set at a wavelength of 225 nm.[1]
Mandatory Visualizations
Metabolic Pathway of DEHP
The following diagram illustrates the metabolic pathway of Di(2-ethylhexyl) phthalate (DEHP) to its primary and secondary metabolites, including MEHHP. Understanding this pathway is crucial as MEHHP is a key biomarker for assessing human exposure to DEHP.[4]
General Experimental Workflow for MEHHP Analysis
This diagram outlines a typical experimental workflow for the analysis of MEHHP in biological matrices.
References
A Comparative Guide to the Analytical Performance of MEHHP and DINCH Metabolite Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical performance of assays for mono(2-ethyl-5-hydroxyhexyl) phthalate (B1215562) (MEHHP), a key metabolite of the plasticizer di(2-ethylhexyl) phthalate (DEHP), and the metabolites of 1,2-cyclohexanedicarboxylic acid diisononyl ester (DINCH), a common replacement for high-molecular-weight phthalates. This publication aims to assist researchers in selecting the appropriate analytical methodology for their specific study needs by presenting objective performance data, detailed experimental protocols, and visual representations of relevant biological and analytical processes.
Introduction
The accurate quantification of plasticizer metabolites in biological matrices is crucial for assessing human exposure and understanding potential health effects. DEHP has been a widely used plasticizer, and its metabolite MEHHP is a key biomarker of exposure.[1] Due to concerns about the endocrine-disrupting properties of DEHP, it is increasingly being replaced by alternatives such as DINCH.[2] Consequently, the reliable measurement of DINCH metabolites is essential for monitoring exposure to these newer compounds. This guide focuses on the analytical methods, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), used to quantify MEHHP and DINCH metabolites, providing a comparative overview of their performance.
Data Presentation: A Comparative Analysis of Assay Performance
The analytical performance of assays for MEHHP and DINCH metabolites is typically evaluated based on several key parameters, including the limit of detection (LOD) and the limit of quantification (LOQ). The following tables summarize these performance characteristics as reported in various studies. It is important to note that direct comparisons should be made with caution, as the methodologies and matrices may differ between studies.
Table 1: Analytical Performance of MEHHP Metabolite Assays
| Analyte | Method | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| MEHHP | HPLC-MS/MS | Urine | 0.05 | - | [3] |
| MEHHP | HPLC-MS/MS | Urine | 0.32 | - | [4] |
| MEHHP | LC-MS/MS | Serum | - | 0.08 - 0.67 (for a suite of phthalate metabolites) | [5] |
| MEHHP | LC-MS/MS | Urine | - | 0.15 - 1.05 (for a suite of phthalate metabolites) | [5] |
Table 2: Analytical Performance of DINCH Metabolite Assays
| Analyte | Method | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| OH-MINCH, cx-MINCH | HPLC-MS/MS | Urine | - | 0.05 | [6] |
| DINCH metabolites | HPLC-MS/MS | Urine | - | - | [7] |
Experimental Protocols: Methodologies for Metabolite Quantification
The most common analytical technique for the quantification of both MEHHP and DINCH metabolites is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Below are generalized experimental protocols based on published methods.
Sample Preparation (Urine)
-
Enzymatic Deconjugation: Urine samples are typically treated with β-glucuronidase to deconjugate the glucuronidated metabolites, converting them to their free form for analysis.[6]
-
Solid-Phase Extraction (SPE): The samples are then subjected to SPE to remove interfering matrix components and concentrate the analytes of interest.[8]
-
Elution and Reconstitution: The analytes are eluted from the SPE cartridge and the eluate is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation: The reconstituted sample is injected into an HPLC or UHPLC system. Separation of the target metabolites is typically achieved using a C18 reversed-phase column with a gradient elution program.[4]
-
Mass Spectrometric Detection: The separated analytes are introduced into a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in negative ion mode. Quantification is performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for each metabolite and their corresponding isotopically labeled internal standards.[9]
Mandatory Visualizations
Metabolic Pathways
The following diagrams illustrate the metabolic pathways of DEHP and DINCH, highlighting the formation of the key urinary metabolites, including MEHHP.
Experimental Workflow
The diagram below outlines a typical experimental workflow for the analysis of MEHHP and DINCH metabolites in urine.
Conclusion
The analytical methods for quantifying MEHHP and DINCH metabolites, predominantly LC-MS/MS, are well-established and offer high sensitivity and specificity. While the performance characteristics such as LOD and LOQ can vary depending on the specific laboratory and methodology, the available data indicate that current methods are suitable for human biomonitoring studies. For researchers, the choice of a specific assay should be guided by the required detection limits, the sample matrix, and the available instrumentation. The detailed protocols and comparative data presented in this guide are intended to facilitate this decision-making process and promote the generation of high-quality, comparable data in the field of exposure science.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. How common are hormone-disrupting chemicals in fast food? [medicalnewstoday.com]
- 3. Urinary Phthalate Metabolite Concentrations and Serum Hormone Levels in Pre- and Perimenopausal Women from the Midlife Women’s Health Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of LC-MS based urine metabolomics in healthy children and adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Proficiency and Interlaboratory Variability in the Determination of Phthalate and DINCH Biomarkers in Human Urine: Results from the HBM4EU Project | MDPI [mdpi.com]
- 7. zl.tnuni.sk [zl.tnuni.sk]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Urinary vs. Serum MEHHP Levels: A Comparative Guide for Researchers
A comprehensive analysis of the correlation and measurement of Mono(2-ethyl-5-hydroxyhexyl) phthalate (B1215562) (MEHHP) in human urine and serum, providing researchers, scientists, and drug development professionals with essential data and methodologies for exposure assessment.
The analysis of phthalate metabolites is crucial for understanding human exposure to these ubiquitous environmental contaminants. Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) is a key secondary metabolite of Di(2-ethylhexyl) phthalate (DEHP), a widely used plasticizer. This guide provides a comparative overview of MEHHP levels in urine and serum, focusing on their correlation and the analytical methodologies used for their quantification.
Correlation Between Urinary and Serum MEHHP
A pivotal study involving 127 paired human urine and serum samples demonstrated a strong positive correlation between the concentrations of total (free plus glucuronidated) MEHHP in these two biological matrices. The Pearson correlation coefficient (r) was determined to be 0.796 (p < 0.0001), indicating that urinary MEHHP levels can serve as a reliable proxy for systemic exposure as reflected in serum concentrations.
However, it is important to note that the absolute concentrations of MEHHP differ significantly between urine and serum. Urinary levels of MEHHP are approximately 10-fold higher than those found in serum.[1][2][3] This substantial difference is a critical consideration for study design and the selection of analytical methods. In both urine and serum, MEHHP is predominantly present in its glucuronidated form.[1][2][3]
Quantitative Data Summary
The following table summarizes the key quantitative findings from comparative studies on urinary and serum MEHHP levels.
| Parameter | Urine | Serum | Reference |
| Correlation with Serum (Pearson's r) | 0.796 | - | [3] |
| Relative Concentration | ~10-fold higher | Lower | [1][2][3] |
| Predominant Form | Glucuronide-bound | Glucuronide-bound | [1][2][3] |
Experimental Protocols
Accurate quantification of MEHHP in both urine and serum is essential for reliable exposure assessment. The following sections detail the key experimental protocols for the analysis of MEHHP.
Sample Preparation and Enzymatic Hydrolysis
Given that MEHHP is primarily present as a glucuronide conjugate, enzymatic hydrolysis is a critical step to measure the total concentration.
-
Aliquoting: Transfer a 0.5 mL aliquot of the urine or serum sample into a glass screw-cap vial.
-
Internal Standard Spiking: Add an internal standard solution containing isotopically labeled MEHHP (e.g., ¹³C₄-MEHHP) to each sample to correct for analytical variability.
-
Enzyme Addition: Add β-glucuronidase enzyme to the sample. The specific type and activity of the enzyme should be optimized (e.g., from E. coli or Helix pomatia).
-
Buffering: Add a buffer solution, such as 1 M ammonium (B1175870) acetate, to maintain the optimal pH for enzymatic activity (typically around pH 6.5).
-
Incubation: Incubate the samples at 37°C for a sufficient duration (e.g., 2 hours) to ensure complete hydrolysis of the glucuronide conjugates.
Solid-Phase Extraction (SPE)
Following hydrolysis, the samples are typically cleaned up and concentrated using solid-phase extraction.
-
Column Conditioning: Condition an appropriate SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
-
Sample Loading: Load the hydrolyzed sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low-percentage methanol-water mixture) to remove interfering substances.
-
Elution: Elute the analytes of interest, including MEHHP, from the cartridge using a stronger organic solvent, such as methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of a solvent compatible with the analytical instrument (e.g., mobile phase).
Instrumental Analysis: LC-MS/MS
The quantification of MEHHP is typically performed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
-
Chromatographic Separation: An HPLC system with a C18 analytical column is used to separate MEHHP from other components in the sample extract. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of acid) and an organic component (e.g., methanol or acetonitrile) is commonly employed.
-
Mass Spectrometric Detection: A tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode is used for detection and quantification. The instrument is set to monitor specific precursor-to-product ion transitions for both MEHHP and its isotopically labeled internal standard in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams illustrate the metabolic pathway of DEHP to MEHHP and the general experimental workflow for MEHHP analysis.
Metabolic pathway of DEHP to MEHHP and its excretion.
General experimental workflow for MEHHP analysis.
References
Navigating the Analytical Maze: A Comparative Guide to MEHHP Certified Reference Materials
For researchers, scientists, and drug development professionals dedicated to the precise quantification of environmental and biological contaminants, the selection of a suitable Certified Reference Material (CRM) is a foundational step toward achieving accurate and reproducible results. This guide provides a comprehensive comparison of commercially available Certified Reference Materials for Mono(2-ethyl-5-hydroxyhexyl) phthalate (B1215562) (MEHHP), a key metabolite of the widely used plasticizer Di(2-ethylhexyl) phthalate (DEHP). This guide will delve into the offerings of prominent suppliers, present available quantitative data, and provide insights into experimental protocols for MEHHP analysis.
Understanding the Critical Role of MEHHP Certified Reference Materials
MEHHP is a crucial biomarker for assessing human exposure to DEHP, a compound linked to various health concerns. Accurate and reliable measurement of MEHHP in biological matrices, such as urine, is paramount for toxicological studies, human biomonitoring, and regulatory compliance. Certified Reference Materials provide the metrological traceability and uncertainty values necessary for method validation, instrument calibration, and ongoing quality control, ensuring the data generated is both defensible and comparable across different laboratories and studies.
Comparison of Commercially Available MEHHP CRMs
While a comprehensive Certificate of Analysis (CoA) for MEHHP CRMs is not always publicly available from all suppliers, this section collates the quantitative information that can be gleaned from product descriptions and available documentation. It is important to note that for the most accurate and complete information, users should request the latest CoA directly from the supplier.
| Supplier | Product Name/Number | Purity/Concentration | Format | Notes |
| AccuStandard | ALR-138N | Information not publicly available | Neat | Certified Reference Material. |
| Sigma-Aldrich | Phthalic acid mono-2-ethyl-5-hydroxyhexyl ester | Analytical Standard | Neat | Purity level not specified on the product page. |
| MedChemExpress | Mono(2-ethyl-5-hydroxyhexyl) phthalate | >98% (by HPLC) | Neat Solid | Research grade material, may not be a certified CRM. |
| Toronto Research Chemicals | Mono(2-ethyl-5-hydroxyhexyl) Phthalate | Information not publicly available | Neat | Offers a wide range of analytical standards. |
Note: The absence of detailed public information, particularly regarding certified concentration and uncertainty, highlights the importance of direct communication with suppliers to obtain the official Certificate of Analysis before purchase.
The Indispensable Alternative: Isotope-Labeled Internal Standards
For quantitative analysis using mass spectrometry-based methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is crucial for achieving the highest level of accuracy and precision. These standards, which have a similar chemical structure to the analyte but a different mass, are added to samples at a known concentration before sample preparation. They co-elute with the native analyte and are affected similarly by matrix effects and variations in instrument response, allowing for reliable correction and quantification.
Several suppliers, including Toronto Research Chemicals and MedChemExpress, offer deuterium-labeled MEHHP (MEHHP-d4) as an internal standard. When selecting a MEHHP CRM, it is highly recommended to also procure a corresponding isotope-labeled internal standard for robust quantitative analysis.
Experimental Protocol: Quantification of MEHHP in Urine by LC-MS/MS
The following provides a generalized yet detailed methodology for the analysis of MEHHP in human urine, a common application for MEHHP CRMs. This protocol is based on established methods found in scientific literature.[1]
1. Sample Preparation:
-
Enzymatic Deconjugation: MEHHP is often present in urine as a glucuronide conjugate. To measure the total MEHHP concentration, an enzymatic hydrolysis step is required.
-
To 1 mL of urine, add a buffer solution (e.g., ammonium (B1175870) acetate) to adjust the pH to approximately 5.
-
Add β-glucuronidase enzyme.
-
Incubate the mixture at 37°C for a defined period (e.g., 2-4 hours) to allow for the complete cleavage of the glucuronide conjugate.
-
-
Internal Standard Spiking: Prior to extraction, spike the samples with a known amount of a suitable internal standard, such as MEHHP-d4.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., a mixed-mode or polymeric sorbent) with methanol (B129727) followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interfering substances.
-
Elute the MEHHP and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a solvent compatible with the LC mobile phase (e.g., a mixture of water and methanol).
-
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for the separation of MEHHP.
-
Mobile Phase: A gradient elution with a mixture of water (often with a small amount of acid, such as formic acid, to improve ionization) and an organic solvent like methanol or acetonitrile (B52724) is employed.
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for the detection of MEHHP.
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the deprotonated molecule, [M-H]⁻) of MEHHP and its specific product ion, which is generated by collision-induced dissociation. The same is done for the internal standard. This highly selective detection method minimizes interferences from the complex urine matrix.
-
3. Quantification:
-
A calibration curve is generated by analyzing a series of calibration standards containing known concentrations of MEHHP and a constant concentration of the internal standard.
-
The ratio of the peak area of MEHHP to the peak area of the internal standard is plotted against the concentration of MEHHP.
-
The concentration of MEHHP in the unknown samples is then determined by interpolating the peak area ratio of the sample on the calibration curve.
Visualizing Key Processes
To aid in the understanding of the critical workflows and relationships in ME.H.H.P. analysis, the following diagrams have been generated.
Conclusion
The selection of a high-quality Certified Reference Material is a non-negotiable prerequisite for any laboratory aiming to produce reliable and accurate data for MEHHP. While publicly available quantitative data for MEHHP CRMs can be limited, researchers should proactively engage with suppliers to obtain Certificates of Analysis to make informed decisions. Furthermore, the concurrent use of an isotope-labeled internal standard is highly recommended for robust quantification in complex matrices. By following a well-defined analytical protocol, such as the LC-MS/MS method outlined in this guide, and by carefully selecting appropriate reference materials, researchers can ensure the integrity and validity of their findings in the critical field of environmental and public health.
References
Comparison of Analytical Methods for MEHHP Measurement
A Comprehensive Guide to the Accurate Measurement of MEHHP for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the primary analytical methodologies for the quantification of mono(2-ethyl-5-hydroxyhexyl) phthalate (B1215562) (MEHHP), a key biomarker for assessing exposure to the ubiquitous plasticizer di(2-ethylhexyl) phthalate (DEHP). Accurate measurement of MEHHP in biological matrices, particularly urine, is crucial for toxicological studies and human exposure assessment due to its association with endocrine disruption and other adverse health effects. This document offers an objective comparison of the performance of prevalent analytical techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.
The accurate quantification of MEHHP is predominantly achieved through sophisticated analytical techniques that offer high sensitivity and selectivity. The two most prominent methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). While both are powerful tools, they possess distinct advantages and limitations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely considered the gold standard for the analysis of MEHHP and other phthalate metabolites. Its high sensitivity and specificity allow for the detection of trace levels of these compounds in complex biological matrices like urine. The technique separates analytes in the liquid phase followed by detection using tandem mass spectrometry, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions.
Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique for phthalate analysis. It is particularly well-suited for volatile and semi-volatile compounds. However, for polar and thermally labile metabolites like MEHHP, a derivatization step is often required to improve their volatility and thermal stability, which can add complexity to the sample preparation process.
Below is a summary of the quantitative performance of these methods based on published data for MEHHP and structurally similar phthalate metabolites.
| Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Separation by liquid chromatography followed by highly selective and sensitive detection using tandem mass spectrometry. | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | Immunoassay based on the competitive binding of an antibody to the target analyte. |
| Limit of Detection (LOD) | 0.01 - 0.5 ng/mL | 0.05 - 5 µg/L | ~0.39 ng/mL (for MEHP) |
| Limit of Quantification (LOQ) | 0.05 - 1.0 ng/mL | 0.2 - 10 µg/L | Not typically reported for MEHHP |
| Linearity (R²) | > 0.99 | > 0.98 | Not applicable |
| Precision (RSD %) | < 15% | < 20% | < 5% (for MEHP) |
| Recovery (%) | 80 - 120% | 85 - 115% | 87 - 95% (for MEHP) |
| Derivatization Required | No | Yes (typically) | No |
| Throughput | High | Moderate | High |
Note: The values presented are typical and can vary depending on the specific instrument, method parameters, and sample matrix. Data for ELISA is for the related metabolite MEHP as specific data for MEHHP is limited.
Experimental Protocols
Detailed methodologies are critical for replicating and validating analytical results. Below are representative experimental protocols for the analysis of MEHHP in human urine using LC-MS/MS and GC-MS.
LC-MS/MS Protocol for Urinary MEHHP Analysis
This protocol outlines a common procedure for the quantification of MEHHP in urine samples.
-
Sample Preparation (Enzymatic Hydrolysis and Solid-Phase Extraction)
-
To 1 mL of urine, add an internal standard solution (e.g., ¹³C₄-labeled MEHHP).
-
Perform enzymatic hydrolysis by adding β-glucuronidase/arylsulfatase in an appropriate buffer (e.g., acetate (B1210297) buffer, pH 5.0) and incubating at 37°C for at least 2 hours to deconjugate the glucuronidated metabolites.
-
Acidify the sample with formic acid.
-
Perform solid-phase extraction (SPE) using a suitable sorbent (e.g., Oasis HLB).
-
Condition the SPE cartridge with methanol (B129727) followed by water.
-
Load the hydrolyzed urine sample.
-
Wash the cartridge with a low percentage of organic solvent in water to remove interferences.
-
Elute the analytes with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
-
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) or methanol with 0.1% formic acid (B).
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimized precursor-to-product ion transitions for MEHHP and its internal standard are monitored.
-
GC-MS Protocol for Urinary MEHHP Analysis
This protocol describes a typical procedure for MEHHP analysis using GC-MS, which includes a derivatization step.
-
Sample Preparation (Hydrolysis, Extraction, and Derivatization)
-
Perform enzymatic hydrolysis of the urine sample as described in the LC-MS/MS protocol.
-
Perform liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., hexane/diethyl ether mixture).
-
Evaporate the organic layer to dryness.
-
Derivatize the residue to increase volatility. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers and esters. The reaction is typically carried out at 60-70°C for 30-60 minutes.
-
-
GC-MS Conditions
-
GC System: A gas chromatograph equipped with a capillary column.
-
Column: A non-polar or mid-polar column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Injector: Splitless mode at a temperature of 250-280°C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 80°C, holding for 1 minute, then ramping to 300°C at 10°C/min and holding for 5 minutes.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized MEHHP.
-
Visualizing Key Pathways and Workflows
Diagrams are essential tools for understanding complex biological processes and experimental procedures. The following diagrams were created using the Graphviz DOT language to illustrate the DEHP metabolic pathway, a key signaling pathway affected by DEHP, and a typical experimental workflow for MEHHP analysis.
Caption: Metabolic pathway of DEHP to its primary and secondary metabolites.
Caption: Simplified signaling pathway of DEHP-induced endocrine disruption.
Caption: General experimental workflow for MEHHP analysis in urine.
Safety Operating Guide
Navigating the Safe Disposal of Mono(2-ethyl-5-oxohexyl)phthalate (MEHHP) in a Laboratory Setting
For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a cornerstone of laboratory safety, operational integrity, and environmental stewardship. Mono(2-ethyl-5-oxohexyl)phthalate (MEHHP), a metabolite of the widely used plasticizer Di(2-ethylhexyl)phthalate (DEHP), necessitates careful handling and disposal.[1][2][3][4][5] This guide provides essential, step-by-step procedures for the safe disposal of MEHHP, promoting a culture of safety and ensuring regulatory compliance.
Disclaimer: No specific Safety Data Sheet (SDS) with detailed disposal procedures for this compound is readily available. This guidance is based on the safety data and disposal procedures for structurally similar phthalates and the parent compound, DEHP.[6][7][8][9] Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific requirements and adhere to all applicable local, state, and federal regulations.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment (PPE) and to be prepared for potential spills.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or chemical goggles.[6][7][8][9]
-
Hand Protection: Use impervious gloves, such as nitrile or butyl rubber, and inspect them for any signs of degradation before use.[6][7][9]
-
Body Protection: A lab coat or other protective clothing is recommended to prevent skin contact.[6][7][8][9]
In Case of a Spill:
-
Evacuate and Ventilate: If a significant spill occurs, evacuate unnecessary personnel from the area and ensure adequate ventilation.[6][9]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains or waterways.[6][8]
-
Absorb: Use an inert absorbent material such as vermiculite, sand, or earth to soak up the spilled MEHHP. Do not use combustible materials like sawdust.[6][8][9]
-
Collect: Place the absorbed material into a suitable, closed, and clearly labeled container for disposal as chemical waste.[6][8][9]
-
Decontaminate: Thoroughly clean the spill area. All cleaning materials should also be collected and disposed of as hazardous waste.[6][9]
Step-by-Step Disposal Procedure
The disposal of MEHHP waste must be managed as a hazardous waste stream in accordance with local, regional, and national regulations.[7][8][10] Under no circumstances should it be disposed of down the drain or in regular trash.[7][9]
-
Waste Identification and Classification: While MEHHP may not be specifically listed with a unique EPA hazardous waste code, its parent compound, DEHP, and other phthalates are regulated.[7] It is best practice to manage MEHHP waste as a hazardous waste. Consult your institution's EHS department for proper waste classification.
-
Waste Collection:
-
Labeling:
-
Storage:
-
Professional Disposal:
-
Arrange for the collection and disposal of the MEHHP waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[6][8][9]
-
Provide the contractor with all necessary information, including any available safety data, to ensure safe handling and disposal.[6] Incineration is a common and recommended method for the disposal of similar chemical waste.[6][9]
-
Quantitative Data on Related Phthalates
| Parameter | Value | Regulation/Source |
| EPA Hazardous Waste Code (for DEHP) | U028 | Resource Conservation and Recovery Act (RCRA)[7] |
| EPA Reportable Quantity (for DEHP) | 100 pounds | EPA[11] |
| EPA Drinking Water Limit (for DEHP) | 6 ppb | EPA[11] |
Below is a diagram illustrating the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: MEHHP Disposal Workflow.
References
- 1. Mono-(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. Mono-(2-Ethyl-5-Hydroxyhexyl) Phthalate (MEHHP) Test | Take Control With Superpower [superpower.com]
- 3. Toxic Effects of Di-2-ethylhexyl Phthalate: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exposome-Explorer - Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP) (Compound) [exposome-explorer.iarc.fr]
- 5. Mono(2-ethyl-5-hydroxyhexyl) phthalate and mono-(2-ethyl-5-oxohexyl) phthalate as biomarkers for human exposure assessment to di-(2-ethylhexyl) phthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. vumc.org [vumc.org]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
Essential Safety and Logistical Information for Handling Mono(2-ethyl-5-oxohexyl)phthalate
Disclaimer: No specific Safety Data Sheet (SDS) for Mono(2-ethyl-5-oxohexyl)phthalate (MEOHP) is readily available. This guidance is based on safety data for closely related and structurally similar compounds, such as bis(2-ethylhexyl) phthalate (B1215562) (DEHP) and other phthalate esters. Researchers must exercise caution and adhere to all applicable local, state, and federal regulations, consulting with their institution's Environmental Health and Safety (EHS) department for specific requirements.
This compound (MEOHP) is a metabolite of di(2-ethylhexyl) phthalate (DEHP), a widely used plasticizer.[1][2][3] Phthalates are recognized as endocrine disruptors and may pose risks to reproductive health.[1][4] Therefore, handling MEOHP requires stringent safety protocols to minimize exposure.
Health and Safety Information
MEOHP is a metabolite of DEHP, which is classified as a substance that may damage fertility or the unborn child.[5] Exposure routes include inhalation, ingestion, and skin contact.[1] Inhalation of phthalate vapors can irritate the nose and throat, leading to symptoms such as coughing, wheezing, headaches, dizziness, and nausea.[1][4]
Key Hazards:
-
Reproductive Toxicity: May damage fertility or the unborn child.[5][6]
-
Endocrine Disruptor: Phthalates can interfere with the body's hormonal systems.[1][4]
-
Skin and Eye Irritation: May cause skin and eye irritation upon contact.[6][7]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is crucial for the safe handling of MEOHP. The following table summarizes the recommended PPE based on guidelines for similar phthalates.
| Protection Type | Recommended Equipment | Rationale & Specifications |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | Protects eyes from splashes. Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[8] |
| Hand Protection | Nitrile, Neoprene, or Butyl rubber gloves | Provides a barrier against skin contact. Inspect gloves for integrity before use. For direct contact or cleaning spills, thicker gloves are recommended.[8] |
| Body Protection | Laboratory coat or chemical-resistant apron/coveralls | Prevents contamination of personal clothing.[8] |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges | Generally not required with adequate ventilation (e.g., in a chemical fume hood). Use is recommended for emergency situations or when there is a potential for significant airborne exposure.[8][9] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Thoroughly review the available safety data for MEOHP and related phthalates before beginning any work.
-
Ensure a well-ventilated work area, such as a functional chemical fume hood.
-
Assemble and inspect all required PPE.
-
-
Handling:
-
Post-Handling:
Emergency Procedures
| Incident | Response Protocol |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][8] |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
| Spill | Evacuate the area. Wear appropriate PPE. Contain the spill using an inert absorbent material (e.g., vermiculite, sand).[10] Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal. Do not allow the substance to enter drains or waterways.[10][11] |
Disposal Plan
All MEOHP waste and contaminated materials must be treated as hazardous waste.
-
Waste Collection:
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.[11]
-
-
Disposal:
Visual Workflow for Safe Handling
Caption: Step-by-step workflow for the safe handling and disposal of this compound.
References
- 1. Mono-(2-ethyl-5-oxohexyl) phthalate (MEOHP) - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. ewg.org [ewg.org]
- 3. Toxic Effects of Di-2-ethylhexyl Phthalate: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mono-(2-ethyl-5-oxohexyl) phthalate (MEOHP) - Mycotoxins (Vibrant America) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. lgcstandards.com [lgcstandards.com]
- 7. mono- (2RS)-2-Ethyl-5-oxohexyl phthalate analytical standard 40321-98-0 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. gerpac.eu [gerpac.eu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
